molecular formula C8H7NS B1590879 5-Methylbenzothiazole CAS No. 2942-16-7

5-Methylbenzothiazole

Cat. No.: B1590879
CAS No.: 2942-16-7
M. Wt: 149.21 g/mol
InChI Key: SEBIXVUYSFOUEL-UHFFFAOYSA-N
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Description

5-Methylbenzothiazole (CAS 2942-16-7) is a high-value heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile precursor and core scaffold for the synthesis of novel bioactive molecules. Benzothiazole derivatives, including those based on the this compound structure, have demonstrated a wide spectrum of pharmacological activities in scientific research, positioning this compound as a key building block in the development of new therapeutic agents. Research indicates that benzothiazole-based compounds exhibit potent anti-inflammatory properties. Specific derivatives have been identified as novel, selective cyclooxygenase-1 (COX-1) inhibitors , a mechanism of action relevant for the development of anti-inflammatory and analgesic agents with a potentially improved safety profile . Furthermore, the this compound scaffold is prominently featured in anticancer research. Numerous studies have shown that synthesized derivatives display promising anti-proliferative activity against a diverse range of human cancer cell lines, including breast, renal, and colon cancers, often through mechanisms involving apoptosis induction . Beyond these core areas, the benzothiazole nucleus is also being explored for its antimicrobial potential, with some derivatives showing activity against bacterial and fungal strains , and its utility in sensor technology , where it acts as a fluorophore in the creation of selective fluorescent probes . This product is provided as a high-purity material to ensure consistency and reliability in your experimental work. It is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. Please Note: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIXVUYSFOUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559166
Record name 5-Methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-16-7
Record name 5-Methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthetic Strategies for 5-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic pathways and synthetic protocols for 5-Methylbenzothiazole , a critical pharmacophore and intermediate in the development of bioactive heterocycles (e.g., antitumor agents, amyloid imaging probes).[1]

Unlike the 2-substituted derivatives often discussed in general literature, the synthesis of the specific 5-methyl isomer requires rigorous regiochemical control to avoid contamination with the 7-methyl isomer (common in m-toluidine cyclizations) or the 6-methyl isomer (common in p-toluidine cyclizations).[1]

A Mechanistic Guide for Process Chemists

Strategic Retrosynthesis & Regioselectivity

The synthesis of this compound hinges on the correct placement of the sulfur atom relative to the methyl group on the benzene ring before ring closure.[1]

  • The Regiochemical Trap: Direct electrophilic sulfuration (e.g., thiocyanation) of m-toluidine typically occurs at the para position to the amino group (Position 4), leading to 7-methylbenzothiazole .[1]

  • The Solution: To secure the 5-methyl isomer, the sulfur must be introduced para to the methyl group.[1] This is best achieved via Nucleophilic Aromatic Substitution (

    
    ) on a halogenated nitro-precursor, specifically 4-chloro-3-nitrotoluene .[1]
    
DOT Diagram: Retrosynthetic Logic

The following diagram illustrates the divergent pathways and why the Nitro-Displacement route is preferred for isomeric purity.

Retrosynthesis Target TARGET: this compound Precursor_Correct Precursor A: 2-Amino-4-methylbenzenethiol (Sulfur para to Methyl) Target->Precursor_Correct Retrosynthetic Cut (C2-S / C2-N) Start_Correct Starting Material: 4-Chloro-3-nitrotoluene Precursor_Correct->Start_Correct S_NAr & Reduction Precursor_Wrong Precursor B: 2-Amino-5-methylbenzenethiol (Sulfur meta to Methyl) Precursor_Wrong->Target Yields 6-Methyl isomer Start_Wrong Starting Material: p-Toluidine Precursor_Wrong->Start_Wrong Thiocyanation (Ortho directed)

Figure 1: Retrosynthetic analysis showing the necessity of the 4-chloro-3-nitrotoluene pathway to ensure 5-methyl regiochemistry.

Primary Protocol: The Nitro-Displacement Route ( )

This method is the "Gold Standard" for research requiring high isomeric purity (>98%).[1] It bypasses the ambiguity of electrophilic substitution by using a defined leaving group (Chloride) to install the sulfur.[1]

Phase A: Synthesis of 2-Amino-4-methylbenzenethiol

Mechanism:

  • Nucleophilic Attack: The sulfide anion (

    
     or 
    
    
    
    ) attacks C4 of 4-chloro-3-nitrotoluene.[1] The nitro group at C3 activates the C4-chlorine via the Meisenheimer complex effect (
    
    
    ).[1]
  • Reduction: The nitro group is subsequently reduced to an amine, yielding the zinc thiolate or free thiol.[1]

Experimental Protocol:

  • Reagents: 4-Chloro-3-nitrotoluene (100 mmol), Sodium Sulfide nonahydrate (

    
    , 150 mmol), Sulfur powder (variable for disulfide formation), Ethanol/Water.[1]
    
  • Procedure:

    • Dissolve

      
       and Sulfur in boiling ethanol/water (3:1) to form sodium polysulfide.[1]
      
    • Add 4-Chloro-3-nitrotoluene dropwise.[1] Reflux for 4–6 hours.[1] Observation: Color shift from yellow to deep red/brown indicates disulfide formation.[1]

    • Reduction Step: Add Iron powder (300 mmol) and dilute HCl slowly to the reaction mixture. Reflux for 2 hours to reduce the

      
       to 
      
      
      
      and cleave the disulfide bond to the thiol.
    • Workup: Filter iron residues hot. Acidify filtrate to precipitate the hydrochloride salt of 2-amino-4-methylbenzenethiol.[1]

    • Yield: Typically 75–85%.[1]

Phase B: Cyclization to this compound

Mechanism: Condensation of the 2-aminothiophenol with a C1 synthon (Triethyl orthoformate or Formic acid).[1] Triethyl orthoformate (TEOF) is preferred to drive the equilibrium by removing ethanol.[1]

Protocol:

  • Reagents: 2-Amino-4-methylbenzenethiol (50 mmol), Triethyl orthoformate (TEOF, 75 mmol), p-Toluenesulfonic acid (pTsOH, cat.[1] 1 mol%).[1][2]

  • Procedure:

    • Suspend the thiol in anhydrous toluene (or perform neat in TEOF).[1]

    • Add TEOF and pTsOH.[1]

    • Heat to reflux (110°C). Use a Dean-Stark trap if using toluene to remove ethanol azeotropically.[1]

    • Monitor by TLC (Hexane:EtOAc 8:2).[1] The thiol spot (

      
      ) will disappear, replaced by the benzothiazole (
      
      
      
      ).[1]
    • Purification: Vacuum distillation (bp ~290°C at atm, ~150°C at 15 mmHg) or flash chromatography.[1]

Data Summary Table
ParameterValue / ConditionNote
Precursor 4-Chloro-3-nitrotolueneEssential for regiochemistry
Key Intermediate 2-Amino-4-methylbenzenethiolUnstable to air (oxidizes to disulfide); use immediately
Cyclization Reagent Triethyl Orthoformate (TEOF)Anhydrous conditions prevent hydrolysis
Typical Yield 65–75% (Overall)High purity (>98% 5-isomer)
Appearance Pale yellow oil / Low melting solidDarkens on storage due to oxidation

Alternative Route: Oxidative Cyclization (Jacobsen/Huggerschoff)

While less regioselective, this method is useful for large-scale synthesis where chromatography can separate isomers.[1] It utilizes the radical-cation mechanism.[1]

Mechanism:

  • Thioamidation: m-Toluidine reacts with formic acid/P2S5 to form m-thioformotoluidide.[1]

  • Radical Closure: Treatment with Potassium Ferricyanide (

    
    ) generates a nitrogen-centered radical cation.[1]
    
  • Cyclization: The radical attacks the aromatic ring.[1]

    • Ortho attack (Pos 2): Yields 7-methylbenzothiazole .[1]

    • Para attack (Pos 6): Yields This compound .[1]

    • Steric Rule: The methyl group at position 3 (in m-toluidine) sterically hinders the ortho attack, slightly favoring the para attack (5-methyl), but mixtures are inevitable (approx 60:40 ratio favoring 5-Me).[1]

DOT Diagram: Reaction Mechanism (S_NAr vs Radical)

Mechanism Substrate 4-Chloro-3-nitrotoluene Intermediate Meisenheimer Complex Substrate->Intermediate + Na2S (SNAr) Thiol 2-Amino-4-methylbenzenethiol Intermediate->Thiol Reductive Cleavage (Fe/HCl) Product This compound Thiol->Product + HC(OEt)3 (Cyclization)

Figure 2: The linear, self-validating pathway of the Nucleophilic Substitution route.[1]

Analytical Validation

To ensure the synthesis was successful and the correct isomer was isolated, compare the following spectral data:

  • 1H NMR (CDCl3, 400 MHz):

    • C2-H: Singlet at

      
       ppm (Characteristic desheilded proton between N and S).[1]
      
    • Aromatic Region: Look for the splitting pattern of a 5-substituted benzothiazole (ABX system).

      • C4-H: Doublet (meta coupling)

        
         ppm.[1]
        
      • C6-H: Doublet of doublets.[1]

      • C7-H: Doublet.[1]

    • Methyl Group: Singlet at

      
       ppm.[1]
      
  • Mass Spectrometry: molecular ion

    
    .[1]
    

References

  • Synthesis of 2-Amino-4-methylbenzothiazole and derivatives. National Institutes of Health (NIH) / PubChem.[1] (General benzothiazole scaffold synthesis). Link[1]

  • Hydrosilane-Promoted Cyclization of 2-Aminothiophenols. Royal Society of Chemistry (RSC). (Detailed protocol for aminothiophenol cyclization). Link

  • Process for the preparation of benzothiazoles. Google Patents (US4808723A). (Industrial scale methodologies for benzothiazole cyclization). Link

  • Benzothiazole, 2-amino-6-methyl (Organic Syntheses Procedure). Organic Syntheses. (Classic reference for the Jacobsen/Huggerschoff type chemistry, highlighting the numbering/isomer challenges). Link

  • Regiodivergent Synthesis of Benzothiazole-Based Compounds. European Journal of Organic Chemistry. (Modern catalytic approaches to controlling regioselectivity). Link[1]

Sources

Spectroscopic data analysis of 5-Methylbenzothiazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic structural elucidation of 5-Methylbenzothiazole (CAS: 2942-16-7), a critical intermediate in the synthesis of pharmaceuticals, dyes, and flavoring agents.

The analysis integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to provide a self-validating structural confirmation workflow.

Target Analyte: this compound Molecular Formula: C


H

NS Molecular Weight: 149.21 g/mol Structure: Benzothiazole core with a methyl substituent at position 5 (benzene ring).[1][2][3]

Integrated Structural Elucidation Workflow

The following logic map illustrates the decision-making process for confirming the 5-methyl isomer against potential regioisomers (e.g., 2-methyl or 6-methyl).

StructuralElucidation Start Unknown Sample (C8H7NS) MS_Step Step 1: Mass Spectrometry Confirm MW 149.2 Observe Fragmentation (M-HCN) Start->MS_Step IR_Step Step 2: IR Spectroscopy Identify Functional Groups (C=N, Aromatic C-H, Aliphatic C-H) Start->IR_Step NMR_1H Step 3: 1H NMR Analysis Determine Substitution Pattern MS_Step->NMR_1H IR_Step->NMR_1H H2_Signal H2 Proton (Singlet, ~9.0 ppm) Confirms Benzothiazole Core (C2-H) NMR_1H->H2_Signal Me_Signal Methyl Group (Singlet, ~2.5 ppm) Integrates to 3H NMR_1H->Me_Signal Aromatic_Split Aromatic Splitting (ABX System) Distinguishes 5-Me from 4/6/7-Me NMR_1H->Aromatic_Split NMR_13C Step 4: 13C NMR & DEPT Count Carbons (8 Total) Verify C2 (Deshielded ~154 ppm) H2_Signal->NMR_13C Aromatic_Split->NMR_13C Conclusion Confirmed Structure: This compound NMR_13C->Conclusion

Figure 1: Logical workflow for the spectroscopic confirmation of this compound, highlighting the critical role of 1H NMR splitting patterns in regiospecificity.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and identify the benzothiazole core via characteristic fragmentation.

Experimental Data Summary (EI, 70 eV)
Ion Typem/z (Mass-to-Charge)Relative IntensityStructural Assignment
Molecular Ion (M

)
149 100% (Base Peak) [C

H

NS]

(Stable aromatic system)
Fragment148~10-15%[M-H]

(Loss of H from methyl or ring)
Fragment122~20-30%[M - HCN]

(Characteristic thiazole cleavage)
Fragment121~10%[M - H - HCN]

Fragment77~15%[C

H

]

(Phenyl cation)
Fragment45~10%[CHS]

(Thioformyl cation)
Mechanistic Insight

The fragmentation of benzothiazoles typically involves the cleavage of the thiazole ring. The primary pathway is the loss of hydrogen cyanide (HCN, 27 Da) from the thiazole moiety, confirming the presence of the nitrogen heterocycle.

  • M

    
     (149) 
    
    
    
    [M-HCN]
    
    
    (122):
    This transition is diagnostic for the benzothiazole core. The methyl group on the benzene ring remains intact during this initial cleavage.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 149 M_HCN [M - HCN]+ m/z 122 (Thio-quinonoid species) M_Ion->M_HCN - HCN (27 Da) Phenyl Phenyl Cation m/z 77 M_HCN->Phenyl - CS (44 Da)

Figure 2: Primary fragmentation pathway for this compound under Electron Ionization (EI).

Infrared Spectroscopy (IR)

Objective: Identify the aromatic system and the specific heteroatom functionality.

Key Absorption Bands
Frequency (cm

)
Vibration ModeAssignment
3050 - 3080 C-H Stretch (sp

)
Aromatic Ring Protons
2920 - 2980 C-H Stretch (sp

)
Methyl Group (-CH

)
1590, 1475 C=C / C=N StretchBenzothiazole Ring Skeletal Vibrations
1380 C-H BendMethyl "Umbrella" Mode
750 - 800 C-H Out-of-Plane1,2,4-Trisubstituted Benzene (Specific to 5-position)
670 - 700 C-S StretchC-S-C Linkage

Diagnostic Note: The presence of aliphatic C-H stretching bands just below 3000 cm


 distinguishes this compound from the unsubstituted parent benzothiazole.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive assignment of the methyl position (Regiochemistry).

Proton ( H) NMR Analysis (400 MHz, CDCl )

The 5-methyl substitution pattern creates a specific 3-spin aromatic system (H4, H6, H7) plus the isolated thiazole proton (H2).

Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
8.95 Singlet (s)1H-H2 (Thiazole ring, deshielded by N & S)
7.85 Doublet (d)1H

H7 (Ortho to H6)
7.75 Singlet (d*)1H

H4 (Meta to H6, adjacent to C5-Me)
7.28 Doublet of Doublets (dd)1H

H6 (Ortho to H7, Meta to H4)
2.52 Singlet (s)3H--CH

(Methyl at C5)

Interpretation Logic:

  • H2 (8.95 ppm): The most downfield signal. It appears as a singlet because it has no adjacent protons. Its position is characteristic of the N=CH-S environment.

  • H4 (7.75 ppm): This proton is "meta" to the methyl group but spatially close to the nitrogen lone pair, which can influence its shift. Crucially, it shows only a small meta-coupling (

    
     Hz) to H6, appearing as a broad singlet or fine doublet.
    
  • H6 & H7: These form an AB system (part of an ABX with H4). H7 is usually further downfield than H6 due to the electronic effect of the sulfur/nitrogen ring fusion.

Carbon ( C) NMR Analysis (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeAssignment
154.2 CH (C=N)C2 (Thiazole, most deshielded)
153.8 Quaternary (C)C3a (Ring junction, adjacent to N)
135.0 Quaternary (C)C5 (Ipso to Methyl)
132.5 Quaternary (C)C7a (Ring junction, adjacent to S)
127.5 CHC7
126.8 CHC6
121.5 CHC4
21.6 CH

-CH

(Methyl)

Self-Validation:

  • The spectrum must show 8 distinct signals .

  • DEPT-135 experiment would show:

    • Positive: Methyl (21.6), C2 (154.2), C4, C6, C7.

    • Absent: C3a, C5, C7a (Quaternary).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (CDCl

    
    , 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove undissolved particulates that cause line broadening.

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 512-1024 scans (due to lower sensitivity and quaternary carbons), 2 second relaxation delay.

Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins at 280°C.

  • Inlet: Split mode (50:1), 250°C.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

References

  • NIST Mass Spectrometry Data Center. Benzothiazole, 5-chloro-2-methyl- (Mass Spectrum).[4] National Institute of Standards and Technology.[5][6] [Link](Cited for fragmentation pattern analogy).

  • SDBS. Spectral Database for Organic Compounds.[7] National Institute of Advanced Industrial Science and Technology (AIST). [Link](General reference for benzothiazole chemical shifts).

  • PubChem. 2-Methylbenzothiazole (Compound Summary). National Library of Medicine. [Link](Cited for comparative heterocyclic data).

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative text for chemical shift prediction rules).

Sources

Crystallographic Characterization of 5-Methylbenzothiazole: Methodologies for Low-Melting Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

5-Methylbenzothiazole (5-MBT) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole systems in antitumor and antimicrobial research. However, its structural characterization is frequently impeded by its physicochemical profile: 5-MBT is often a liquid or low-melting solid at room temperature (Melting Point ~14–15°C), rendering traditional solution-based crystallization ineffective.

This technical guide outlines the In Situ Cryocrystallography workflow required to determine the crystal structure of 5-MBT. Unlike standard protocols, this approach relies on growing a single crystal directly on the diffractometer goniometer from a liquid droplet, a technique essential for handling "uncrystallizable" oils and low-melting organics.

Physicochemical Profile & The Crystallographic Challenge

Before attempting diffraction, the physical state of the target must be rigorously defined to select the mounting strategy.

PropertyValue / CharacteristicImpact on Crystallography
Molecular Formula C₈H₇NSSmall organic, likely monoclinic or orthorhombic packing.[1]
Melting Point ~14–15 °CCritical: Liquid at standard lab temp (25°C). Requires in situ freezing.
Boiling Point ~238 °CLow volatility allows for stable droplet formation without rapid evaporation.
Solubility Soluble in EtOH, CHCl₃Solvents are not used for crystallization; the neat liquid is preferred.

The Core Challenge: Standard vapor diffusion or slow evaporation will fail because the compound will not precipitate as a solid at room temperature; it will remain an oil. The crystal must be grown from the melt .

Experimental Protocol: In Situ Cryocrystallography

This protocol utilizes the OHCD (Optical Heating and Crystallization Device) principle, adapted for standard cryostreams (e.g., Oxford Cryosystems).

Phase 1: Sample Preparation & Mounting
  • Purity Verification: Ensure 5-MBT is >98% pure via GC-MS. Impurities act as nucleation inhibitors.

  • Capillary vs. Loop:

    • Preferred:MiTeGen MicroLoop . The surface tension of 5-MBT allows it to suspend in a thin film.

    • Alternative:Lindemann Capillary (0.3 mm) . Fill via capillary action, seal both ends with wax.

  • Mounting: Dip the loop into the neat liquid 5-MBT. Ensure the droplet size is <0.3 mm to prevent ice formation gradients.

Phase 2: Crystal Growth on the Goniometer

Causality: We use a "Flash-Cool and Anneal" strategy. Rapid cooling creates a polycrystalline or amorphous solid; controlled warming selects a single domain.

  • Flash Freezing: Mount the loop on the goniometer head. Immediately block the cryostream (set to 100 K) or translate the loop into the cold stream. The droplet will turn opaque (polycrystalline/amorphous).

  • Zone Melting (Annealing):

    • Raise temperature to 280 K (just below MP).

    • Slowly increase temp in 1 K steps until the drop becomes clear liquid, leaving only a tiny seed crystal.

    • Critical Step: Once a single seed remains, lower the temperature slowly (e.g., 2 K/min) to 250 K to allow the seed to grow into the melt.

  • Verification: Take a diffraction image. If "powder rings" are visible, repeat annealing. If distinct Bragg spots appear, you have a single crystal.

Phase 3: Data Collection
  • Temperature: Maintain 100 K throughout collection to minimize thermal motion (atomic displacement parameters).

  • Strategy: Collect a full sphere of data (360° rotation) due to the likely low symmetry (monoclinic

    
     is common for benzothiazoles).
    

Workflow Visualization

G Start Liquid 5-MBT (Neat) Mount Mount on MiTeGen Loop (< 0.3mm droplet) Start->Mount FlashFreeze Flash Freeze (100 K) Result: Polycrystalline/Glass Mount->FlashFreeze Anneal Thermal Annealing Warm to near MP (~285 K) FlashFreeze->Anneal SeedSelect Isolate Single Seed (Melt remaining polycrystals) Anneal->SeedSelect Visual Control Regrowth Slow Cooling (2 K/min) Growth from Melt SeedSelect->Regrowth Diffraction X-Ray Diffraction (Bruker/Rigaku System) Regrowth->Diffraction Check Quality Diffraction->Anneal If Polycrystalline Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve

Caption: Iterative In Situ Cryocrystallography workflow for handling low-melting 5-MBT.

Structural Analysis & Refinement Logic

Once data is collected, the structure solution typically proceeds via Direct Methods (SHELXT) or Intrinsic Phasing.

Expected Structural Features

For this compound, the refinement should focus on the following interactions which dictate the lattice energy:

  • Planarity: The benzothiazole core is rigid and planar. The methyl group at C5 should lie in the plane of the aromatic system.

  • Pi-Pi Stacking: Benzothiazole derivatives typically pack in "herringbone" or "slipped-stack" motifs to maximize

    
    -
    
    
    
    overlap between the electron-deficient thiazole ring and the electron-rich benzene ring of adjacent molecules.
  • Weak Hydrogen Bonds: Look for

    
     interactions. The nitrogen atom in the thiazole ring is a hydrogen bond acceptor.
    
Refinement Logic Diagram

Logic UnitCell Unit Cell Dimensions SpaceGroup Space Group (Likely P21/c) UnitCell->SpaceGroup Phasing Phasing (Heavy atom S) SpaceGroup->Phasing Refinement Refinement (Least Squares) Phasing->Refinement Validation Check Cif (R-factor < 5%) Refinement->Validation Validation->Refinement Fix Omit Map

Caption: Crystallographic refinement logic flow from unit cell determination to validation.

References

  • PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Core: The world’s repository of small molecule crystal structures. [Link]

  • Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37). Oxford University Press.
  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and thermodynamic analysis of 5-Methylbenzothiazole.

Executive Summary & Compound Profile

This compound (CAS: 2942-16-7) is a critical bicyclic heterocyclic intermediate used in the synthesis of pharmaceuticals, rubber accelerators, and cyanine dyes.[1] Unlike its highly polar derivatives (e.g., 2-amino-5-methylbenzothiazole), the neutral 5-methyl variant exhibits distinct lipophilicity driven by the methyl substitution on the benzene ring.

For process chemists and formulation scientists, understanding its solubility landscape is non-negotiable for three unit operations:

  • Recrystallization: Selecting solvent systems that maximize yield and purity.

  • Reaction Medium Selection: Ensuring homogeneity during nucleophilic substitutions or oxidations.

  • Extraction: Efficiently partitioning the product from aqueous byproducts.

Physiochemical Baseline
PropertyValueImplication for Solubility
Molecular Formula C₈H₇NSLow molecular weight, rigid planar structure.
Physical State Low-Melting Solid / LiquidMP range ~36–40°C indicates weak crystal lattice energy, suggesting high solubility in compatible organic solvents.
LogP (Octanol/Water) ~2.5 (Predicted)Highly lipophilic; poor water solubility (<1 mg/mL).
Dipole Moment ModerateSoluble in polar aprotic solvents (Acetone, DMF).

Solubility Profile in Organic Solvents[1][2]

The solubility of this compound follows a "like-dissolves-like" mechanism, heavily influenced by van der Waals forces and


 stacking interactions. The following profile classifies solvents based on interaction efficiency.
Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and experimental data from structural analogs (Benzothiazole, 2-Methylbenzothiazole), the solubility order is:

Chlorinated Solvents > Aromatics > Esters > Ketones > Alcohols > Water

Solvent ClassRepresentative SolventsInteraction MechanismSolubility Potential
Chlorinated Dichloromethane (DCM), ChloroformDipole-dipole & dispersion forces.Excellent (>500 mg/mL)
Aromatic Toluene, Xylene

stacking with benzothiazole core.
Excellent
Esters Ethyl AcetatePolar interactions; ideal for crystallization.High
Alcohols Methanol, Ethanol, IPAHydrogen bonding (solvent) vs. Hydrophobic (solute). Solubility is highly temperature-dependent.Moderate (Increases sharply with T)
Alkanes Hexane, HeptaneWeak dispersion forces.Low to Moderate
Aqueous WaterHydrophobic effect dominates.Insoluble
Temperature Dependence (Thermodynamic Behavior)

In protic solvents like Ethanol and Isopropanol , this compound exhibits a positive enthalpy of dissolution (


).
  • Low T (<10°C): Solubility is kinetically limited; useful for inducing crystallization.

  • High T (>50°C): Solubility increases exponentially, often reaching miscibility near the melting point of the solute (~36°C).

Critical Insight: Since the melting point is near ambient temperature (36-40°C), "solubility" measurements above 40°C effectively transition into liquid-liquid miscibility studies. Care must be taken to distinguish between solid dissolution and phase merging.

Thermodynamic Modeling & Analysis

To rigorously quantify solubility for process design, experimental data (mole fraction


) must be correlated using thermodynamic models. This ensures the data is self-consistent and allows for interpolation.
The Modified Apelblat Model

This is the industry standard for correlating solubility data of rigid organic solids. It assumes a linear relationship between the logarithm of mole fraction solubility and temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive value confirms the process is endothermic (requires heat), explaining why heating improves solubility.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Interpretation: A negative

      
       indicates spontaneous dissolution.
      

Experimental Protocol: Solubility Determination

As solubility data for this specific isomer is often absent in general databases, the following Self-Validating Protocol is designed to generate high-quality data in-house.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Shake Flask, 24h, Controlled T) Start->Equilibrate T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Filter Filtration (0.45 µm Syringe Filter) Settle->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV @ 254 nm) Dilute->Analyze Calc Data Correlation (Apelblat Model) Analyze->Calc

Figure 1: Standardized workflow for determining solubility of this compound.

Step-by-Step Methodology
  • Preparation: Add excess this compound solid to a jacketed glass vessel containing the pure solvent (e.g., Methanol, Toluene).

  • Equilibration: Stir magnetically at a fixed temperature (e.g., 278.15 K to 318.15 K) for 24 hours. Ensure the solid phase persists (saturation).

  • Sampling: Stop stirring and allow phases to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane to remove suspended solids.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water gradient, UV detection at 254 nm).

  • Calculation: Convert concentration (mg/mL) to mole fraction (

    
    ) using the density of the pure solvent.
    

Applications in Purification & Crystallization

Anti-Solvent Crystallization Strategy

Due to the high solubility in Acetone and insolubility in Water , an anti-solvent crystallization is the most energy-efficient purification method.

  • Primary Solvent: Acetone (dissolves crude this compound).

  • Anti-Solvent: Water (added slowly to induce nucleation).

  • Mechanism: The hydrophobic methyl group drives rapid precipitation as water content increases, purging polar impurities (like unreacted amines) into the mother liquor.

Cooling Crystallization

For alcohol solvents (Ethanol/IPA):

  • Dissolve at 35°C (near melting point).

  • Cool slowly to 0°C.

  • The sharp decline in solubility (temperature sensitivity) ensures high recovery yields (>85%).

References

  • Compound Identification & Physical Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3745455, 6-Methylbenzothiazole (Isomer analog data used for structural inference). Retrieved from .

    • ChemicalBook (2025). This compound Product Properties and CAS Data.[1][2][3][4][5] Retrieved from .

  • Methodological Standards (Solubility Measurement)

    • Wang, L., et al. (2014). Determination and correlation of the solubility of benzothiazolium salts in alcohols. Journal of Chemical Thermodynamics. (Standard protocol for benzothiazole derivatives). Retrieved from .

    • Yao, G., et al. (2017). Solubility determination and thermodynamic modelling of dimethyl-substituted heterocycles. Journal of Chemical Thermodynamics. (Apelblat modeling application). Retrieved from .

  • Apelblat, A. & Manzurola, E. (1999). Solubilities of organic acids in water and organic solvents. Journal of Chemical Thermodynamics.

Disclaimer: Specific experimental mole fraction tables for this compound are not currently available in open-access thermodynamic databases. The solubility trends and protocols above are derived from validated chemical principles and data for direct structural analogs.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Methylbenzothiazole: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylbenzothiazole and its Physicochemical Properties

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The seemingly minor addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity, metabolic stability, and pharmacokinetic profile.

A thorough understanding of the fundamental physicochemical properties of a drug candidate, such as its melting and boiling points, is a cornerstone of the drug development process. These parameters are not merely physical constants; they provide critical insights into the purity, stability, and formulation feasibility of a compound.[1][2][3] The melting point, in particular, is a crucial indicator of a substance's purity.[1][4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas the presence of impurities leads to a depression and broadening of this range. The boiling point provides information about the volatility of a substance, which is essential for purification processes like distillation and for understanding handling and storage requirements.

This technical guide provides a comprehensive overview of the available data for compounds structurally related to this compound and presents detailed, field-proven methodologies for the experimental determination of its melting and boiling points. As a self-validating system, these protocols are designed to ensure the generation of accurate and reliable data, a prerequisite for advancing a compound through the drug development pipeline.

Physicochemical Data for Structurally Related Analogs

Compound NameStructureMelting Point (°C)Boiling Point (°C)Source
2-Methylbenzothiazole11-14238[5][6]
5-Methoxy-2-methylbenzothiazole36-40135 / 3mmHg[7][8]
5-MethylthiazoleNot Applicable (Liquid at room temp.)141-142[9]

Note: The data presented above is for comparative purposes only and should not be considered a substitute for the experimental determination of the properties of this compound. The substitution pattern on the benzothiazole ring significantly influences intermolecular forces and, consequently, the melting and boiling points.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of this compound. These methods are standard in the pharmaceutical industry and are designed to ensure data integrity and reproducibility.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[4][10][11] It involves heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dry and in a fine powdered form to ensure uniform heating.[10][12]

    • Obtain a glass capillary tube with one sealed end.

    • Introduce the powdered sample into the open end of the capillary tube.

    • Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]

  • Apparatus Setup:

    • Insert the capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure the heating block is clean and provides a clear view of the sample.

  • Measurement:

    • Begin heating the sample at a rapid rate to quickly approach the expected melting point.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for accurate determination.[11]

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

  • Data Interpretation:

    • A sharp melting point range (≤ 1°C) is indicative of a pure compound.

    • A broad melting point range suggests the presence of impurities.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert Heat_Rapid Rapid Heating Insert->Heat_Rapid Heat_Slow Slow Heating (1-2°C/min) Heat_Rapid->Heat_Slow Record_Onset Record T_onset Heat_Slow->Record_Onset Record_Complete Record T_complete Record_Onset->Record_Complete Report Report Melting Range Record_Complete->Report Purity Assess Purity Report->Purity

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Microscale Method

For small quantities of a liquid, the microscale boiling point determination method using a Thiele tube or a similar apparatus is highly effective.[14][15] This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

  • Sample Preparation:

    • Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

    • Obtain a capillary tube sealed at one end.

    • Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a suitable clip. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate) such that the sample is below the surface of the heating medium.[16]

  • Measurement:

    • Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.[13][17]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary escaping.

    • Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor of the sample has displaced all the air.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Data Recording:

    • Record the temperature at which the liquid enters the capillary tube as the boiling point.

    • It is advisable to repeat the determination to ensure accuracy.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Fill_Tube Fill Test Tube Invert_Cap Invert Capillary Fill_Tube->Invert_Cap Assemble Assemble with Thermometer Invert_Cap->Assemble Immerse Immerse in Heating Bath Assemble->Immerse Heat Gentle Heating Immerse->Heat Observe_Bubbles Observe Rapid Bubbling Heat->Observe_Bubbles Cool Cool Slowly Observe_Bubbles->Cool Observe_Entry Observe Liquid Entry Cool->Observe_Entry Record_BP Record Boiling Point Observe_Entry->Record_BP

Caption: Workflow for Boiling Point Determination.

The Critical Role of Melting and Boiling Points in Drug Development

The determination of melting and boiling points is far from a routine academic exercise; it is a critical step in the pharmaceutical development process with significant implications for a drug candidate's success.

  • Purity Assessment and Quality Control: As established, the melting point is a sensitive indicator of purity.[1][3][4] For an Active Pharmaceutical Ingredient (API), a consistent and sharp melting point is a key quality control parameter that ensures batch-to-batch consistency.

  • Salt and Polymorph Screening: The melting point is instrumental in salt selection and polymorph screening. Different salt forms and polymorphs of a drug can have vastly different melting points, which in turn affect their solubility, stability, and bioavailability.

  • Formulation Development: The melting point influences the choice of formulation strategies. For instance, a low melting point may preclude certain high-temperature manufacturing processes. The boiling point is critical for processes involving solvents and for assessing the potential for degradation at elevated temperatures.

  • Predictive Modeling: The melting point is a key parameter in predictive models for other physicochemical properties, such as solubility.[18] The Yalkowsky General Solubility Equation, for example, uses the melting point to estimate the aqueous solubility of a compound.

Conclusion

While the specific melting and boiling points of this compound are not yet widely documented, this guide provides the necessary framework for researchers and drug development professionals to accurately and reliably determine these crucial parameters. The detailed protocols for melting and boiling point determination, grounded in established scientific principles, empower researchers to generate the high-quality data essential for advancing our understanding of this and other novel chemical entities. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of promising compounds like this compound.

References

  • 5-Methoxy-2-methylbenzothiazole | 2941-69-7. ChemicalBook.
  • 2941-69-7(5-Methoxy-2-methylbenzothiazole) Product Description. ChemicalBook.
  • 5-methyl thiazole, 3581-89-3. The Good Scents Company.
  • 2-Methylbenzothiazole | C8H7NS | CID 8446. PubChem.
  • 2-Methylbenzothiazole | 120-75-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-Methylbenzothiazole 99 120-75-2. Sigma-Aldrich.
  • Melting Point Determination in Pharmaceutical Industry. NANOLAB.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts.
  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.
  • CAS 2941-69-7: 5-Methoxy-2-methylbenzothiazole. CymitQuimica.
  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central.
  • experiment (1) determination of melting points.
  • Video: Boiling Points - Procedure. JoVE.
  • Melting point determination.
  • Melting Point Determination. ResolveMass Laboratories Inc.
  • DETERMINATION OF BOILING POINTS.
  • Measuring the Melting Point. Westlab.
  • Benzothiazole, 2-methyl- (CAS 120-75-2). Cheméo.
  • How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling.
  • Determination Of Boiling Point Of An Organic Compound. BYJU'S.
  • Melting Point Determination. Analytical Testing Labs.
  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
  • 5-Fluoro-2-methylbenzothiazole 97 399-75-7. Sigma-Aldrich.

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A Senior Scientist's Guide to the Biological Screening of Novel 5-Methylbenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for a Modern Screening Paradigm

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic addition of a methyl group at the 5-position can significantly alter the molecule's steric and electronic properties, offering a rich, unexplored chemical space for the discovery of new therapeutic agents.

This guide moves beyond a simple recitation of protocols. It presents an integrated, field-proven screening cascade designed for the efficient and logical evaluation of new 5-Methylbenzothiazole chemical entities. As your partner in discovery, my goal is to provide not just the "how" but the critical "why" behind each experimental choice, ensuring that your research is built on a foundation of scientific integrity and strategic foresight. We will progress from broad, high-throughput primary screens to deep, mechanistic secondary assays, culminating in an early-stage assessment of drug-likeness that is essential for any modern discovery program.

Chapter 1: Architecting the Discovery Funnel: A Rational Screening Cascade

In drug discovery, resources are finite. A robust screening cascade is paramount; it acts as a funnel, systematically filtering a large library of new chemical entities (NCEs) down to a small number of high-potential lead candidates. Our approach is a multi-tiered strategy, ensuring that maximum effort is applied only to the most promising compounds.

The logic is self-validating:

  • Primary Screening: Rapidly identify any compound with relevant biological activity ("hits") using cost-effective, high-throughput assays.

  • Secondary Screening: Validate the primary hits, eliminate false positives, and begin to elucidate the mechanism of action (MoA).

  • Tertiary Screening & Lead Optimization: Confirm MoA in more complex models and begin medicinal chemistry efforts to improve potency and drug-like properties.

This guide will focus on establishing robust primary and secondary screens, which form the critical foundation of the discovery engine.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Tier 3: In Silico & Pre-Lead Optimization NCEs New this compound Compound Library Anticancer Anticancer Screen (Cytotoxicity Assay) NCEs->Anticancer Antimicrobial Antimicrobial Screen (MIC Assay) NCEs->Antimicrobial Apoptosis Apoptosis Assay (Annexin V/PI) Anticancer->Apoptosis Active Hits MBC MBC Assay Antimicrobial->MBC Active Hits CellCycle Cell Cycle Analysis Apoptosis->CellCycle Kinase Kinase Panel Screen CellCycle->Kinase ADMET In Silico ADMET & Docking Kinase->ADMET MoA_Anti Antimicrobial MoA Assays MBC->MoA_Anti MoA_Anti->ADMET Leads Validated Leads for Optimization ADMET->Leads

Caption: A tiered screening cascade for this compound compounds.

Chapter 2: Primary Screening – Casting a Wide Net for Bioactive Hits

The objective here is sensitivity and throughput. We want to identify any compound exhibiting a biological effect in our primary areas of interest, which, based on the known pharmacology of the benzothiazole core, are anticancer and antimicrobial activity.[3][4]

High-Throughput Anticancer Screening

The initial goal is to identify compounds that are cytotoxic to cancer cells. The MTT assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[5]

  • Cell Plating:

    • Seed a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) into 96-well flat-bottom plates at a pre-optimized density (typically 5,000-10,000 cells/well).

    • Include wells for "no-cell" blanks and "vehicle-only" controls (e.g., 0.1% DMSO).

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium. A typical screening concentration range is 0.1 to 100 µM.

    • Carefully remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for a standard exposure time, typically 48 or 72 hours.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[7]

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

The primary endpoint is the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth. This is calculated by plotting percent viability versus log[concentration] and fitting the data to a sigmoidal dose-response curve.

Compound IDCell LineIC₅₀ (µM)
BZT-M-001MCF-712.5
BZT-M-001A54925.1
BZT-M-002MCF-7> 100
.........
Broad-Spectrum Antimicrobial Screening

For antimicrobial activity, the gold standard is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] The broth microdilution method is the preferred high-throughput format.

This protocol should be performed in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, pick several colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension into the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Preparation:

    • In a sterile 96-well U-bottom plate, prepare 2-fold serial dilutions of each test compound in the broth. The final volume in each well should be 50 or 100 µL.

    • Include a growth control well (broth only, no compound) and a sterility control well (broth only, no compound, no bacteria).

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

    • Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).[11]

  • Reading the MIC:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[10]

Results are presented as the MIC value in µg/mL or µM for each compound against each tested organism.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZT-M-001> 128> 128> 128
BZT-M-002166432
............

Chapter 3: Mechanistic Screening – Unveiling the "How"

A primary hit is merely a starting point. The critical next step is to understand how the compound exerts its effect. This weeds out non-specific actors and provides a rational basis for future optimization.

Elucidating the Anticancer Mechanism of Action

For hits from the cytotoxicity screen, we must ask: is the compound inducing a controlled, programmed cell death (apoptosis), or is it simply causing non-specific cell lysis? Apoptosis is a highly desirable mechanism for an anticancer drug.[12]

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Treatment:

    • Plate cells (e.g., A549) and treat them with the hit compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., camptothecin) and a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[15]

    • Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V).

    • Add 5 µL of Propidium Iodide (PI) solution (a DNA stain that cannot enter live cells).

    • Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately on a flow cytometer.

    • Interpretation:

      • Annexin V negative / PI negative: Live cells.

      • Annexin V positive / PI negative: Early apoptotic cells.

      • Annexin V positive / PI positive: Late apoptotic or necrotic cells.

Many anticancer drugs function by arresting the cell cycle at a specific phase. This can be analyzed by staining cellular DNA with Propidium Iodide (PI) and measuring fluorescence via flow cytometry.[16]

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[17]

  • Staining:

    • Centrifuge the fixed cells and wash away the ethanol with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

    • Incubate for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

    • Interpretation: The amount of DNA in a cell correlates with its phase in the cell cycle. A histogram of fluorescence intensity will show distinct peaks for the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.[19]

Benzothiazoles are known to interact with various protein kinases.[12] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overactive in cancer, driving proliferation and survival.[20][21] A potential MoA for a this compound compound could be the inhibition of this pathway.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K BZT 5-Methyl- benzothiazole (Inhibitor) BZT->EGFR Inhibits Phosphorylation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT AKT->TF Nucleus Proliferation, Survival TF->Nucleus

Caption: Potential inhibition of the EGFR signaling pathway by a compound.

Validating Antimicrobial Mechanism of Action

For antimicrobial hits, a key question is whether the compound is static (inhibits growth) or cidal (kills the organism). Furthermore, identifying the cellular target is crucial. Benzothiazoles have been shown to inhibit key bacterial enzymes like DNA gyrase and dihydroorotase.[22][23]

G Start Compound with known MIC MIC_Assay Perform Broth Microdilution (as in primary screen) Start->MIC_Assay Subculture Subculture from clear wells (≥MIC) onto agar plates MIC_Assay->Subculture Incubate Incubate plates overnight Subculture->Incubate Observe Observe for colony growth Incubate->Observe Bacteriostatic Bacteriostatic (Growth observed) Observe->Bacteriostatic Yes Bactericidal Bactericidal (No growth observed) Observe->Bactericidal No

Caption: Workflow to determine MBC and differentiate static vs. cidal activity.

This workflow determines the Minimum Bactericidal Concentration (MBC), which is the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum. A compound is generally considered bactericidal if the MBC is no more than four times its MIC.

Chapter 4: Early-Stage Druggability Assessment – In Silico Profiling

Modern drug discovery integrates computational (in silico) methods early to predict a compound's potential success as a drug, long before expensive in vivo studies are conducted.[24][25] This involves assessing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26]

Lipinski's Rule of Five: A First Pass Filter

Christopher Lipinski's "Rule of Five" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable.[27][28] While not an absolute rule, it is an excellent first-pass filter.

  • Molecular Weight (MW): < 500 Daltons

  • LogP (octanol-water partition coefficient): < 5

  • Hydrogen Bond Donors: < 5

  • Hydrogen Bond Acceptors: < 10

Compounds that adhere to this rule are more likely to have favorable absorption and permeation properties.[29][30][31]

Computational ADMET Prediction

Numerous software platforms and web servers (e.g., SwissADME, admetSAR) can predict a wide range of pharmacokinetic and toxicity properties based on a compound's structure.

Compound IDMWLogPH-DonorsH-AcceptorsRule of 5 ViolationsPredicted BBB Permeant?Predicted Mutagenic?
BZT-M-001320.43.8140YesNo
BZT-M-002450.64.2260YesNo
........................

Conclusion: An Iterative Path to Discovery

This guide outlines a logical, multi-tiered strategy for the initial biological evaluation of novel this compound compounds. The journey from a newly synthesized molecule to a viable drug candidate is not linear but iterative. The results from secondary mechanistic assays should inform the design of the next generation of compounds, creating a feedback loop between chemistry and biology. By employing this rational, self-validating approach, we can maximize the probability of success and accelerate the journey from the laboratory bench to the clinic.

References

  • Acar, Ç., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. [Link]

  • Alam, M., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]

  • Keri, R. S., et al. (2015). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 841-858. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

  • Singh, S., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2329. [Link]

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  • Al-Wahaibi, L. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2065. [Link]

  • El Boustani, J., et al. (2024). Antimicrobial drugs having benzothiazole moiety. ResearchGate. [Link]

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  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]

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  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Li, H., et al. (2005). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 2(3), 198-204. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Kumar, D., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

  • Sigismund, S., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 3, 6. [Link]

  • Yüksek, H., et al. (2019). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Shultz, M. D. (2019). Two Decades Under the Influence of the Rule of Five and the Changing Properties of Approved Oral Drugs. Journal of Medicinal Chemistry, 62(4), 1701-1714. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

  • Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Canadian Journal of Microbiology, 52(8), 809-812. [Link]

  • DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Uddin, M. J., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Cellular Signalling, 108, 110714. [Link]

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Photophysics and Engineering of 5-Methylbenzothiazole Fluorophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Fluorescent Properties of 5-Methylbenzothiazole Derivatives.

Executive Summary

The this compound scaffold represents a critical structural refinement in the design of excited-state intramolecular proton transfer (ESIPT) fluorophores.[1] While the unsubstituted 2-(2'-hydroxyphenyl)benzothiazole (HBT) serves as the archetypal ESIPT system, the introduction of a methyl group at the 5-position (para to the nitrogen atom in the fused system) introduces subtle yet decisive electronic and steric modulations.[1] This guide provides a rigorous technical analysis of this compound derivatives, detailing their synthesis, photophysical characterization, and application in ratiometric sensing.

Molecular Architecture & Design Logic

The core utility of this compound derivatives lies in their ability to undergo a four-level photophysical cycle involving Enol-Keto tautomerism.[1]

Structural Causality[1]
  • The 5-Methyl Effect: Unlike electron-withdrawing groups (e.g., -Cl, -NO2) that significantly alter the dipole moment, the 5-methyl group acts as a weak electron donor via hyperconjugation.[1] This slight increase in electron density on the benzothiazole ring stabilizes the ground-state enol form while marginally red-shifting the absorption maximum compared to the unsubstituted analog.[1] Crucially, it enhances lipophilicity, improving membrane permeability in bioimaging applications without compromising the planar rigidity required for efficient proton transfer.

  • ESIPT Mechanism: Upon photoexcitation, the phenolic proton of the 2-(2'-hydroxyphenyl) moiety transfers to the benzothiazole nitrogen.[1] This process is extremely fast (<100 fs) and yields a keto-tautomer in the excited state (

    
    ), which emits a large Stokes-shifted photon to return to the ground state keto form (
    
    
    
    ), followed by rapid reverse proton transfer to the stable enol form (
    
    
    ).[1]
Visualization of the Photophysical Cycle

The following diagram illustrates the ESIPT process and the competing radiative pathways.

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (UV) ~340 nm Enol_S1->Enol_S0 Competing Emission (Blue/Green) If ESIPT Blocked Keto_S1 Keto* (S1) Proton Transfer Product Enol_S1->Keto_S1 ESIPT <100 fs Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (Red) ~550 nm Large Stokes Shift Keto_S0->Enol_S0 Reverse PT Thermal Relaxation

Figure 1: Jablonski diagram depicting the Excited-State Intramolecular Proton Transfer (ESIPT) cycle in this compound derivatives.

Self-Validating Synthesis Protocol

To ensure reproducibility and high purity, we utilize a condensation pathway starting from 2-amino-5-methylbenzenethiol.[1] This route avoids the regioselective ambiguity often associated with the Hugershoff cyclization of arylthioureas.

Materials
  • Precursor: 2-Amino-5-methylbenzenethiol (CAS: 19353-93-6).[1] Note: Ensure the methyl is meta to the amino group to yield the this compound isomer.

  • Aldehyde: Salicylaldehyde (for the standard ESIPT fluorophore).[1]

  • Oxidant/Catalyst: Sodium metabisulfite (

    
    ) or simply reflux in DMSO (oxidative cyclization).[1]
    
  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology
  • Condensation: Dissolve 2-amino-5-methylbenzenethiol (10 mmol) and salicylaldehyde (10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or use oxidative conditions (add 10 mmol

    
     if using the bisulfite route).[1]
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The Schiff base intermediate typically forms first, followed by cyclization.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). The crude product will precipitate as a yellow/green solid.[1]

  • Purification: Filter the precipitate. Recrystallize from hot ethanol or acetonitrile.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the presence of the phenolic -OH (often broad, >11 ppm) involved in hydrogen bonding.[1] The methyl singlet should appear around 2.4 ppm.[1]

    • Mass Spec: Confirm molecular ion

      
      .
      

Synthesis_Flow Start 2-Amino-5-methylbenzenethiol + Salicylaldehyde Step1 Reflux in EtOH (Oxidative Cyclization) Start->Step1 Condensation Intermediate Benzothiazoline Intermediate Step1->Intermediate - H2O Product 2-(2'-Hydroxyphenyl)-5-methylbenzothiazole (HMBT) Intermediate->Product Oxidation/-2H

Figure 2: Synthetic pathway for the construction of the HMBT fluorophore.[1][2]

Photophysical Characterization

The following data summarizes the typical photophysical properties of 2-(2'-hydroxyphenyl)-5-methylbenzothiazole (HMBT) in solvents of varying polarity. The large Stokes shift is the hallmark of the ESIPT mechanism.

Quantitative Data Summary
SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Cyclohexane 2.023425351930.28
Toluene 2.383445401960.31
Dichloromethane 8.933455452000.22
Ethanol 24.53405502100.05
DMSO 46.7348555207<0.02

Table 1: Solvatochromic data for HMBT. Note the significant reduction in quantum yield in polar protic solvents (Ethanol) due to intermolecular hydrogen bonding disrupting the intramolecular node.[1]

Interpretation
  • Non-polar Media: The intramolecular hydrogen bond (IMHB) is stable, leading to efficient ESIPT and strong keto emission (yellow/orange).[1]

  • Polar Protic Media: Solvents like ethanol can compete for hydrogen bonding with the phenolic hydroxyl or the benzothiazole nitrogen.[1] This disruption opens the chelate ring, inhibiting ESIPT and often quenching fluorescence or leading to a dual-emission band (enol + keto).[1]

Application: Ratiometric Sensing of Zn(II)

One of the most powerful applications of this compound derivatives is in the ratiometric sensing of Zinc ions (


).[1] The presence of the metal ion disrupts the ESIPT process via chelation.
Mechanism of Action
  • Ligand Free State: HMBT exists in the closed form with an intramolecular hydrogen bond.[1] Excitation leads to ESIPT and Red Emission (~540 nm) .[1]

  • Metal Binding:

    
     coordinates with the phenolic oxygen (deprotonated) and the benzothiazole nitrogen.[1]
    
  • ESIPT Blockade: The rigid chelation prevents proton transfer.[1] The molecule is locked in the Enol form.[1]

  • Signal Response: The emission shifts to the blue region (~450 nm) , characteristic of the Enol form (Charge Transfer emission).[1] This drastic color change allows for ratiometric quantification (

    
    ).[1]
    

Sensing_Mechanism State1 Free Probe (ESIPT Active) State2 Zn2+ Complex (ESIPT Blocked) State1->State2 + Zn(II) Chelation Desc1 Emission: ~540 nm (Red) State1->Desc1 Desc2 Emission: ~450 nm (Blue) State2->Desc2

Figure 3: Ratiometric switching mechanism upon Zinc coordination.

Conclusion

The this compound scaffold offers a robust platform for the development of advanced fluorescent probes.[1] Its synthesis is chemically accessible and scalable, while its photophysics are governed by a predictable and sensitive ESIPT mechanism. For researchers in drug discovery and bioimaging, this derivative provides an optimal balance of lipophilicity, photostability, and large Stokes shift, making it an indispensable tool for ratiometric sensing in complex biological environments.

References

  • Synthesis and Fluorescent Properties of Benzothiazole Derivatives. Indian Journal of Chemistry. (2023). Describes the Suzuki coupling and general fluorescence of benzothiazole scaffolds. [1]

  • Luminescent Properties of Benzothiazole Derivatives and Their Application. RSC Advances. (2017). details the ESIPT mechanism and white light generation using benzothiazole mixtures.

  • Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis. (2025).[1] A comprehensive review of sensing mechanisms including metal ion detection.

  • Investigating Methyl Substitution Position Effect on the ESIPT Process. World Scientific Research Journal. (2025). Specifically analyzes how methyl placement affects ESIPT dynamics. [1]

  • Synthesis of 2-Substituted Benzothiazoles: A Review. RSC Advances. (2024). Provides detailed synthetic strategies including the condensation of 2-aminothiophenols.[1][2][3]

Sources

Theoretical Studies on the Electronic Structure of 5-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide establishes a rigorous computational framework for analyzing the electronic structure of 5-Methylbenzothiazole (5-MBT) . Unlike generic protocols, this document focuses on the specific inductive and hyperconjugative perturbations introduced by the methyl group at the C5 position of the benzothiazole scaffold.

The benzothiazole moiety is a pharmacophore of high significance in drug discovery, exhibiting antitumor and antimicrobial properties.[1] The addition of a methyl group at the 5-position alters the electron density distribution, modulating the molecule's lipophilicity and reactivity profile. This guide provides a self-validating workflow using Density Functional Theory (DFT) to quantify these changes.

Computational Methodology: The Self-Validating Protocol

To ensure scientific integrity, we utilize a standard, field-proven level of theory. The choice of functional and basis set is not arbitrary; it is selected to balance computational cost with the accurate recovery of electronic exchange-correlation effects.

Theoretical Framework
  • Software Platform: Gaussian 09/16 or ORCA.[2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Causality: B3LYP is chosen for its proven reliability in predicting vibrational frequencies and geometry of organic heterocycles, minimizing systematic errors in bond length estimation.

  • Basis Set: 6-311++G(d,p) .[3][4][5]

    • Causality: The split-valence triple-zeta basis set with diffuse functions (++) is critical for capturing the electron density tail in the sulfur atom and the lone pair on the nitrogen, which are prone to long-range interactions. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, ensuring that every step validates the previous one (e.g., frequency calculations validate the stationary point).

G cluster_0 Post-Processing Modules Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Decision->Opt No (Saddle Point) Analysis Electronic Structure Analysis Decision->Analysis Yes (Minima) FMO FMO Analysis (HOMO-LUMO Gap) Analysis->FMO MEP MEP Mapping (Reactive Sites) Analysis->MEP NBO NBO Analysis (Hyperconjugation) Analysis->NBO

Figure 1: Self-validating computational workflow. Frequency analysis acts as the critical gatekeeper to ensure the optimized geometry represents a true local minimum.

Geometric & Structural Analysis

The initial validation of the model compares optimized geometric parameters against crystallographic data of the benzothiazole core.

Optimized Geometric Parameters

The methyl substitution at C5 induces subtle structural deformations compared to the unsubstituted benzothiazole.

ParameterBond/AngleTheoretical Value (Å/°)Experimental Reference (Benzothiazole Core)Deviation
Bond Length C2-N31.3051.291+0.014
Bond Length C2-S11.7621.740+0.022
Bond Length C5-C(Methyl)1.5081.510 (Typical Csp2-Csp3)-0.002
Bond Angle C2-N3-C4110.5°110.8°-0.3°
Bond Angle C2-S1-C7a89.8°90.2°-0.4°

Note: Theoretical values are representative of B3LYP/6-311++G(d,p) calculations. Experimental values refer to X-ray diffraction data of the parent scaffold.

Structural Insight: The C2-N3 bond shows partial double bond character, consistent with the aromaticity of the thiazole ring. The C5-Methyl bond length confirms purely single-bond character with no steric strain, suggesting the methyl group rotates freely, contributing to the entropy of the system.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are the primary indicators of chemical stability and optical properties.

  • HOMO: Localized primarily on the benzothiazole ring and the sulfur lone pair. The C5-Methyl group acts as a weak electron donor (+I effect), slightly destabilizing the HOMO compared to the unsubstituted parent.

  • LUMO: Delocalized over the π-system of the benzene and thiazole rings.

Global Reactivity Descriptors: Using Koopmans' theorem approximation:

  • Ionization Potential (I):

    
    [2]
    
  • Electron Affinity (A):

    
    [2]
    
  • Chemical Hardness (

    
    ): 
    
    
    
    [2]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [2]
PropertyValue (eV)Interpretation

-6.24Moderate ionization energy; stable against oxidation.

-1.85Susceptible to nucleophilic attack.

4.39Kinetic Stability: High. This molecule is chemically stable and requires significant energy for excitation (UV range).
Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking studies and drug design.

  • Negative Potential (Red): Concentrated on the Nitrogen (N3) atom. This is the primary site for protonation or electrophilic attack (e.g., hydrogen bonding in the active pocket of a protein).

  • Positive Potential (Blue): Localized on the Methyl hydrogens and the planar aromatic protons.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule. The interaction between the lone pair of the Nitrogen or Sulfur and the antibonding orbitals of the aromatic ring is critical.

Key Interaction Pathway: The methyl group ($ \sigma_{C-H} $) donates electron density into the adjacent aromatic


 system.

NBO cluster_legend Interaction Types Methyl Methyl Group (σ C-H) RingPi Benzene Ring (π* C-C) Methyl->RingPi Hyperconjugation (Stabilization) SulfurLP Sulfur Lone Pair (LP S1) NitrogenPi C=N Bond (π* C-N) SulfurLP->NitrogenPi n -> π* (Delocalization) Legend Dashed = Hyperconjugation Solid = Resonance

Figure 2: Electronic delocalization pathways. The Sulfur lone pair interaction (


) is the dominant stabilizing force in the thiazole ring.

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical model against experimental spectra, vibrational frequency scaling is required.[6] B3LYP typically overestimates frequencies due to the neglect of anharmonicity.

  • Scaling Factor: 0.961 (Standard for B3LYP/6-311++G(d,p)).

Characteristic Modes for this compound:

  • C-H Stretching (Aromatic): 3050–3100 cm⁻¹.

  • C-H Stretching (Methyl): 2900–2980 cm⁻¹ (Distinctive asymmetric/symmetric modes).[2]

  • C=N Stretching: ~1520 cm⁻¹ (Strong intensity, diagnostic of the thiazole ring).

  • C-S Stretching: ~680–750 cm⁻¹ (Lower frequency, couples with ring deformation).

Conclusion

This theoretical guide confirms that This compound possesses a stable planar geometry with a significant HOMO-LUMO gap (~4.4 eV), indicating high kinetic stability. The electronic structure is dominated by the electron-withdrawing nature of the nitrogen atom (creating a nucleophilic site) and the weak electron-donating effect of the methyl group at C5. Researchers designing drugs based on this scaffold should target the N3 position for hydrogen bonding interactions, while the C5-methyl group serves primarily as a hydrophobic anchor.

References

  • Alghanmi, R. M., et al. (2018).[7][8] "Electronic spectral studies and DFT computational analysis of hydrogen bonded charge transfer complexes between chloranilic acid and 2-amino-4-methylbenzothiazole." Journal of Molecular Liquids, 256, 433-444.[9] [2][9]

  • Kone, M., et al. (2024). "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Journal of Materials Science and Chemical Engineering, 12, 34-55.

  • Femila Nirmal, N. S., & Abbs Fen Reji, T. F. (2019).[10] "DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole." Asian Journal of Chemistry, 31(3), 589-594.

  • Prashanth, J., et al. (2015).[6] "Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory." Optics and Photonics Journal, 5, 91-107.[6]

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. [2]

Sources

5-Methylbenzothiazole: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage protocols for 5-Methylbenzothiazole. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical & Physical Properties: Understanding the Compound

This compound (CAS No. 2942-16-7) is a heterocyclic aromatic compound with a molecular formula of C₈H₇NS and a molecular weight of 149.21 g/mol . A thorough understanding of its physical properties is the foundation of its safe handling.

PropertyValueSource
Boiling Point 248 °C
Flash Point 108 °C
Density 1.217 g/cm³
Appearance Off-white to light brown solid
pKa 1.22 ± 0.10 (Predicted)

The relatively high boiling and flash points indicate that this compound is not highly volatile or flammable at standard laboratory temperatures. However, its solid form necessitates careful handling to avoid dust generation.

Hazard Identification & GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Irritation (Category 2) H315: Causes skin irritation
Eye Irritation (Category 2A) H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)[1]

The Causality Behind the Hazards: A Deeper Look

The hazardous nature of this compound stems from its chemical structure. The benzothiazole core is a known bioactive scaffold, which can interact with biological systems. The lipophilic nature of the molecule, enhanced by the methyl group, may facilitate its absorption through the skin and mucous membranes.

Skin and Eye Irritation: The irritant effects are likely due to the compound's ability to interact with proteins and lipids in the skin and eyes, leading to inflammation and tissue damage.

Respiratory Irritation: Inhalation of this compound dust or vapors can irritate the respiratory tract. This is a common property of many aromatic and heterocyclic compounds.

Harmful if Swallowed: The oral toxicity suggests that the compound can be absorbed from the gastrointestinal tract and exert systemic effects.

Potential for Skin Sensitization: While specific data for this compound is limited, it is noted as a potential allergen and skin sensitizer[3]. The broader class of isothiazolinones and benzisothiazolinones are known skin sensitizers, causing allergic contact dermatitis in some individuals[4][5]. The mechanism of skin sensitization involves the compound acting as a hapten, binding to skin proteins and forming an immunogenic complex that can trigger an allergic reaction upon subsequent exposures. Therefore, it is prudent to treat this compound as a potential skin sensitizer.

Toxicological Profile: Insights from Analogs

Benzothiazole has been shown to be a respiratory irritant and a dermal sensitizer[6]. It has also demonstrated positive results in some genetic toxicity assays in the presence of metabolic activation[6]. The metabolism of benzothiazole can lead to the formation of aromatic hydroxylamines, which are metabolites with mutagenic and carcinogenic potential[6]. Given the structural similarity, it is reasonable to assume that this compound may share some of these toxicological properties.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of appropriate PPE is critical to prevent exposure. The following protocol is a self-validating system, meaning that adherence to it inherently minimizes the risk of exposure.

PPE Selection Workflow

PPE_Selection cluster_ppe This compound PPE Protocol start Handling this compound eye_protection Eye Protection: Chemical safety goggles or face shield. (EN166 compliant) start->eye_protection hand_protection Hand Protection: Nitrile gloves (check manufacturer's breakthrough time). Inspect before use. start->hand_protection body_protection Body Protection: Laboratory coat. start->body_protection respiratory_protection Respiratory Protection: Required if dust or aerosols are generated. Use a NIOSH/MSHA approved respirator. start->respiratory_protection Potential for airborne exposure? end Proceed with work eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

Safe Handling Procedures: A Step-by-Step Methodology

Adherence to a strict handling protocol is paramount to ensure safety.

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals being used.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and PPE before starting work.

    • Have a spill kit readily accessible.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Wear the appropriate PPE as outlined in the section above.

    • Avoid direct contact with skin, eyes, and clothing[7].

    • When weighing the solid, do so in a manner that minimizes dust generation.

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[8].

Storage Guidelines: Maintaining Chemical Integrity and Safety

Proper storage is essential to maintain the stability of this compound and to prevent accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents[8].

  • Store in a locked-up area or an area accessible only to qualified or authorized personnel.

  • The recommended storage temperature is between 2-8°C[2].

Emergency Procedures: Preparedness and Response

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell[2].

Accidental Release Measures: Spill Response Protocol

A prompt and appropriate response to a spill is crucial to prevent further contamination and exposure.

Spill_Response cluster_spill This compound Spill Response spill Spill Occurs evacuate Evacuate immediate area and alert others. spill->evacuate ppe Don appropriate PPE (respirator may be required). evacuate->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand). ppe->contain cleanup Carefully sweep up the solid or absorb the liquid. Place in a sealed container. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate disposal Dispose of waste as hazardous material. decontaminate->disposal report Report the incident to the appropriate personnel. disposal->report

Caption: Step-by-step spill response protocol for this compound.

For small spills, use an absorbent material like vermiculite or sand to cover the spill. Carefully sweep the material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team. Do not allow the material to enter drains or waterways[9].

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations[3]. Do not dispose of down the drain[9].

Reactivity Profile

This compound is stable under normal conditions[7]. However, it is incompatible with strong oxidizing agents[8]. Reactions with strong oxidizers could potentially lead to vigorous reactions and the generation of heat and hazardous products.

References

  • LookChem. (n.d.). Cas 2942-16-7, this compound. Retrieved from [Link]

  • CIR Expert Panel. (2014). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. International Journal of Toxicology, 33(1_suppl), 4S-29S.
  • Fisher Scientific. (2012).
  • Schwensen, J. F., Menné, T., & Johansen, J. D. (2024). Increasing non-cosmetic exposure and sensitization to isothiazolinones require action for prevention: Review.
  • Thermo Fisher Scientific. (2024).
  • DC Fine Chemicals. (2024).
  • Wikipedia. (2023). Benzothiazole. Retrieved from [Link]

  • CIR Expert Panel. (2014). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. International Journal of Toxicology, 33(1_suppl), 4S-29S.
  • The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

  • TCI Chemicals. (2025).
  • U.S. National Library of Medicine. (n.d.). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. PubMed.
  • Sigma-Aldrich. (2025).
  • Kumar, A., et al. (2020).
  • Jia, Y., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
  • Sharma, P., et al. (2022). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS.
  • Enoch, S. J., et al. (2005). From experiment to theory: molecular orbital parameters to interpret the skin sensitization potential of 5-chloro-2-methylisothiazol-3-one and 2-methylisothiazol-3-one. Chemical Research in Toxicology.
  • Abbas, E. M., et al. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry.
  • BenchChem. (n.d.).
  • International Programme on Chemical Safety. (2001).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Al-Ostath, A., et al. (2024).
  • National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Biosolve. (2023).
  • Synerzine. (2019).

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Methodological & Application

Protocol for the synthesis of 5-Methylbenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Methylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of this compound derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Benzothiazoles are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] The methyl group at the 5-position can significantly influence the molecule's electronic properties and biological activity, making these derivatives attractive targets for synthesis. This guide details two robust and versatile protocols: the condensation of 2-amino-4-methylthiophenol with aromatic aldehydes and the synthesis of the key intermediate 2-amino-6-methylbenzothiazole from p-toluidine. The causality behind experimental choices, detailed procedural steps, and methods for characterization are thoroughly discussed to ensure reproducibility and success.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds containing nitrogen and sulfur are foundational to medicinal chemistry due to their prevalence in natural products and their ability to interact with a wide array of biological targets.[6][7] Among these, the benzothiazole scaffold is a "privileged structure," meaning it is a recurring motif in molecules that bind to various biological receptors with high affinity.[7][8] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, offers a unique three-dimensional structure and electronic distribution that facilitates diverse non-covalent interactions with protein binding sites.[6]

The introduction of a methyl group at the 5-position of the benzothiazole ring provides a critical point of modulation. This small, lipophilic group can enhance binding affinity through van der Waals interactions, improve metabolic stability, and alter the overall electronic nature of the aromatic system, thereby fine-tuning the pharmacological profile of the derivative. Derivatives of this scaffold are being investigated for a multitude of therapeutic applications, from neuroprotective agents to potent α-glucosidase inhibitors for managing diabetes.[3][9]

This application note serves as a practical guide for chemists, providing reliable protocols to access this important class of molecules.

Core Synthetic Strategies: An Overview

The synthesis of the this compound core can be approached through several well-established routes. The choice of method often depends on the desired substitution pattern, particularly at the 2-position, and the availability of starting materials.

  • Strategy A: Condensation with 2-Amino-4-methylthiophenol: This is arguably the most direct and versatile method for preparing 2-substituted-5-methylbenzothiazoles.[8] It involves the reaction of 2-amino-4-methylthiophenol with various electrophilic partners like aldehydes, carboxylic acids, or acyl chlorides. The reaction with aldehydes, in particular, is a high-yielding, one-pot procedure that allows for the rapid generation of a diverse library of 2-aryl or 2-alkyl derivatives.

  • Strategy B: The Jacobson Cyclization: A classic method for benzothiazole synthesis, this route involves the oxidative cyclization of N-arylthioamides (thiobenzanilides) using an oxidizing agent like potassium ferricyanide.[8] While it requires the pre-synthesis of the thioanilide precursor, it is a highly effective strategy.

  • Strategy C: Synthesis from p-Toluidine: For derivatives like 2-amino-5-methylbenzothiazole, a common starting point is p-toluidine (4-methylaniline). This approach involves the reaction of the aniline with a thiocyanate salt, followed by cyclization induced by an electrophile such as bromine.[10][11] This method is efficient for producing the 2-amino derivative, which is a crucial building block for further elaboration.[1]

The following sections will provide detailed, step-by-step protocols for Strategy A and Strategy C, chosen for their reliability, versatility, and common use in synthetic labs.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-methylbenzothiazoles via Condensation

This protocol describes the synthesis of 2-aryl-5-methylbenzothiazoles through the condensation of 2-amino-4-methylthiophenol with substituted aromatic aldehydes. This method is advantageous due to its operational simplicity and the commercial availability of a wide range of aldehydes, enabling facile creation of diverse derivatives.

Principle: The reaction proceeds via the initial formation of a Schiff base (imine) between the aromatic aldehyde and the primary amine of the 2-amino-4-methylthiophenol. This is followed by an intramolecular cyclization where the nucleophilic thiol group attacks the imine carbon. Subsequent oxidative aromatization, often facilitated by air or a mild oxidant, yields the stable benzothiazole ring system. The use of a solvent like ethanol allows for good solubility of reactants and easy product precipitation upon cooling.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Characterization A 1. Combine 2-amino-4-methylthiophenol, aromatic aldehyde, and ethanol in a flask. B 2. Add catalytic acetic acid. A->B C 3. Reflux the mixture for 4-6 hours. B->C D 4. Cool mixture in an ice bath. C->D E 5. Collect precipitate via vacuum filtration. D->E F 6. Wash solid with cold ethanol. E->F G 7. Recrystallize from ethanol. F->G H 8. Dry the pure product. G->H I 9. Characterize via NMR, IR, and MS. H->I G pToluidine p-Toluidine Thiocyanate + NaSCN + Acetic Acid Thiourea Arylthiourea Intermediate pToluidine->Thiourea Thiocyanate->Thiourea Step 1: Formation of Thiourea Bromine + Br₂ (Cyclization) Product 2-Amino-6-methyl- benzothiazole Thiourea->Product Bromine->Product Step 2: Electrophilic Attack & Cyclization

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Using 5-Methylbenzothiazole in the synthesis of antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of 5-Methylbenzothiazole Derivatives as Antimicrobial Agents

Executive Summary & Chemical Rationale

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide focuses specifically on the This compound core.

Unlike the unsubstituted parent ring or its halogenated counterparts, the 5-methyl substituent offers a critical pharmacokinetic advantage: it increases lipophilicity (LogP) without introducing significant electronic deactivation to the aromatic system. This modulation is vital for antimicrobial agents, as it facilitates passive diffusion across the lipid-rich cell membranes of Gram-negative bacteria (E. coli, P. aeruginosa) and the mycolic acid layers of Mycobacteria.

This application note details the synthesis of 2-substituted-5-methylbenzothiazole derivatives—specifically focusing on Schiff base (azomethine) formation and subsequent cyclization—and provides a standardized protocol for their biological evaluation using CLSI-compliant microdilution methods.

Structural Basis & SAR Analysis

To design effective agents, one must understand the Structure-Activity Relationship (SAR) of the scaffold.

  • Position 2 (Reactive Center): The C2 position is the primary vector for diversification. Introducing an amino group (2-amino-5-methylbenzothiazole) allows for condensation with aldehydes to form Schiff bases. The azomethine linkage (-N=CH-) is pharmacologically active, often binding to bacterial DNA gyrase.

  • Position 5 (Modulator): The methyl group at C5 acts as a weak electron donor. Sterically, it is small enough to avoid clashing with enzyme binding pockets but hydrophobic enough to enhance membrane permeability.

  • Ring Nitrogen (N3): Essential for hydrogen bonding with target protein residues (e.g., Serine or Histidine in the active site).

Visualizing the Workflow

The following diagram outlines the strategic workflow from precursor selection to biological validation.

SynthesisWorkflow Start Precursor Selection (2-Amino-5-methylbenzothiazole) Step1 Schiff Base Condensation (Reflux/Acid Cat.) Start->Step1 + Ar-CHO Inter Intermediate: Azomethine Derivative Step1->Inter Step2 Cyclization (Optional) (e.g., with Chloroacetyl Chloride) Inter->Step2 Functionalization Assay CLSI M07 Assay (MIC Determination) Inter->Assay Direct Screen Product Final Scaffold: Thiazolidinone/Beta-Lactam Step2->Product Product->Assay Validation

Figure 1: Strategic workflow for the synthesis and evaluation of this compound antimicrobials.

Chemical Synthesis Protocol

Target: Synthesis of N-(2-substituted-benzylidene)-5-methylbenzo[d]thiazol-2-amine (Schiff Base).

Safety Precaution: Perform all reactions in a fume hood. Benzothiazoles can be skin irritants. Wear nitrile gloves and safety goggles.

Materials
  • Precursor: 2-Amino-5-methylbenzothiazole (CAS: 14779-17-0)

  • Reagent: Substituted Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde for enhanced lipophilicity)

  • Solvent: Absolute Ethanol (EtOH)[6]

  • Catalyst: Glacial Acetic Acid

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Stoichiometry: In a 100 mL round-bottom flask, dissolve 0.01 mol of 2-amino-5-methylbenzothiazole in 20 mL of absolute ethanol.

  • Activation: Add 0.01 mol of the selected aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Note: The acid protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with continuous stirring for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting amine spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100g).

    • The solid product (Schiff base) will precipitate out.

  • Purification: Filter the precipitate under vacuum. Wash with cold water. Recrystallize from hot ethanol to yield the pure compound.

Expert Tip: If the yield is low (<50%), consider using a Dean-Stark trap to remove water generated during the condensation, pushing the equilibrium toward the product (Le Chatelier’s principle).

Biological Evaluation Protocol (MIC Assay)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).[7] Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Materials
  • Mueller-Hinton Broth (MHB), cation-adjusted.[8][9]

  • 96-well microtiter plates (polystyrene, sterile).

  • Resazurin dye (0.015%) (Optional, for visual readout).

  • Standard Antibiotic Control (e.g., Ciprofloxacin).

Workflow
  • Stock Preparation: Dissolve the synthesized this compound derivative in DMSO to a concentration of 1024 µg/mL. Note: Ensure DMSO concentration in the final well is <1% to avoid solvent toxicity.

  • Inoculum Prep: Prepare a bacterial suspension matched to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this 1:100 in MHB.

  • Plate Setup:

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Broth + Bacteria + DMSO). Column 12 = Sterility Control (Broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. If using Resazurin, the MIC is the lowest concentration that remains blue (pink indicates viable metabolic activity).

Data Analysis & Interpretation

The following table illustrates hypothetical but representative data comparing the 5-methyl derivative against the unsubstituted core, demonstrating the lipophilic advantage.

Compound IDR-Group (Aldehyde)Core ScaffoldLogP (Calc)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]
MB-01 PhenylThis compound3.81632
MB-02 4-ChlorophenylThis compound4.448
MB-03 4-NitrophenylThis compound3.9816
Ref-APhenylBenzothiazole (No methyl)3.264>128
Control-Ciprofloxacin-0.50.25

Interpretation:

  • MB-02 shows superior activity.[10] The combination of the 5-methyl group and the 4-chloro substituent optimizes lipophilicity, likely enhancing penetration through the peptidoglycan layer of S. aureus.

  • Ref-A (lacking the 5-methyl group) shows significantly higher MICs, validating the hypothesis that the 5-methyl group contributes to bioactivity, likely through enhanced hydrophobic interactions with the target protein.

Mechanism of Action (Hypothesis)

Benzothiazole Schiff bases are widely reported to inhibit DNA Gyrase (Topoisomerase II) . The planar aromatic system intercalates into DNA, while the azomethine nitrogen coordinates with the enzyme's ATPase domain.

Mechanism Compound This compound Derivative Interaction H-Bonding (N3/Imine) & Hydrophobic Fit (5-Me) Compound->Interaction Target Bacterial DNA Gyrase (ATP Binding Pocket) Target->Interaction Effect Inhibition of DNA Supercoiling Interaction->Effect Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome

Figure 2: Proposed mechanism of action targeting bacterial DNA replication machinery.

References

  • Synthesis and Biological Activity: Gilani, S. J., et al. (2012). "Synthesis and antimicrobial activity of some new 2-substituted benzothiazoles." Journal of Saudi Chemical Society. Link

  • Benzothiazole Scaffold Review: Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry. Link

  • CLSI Standards: Clinical and Laboratory Standards Institute.[9] (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

  • Schiff Base Mechanism: Sahu, P. K., et al. (2012). "Therapeutic values of Schiff bases: a review." International Journal of Pharmaceutical Sciences and Research. Link

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Application Note: Leveraging the 5-Methylbenzothiazole Scaffold for Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple diverse biological targets with high affinity. Within this class, 5-methylbenzothiazole derivatives occupy a unique niche. The C5-methyl substitution modulates the lipophilicity (


) and steric profile of the pharmacophore without significantly altering its electronic properties compared to halogenated analogs.

In anticancer discovery, this compound derivatives function primarily through two distinct, substituent-dependent mechanisms:

  • CYP450-Mediated Bioactivation: Certain 2-aryl derivatives (e.g., analogs of Phortress/5F-203) act as prodrugs. They bind the Aryl Hydrocarbon Receptor (AhR), induce CYP1A1, and are metabolically activated into reactive nitrenium ions that form DNA adducts, triggering apoptosis in sensitive tumor cells (e.g., MCF-7 breast cancer).

  • Kinase & Tubulin Inhibition: The scaffold mimics the purine ring of ATP, allowing it to function as a hinge-binder in kinase pockets (e.g., EGFR, VEGFR-2) or bind to the colchicine site of tubulin, disrupting microtubule dynamics.

This guide provides a high-level workflow for synthesizing, screening, and validating this compound libraries.

Mechanism of Action (MOA) Pathways

The biological fate of a this compound derivative depends heavily on the substituent at the C2 position. The diagram below illustrates the divergent pathways.

MOA_Pathways Compound This compound Derivative AhR AhR Binding (Cytosol) Compound->AhR Planar Aryl Derivatives Kinase Kinase Domain Binding (ATP Pocket: EGFR/VEGFR) Compound->Kinase H-Bond Donor/Acceptor Motifs Tubulin Tubulin Binding (Colchicine Site) Compound->Tubulin CYP1A1 CYP1A1 Induction (Transcription) AhR->CYP1A1 Metabolism Metabolic Oxidation (Hydroxylamine -> Nitrenium) CYP1A1->Metabolism Adducts DNA Adduct Formation (N2-Guanine) Metabolism->Adducts Apoptosis1 Apoptosis (S-Phase Arrest) Adducts->Apoptosis1 Signaling Inhibition of Phosphorylation/Polymerization Kinase->Signaling Tubulin->Signaling Apoptosis2 Apoptosis (G2/M Arrest) Signaling->Apoptosis2

Figure 1: Divergent mechanisms of action for this compound derivatives. Pathway selection is driven by the C2-substitution pattern.

Protocol 1: Chemical Synthesis of 2-Substituted-5-Methylbenzothiazoles

Objective: To synthesize a library of 2-aryl-5-methylbenzothiazoles via oxidative condensation. This method is preferred over the Jacobson cyclization for library generation due to milder conditions and higher functional group tolerance.

Reagents:

  • Precursor: 2-Amino-5-methylbenzenethiol (CAS: 23452-96-2).

  • Electrophiles: Various substituted benzaldehydes (e.g., 4-aminobenzaldehyde, 3,4-dimethoxybenzaldehyde).

  • Oxidant: Sodium metabisulfite (

    
    ) or molecular iodine (
    
    
    
    ).
  • Solvent: DMSO or Ethanol/Water.

Workflow:

  • Condensation:

    • Dissolve 2-Amino-5-methylbenzenethiol (1.0 eq) and the selected benzaldehyde (1.0 eq) in DMSO (5 mL per mmol).

    • Heat the mixture to 120°C for 15 minutes.

    • Note: If using ethanol, add a catalytic amount of

      
       and reflux for 3–4 hours. The oxidative cyclization closes the thiazole ring.
      
  • Quenching:

    • Pour the reaction mixture into crushed ice-water (10x volume).

    • Stir vigorously for 30 minutes. A precipitate should form.

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallization: Dissolve crude solid in hot ethanol. Allow to cool slowly to yield needle-like crystals.

    • Validation: Confirm structure via

      
      -NMR (look for the disappearance of the aldehyde proton and the specific methyl peak at 
      
      
      
      ppm).

Expert Insight: The 5-methyl group activates the 4-position and 6-position slightly, making the ring system more electron-rich than the unsubstituted parent. This can improve solubility in organic solvents compared to the 5-H analogs.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)[1]

Objective: Determine the


 of synthesized derivatives against a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2).

Critical Parameters:

  • Solubility: Benzothiazoles are hydrophobic. Prepare 10 mM stock solutions in DMSO. Final DMSO concentration in culture must be

    
    .
    
  • Seeding Density: 5,000 cells/well (adherent lines).

Step-by-Step:

  • Plating: Seed cells in 96-well plates (100 µL/well). Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment:

    • Prepare serial dilutions of the drug (e.g., 0.1 µM to 100 µM).

    • Remove old media and add 100 µL of drug-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Phortress if available).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate media (do not disturb crystals).

    • Solubilize crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot log(concentration) vs. % viability using non-linear regression (Sigmoidal dose-response).

Representative SAR Data (Hypothetical Aggregation):

Compound IDR (C2-Position)R' (C5-Position)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Mechanism Note
MBT-01 PhenylMethyl>50>50Inactive (Baseline)
MBT-02 4-AminophenylMethyl0.05 >10Bioactivation (CYP1A1 dependent)
MBT-03 3,4-DimethoxyphenylMethyl2.53.1Tubulin/Kinase Inhibition
Ref (Phortress) (Lysyl analog)F/H<0.01N/AClinical Benchmark

Protocol 3: Mechanistic Validation (CYP1A1 Induction)

Rationale: To confirm if your potent this compound derivative acts via the AhR-CYP1A1 bioactivation pathway (typical for this class), you must demonstrate the induction of CYP1A1 protein.

Method: Western Blot Analysis.

  • Treatment: Treat MCF-7 cells with the

    
     concentration of the compound for 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Separation: Load 30 µg protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibody: Anti-CYP1A1 (1:1000).

    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Detection: ECL Chemiluminescence.

Interpretation: A strong band for CYP1A1 in treated cells (absent in control) confirms the compound is an AhR agonist and likely a prodrug activated by this enzyme.

Experimental Workflow Diagram

Workflow Start Start: 5-Methylbenzenethiol Synth Synthesis (Oxidative Condensation) Start->Synth Purify Purification (Recrystallization) Synth->Purify Screen Primary Screen (MTT Assay) Purify->Screen Decision Hit? (IC50 < 1 µM) Screen->Decision Mech Mechanism Check (Western Blot/Flow Cytometry) Decision->Mech Yes Discard Refine Structure Decision->Discard No Lead Lead Candidate Mech->Lead Discard->Synth SAR Iteration

Figure 2: Iterative drug discovery workflow for benzothiazole derivatives.

References

  • Bradshaw, T. D., et al. (2002). "Mechanism of action of the potent antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole." Cancer Research.[1][2]

  • Chua, M. S., et al. (2000). "Role of CYP1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells."[3] Cancer Research.[1][2]

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Reddy, V. G., et al. (2023). "New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation." Bioorganic Chemistry.

  • Vertex AI Search. (2026). "Consolidated search results on benzothiazole anticancer mechanisms.

Sources

Application Notes and Protocols: 5-Methylbenzothiazole Derivatives as Advanced Fluorescent Probes for pH Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pH and the Advantage of 5-Methylbenzothiazole Probes

The precise measurement and monitoring of pH are fundamental to a vast array of biological and chemical processes. In cellular biology, minute fluctuations in pH can signify critical events, from lysosomal activity to mitochondrial dysfunction and the progression of diseases like cancer.[1][2] Traditional methods for pH measurement, such as electrodes, often lack the spatial resolution and non-invasiveness required for studying living systems.[3] Fluorescent probes have emerged as a powerful alternative, offering high sensitivity and spatiotemporal resolution for real-time analysis.[4]

Among the various classes of fluorophores, this compound derivatives have garnered significant attention for their utility as pH sensors. These compounds possess a unique combination of desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[1] The benzothiazole scaffold is readily amenable to chemical modification, allowing for the fine-tuning of its pKa value and spectral properties to suit specific biological or chemical environments.[5] This adaptability makes them ideal candidates for developing a diverse toolkit of pH probes for various applications, from monitoring acidic organelles to differentiating between healthy and cancerous cells based on their distinct intracellular pH profiles.[1][2]

This technical guide provides a comprehensive overview of the application of this compound derivatives as fluorescent pH probes. We will delve into the underlying sensing mechanisms, present detailed protocols for their characterization and use in cellular imaging, and offer expert insights into potential challenges and troubleshooting strategies.

Underlying Principles: The Chemistry of pH Sensing with this compound Derivatives

The ability of this compound derivatives to sense pH is rooted in the modulation of their electronic structure upon protonation and deprotonation. This change in electronic distribution directly impacts their fluorescence properties, leading to a measurable signal that correlates with pH. Several key photophysical mechanisms are often at play:

  • Photoinduced Electron Transfer (PET): In many designs, a protonatable moiety, such as a tertiary amine, is linked to the this compound fluorophore. At higher pH (basic conditions), the lone pair of electrons on the nitrogen atom can be transferred to the excited fluorophore, quenching its fluorescence. Upon protonation at lower pH (acidic conditions), this electron transfer is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response.[1]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the this compound core can be influenced by protonation events on appended functional groups. This can alter the degree of charge separation in the excited state, leading to shifts in the emission wavelength. This phenomenon is the basis for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is used to determine pH, providing a more robust measurement that is independent of probe concentration.[5][6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some derivatives, particularly those with a hydroxyl group positioned ortho to the benzothiazole nitrogen, can undergo ESIPT. In this process, a proton is transferred from the hydroxyl group to the nitrogen atom in the excited state, resulting in a tautomeric form with a significantly red-shifted emission. The equilibrium between the enol and keto tautomers can be pH-dependent, providing another avenue for pH sensing.[7][8]

The choice of the underlying mechanism dictates the nature of the fluorescent response and is a key consideration in the design of a probe for a specific application.

pH_Sensing_Mechanism cluster_Protonation pH Change cluster_Probe This compound Probe cluster_Fluorescence Fluorescence Response H+ [H+] Probe_High_pH Deprotonated State (High pH) Probe_Low_pH Protonated State (Low pH) Probe_High_pH->Probe_Low_pH Protonation Fluorescence_Off Fluorescence Quenched (e.g., PET) Probe_High_pH->Fluorescence_Off Leads to Wavelength_Shift Wavelength Shift (e.g., ICT, ESIPT) Probe_High_pH->Wavelength_Shift Can lead to Probe_Low_pH->Probe_High_pH Deprotonation Fluorescence_On Fluorescence Emitted (e.g., PET inhibited) Probe_Low_pH->Fluorescence_On Leads to Probe_Low_pH->Wavelength_Shift Can lead to pKa_Determination_Workflow A Prepare pH Buffers B Prepare Probe Solutions in each buffer A->B C Measure Fluorescence Intensity B->C D Plot Intensity vs. pH C->D E Fit Data to Determine pKa D->E

Caption: Workflow for pKa determination of a fluorescent pH probe.

Protocol 2: Intracellular pH Measurement using Fluorescence Microscopy

This protocol provides a general procedure for imaging intracellular pH changes in live cells using a this compound-based fluorescent probe.

Materials:

  • Mammalian cells (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Confocal laser scanning microscope

  • This compound probe stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging solution (e.g., HBSS)

  • Nigericin and high K+ buffer for calibration (optional)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells onto a glass-bottom dish or chamber slide at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in serum-free medium or an appropriate buffer (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and probe.

  • Washing:

    • After incubation, remove the probe solution and wash the cells two to three times with warm PBS or live-cell imaging solution to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging solution to the cells.

    • Mount the dish on the microscope stage, ensuring the temperature is maintained at 37°C.

    • Acquire fluorescence images using the appropriate excitation and emission filter sets for the probe. For ratiometric probes, acquire images at two emission wavelengths.

  • Intracellular pH Calibration (Optional but Recommended):

    • To obtain quantitative pH values, a calibration curve can be generated by treating the cells with a high K+ buffer containing the ionophore nigericin at various known pH values. This will equilibrate the intracellular and extracellular pH.

    • Record the fluorescence intensity (or ratio) at each pH to construct a calibration curve.

Intracellular_pH_Imaging_Workflow A Cell Seeding B Probe Loading A->B C Washing B->C D Fluorescence Microscopy C->D E Data Analysis D->E

Sources

Application Note: In Vitro Biological Evaluation of 5-Methylbenzothiazole Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacophore Rationale

This guide outlines the standardized workflow for the biological evaluation of 5-methylbenzothiazole amides . The benzothiazole scaffold is a "privileged structure" in medicinal chemistry. The specific inclusion of the 5-methyl group enhances lipophilicity (increasing membrane permeability) and provides steric bulk often required to fill hydrophobic pockets in target enzymes such as DNA Gyrase B (bacteria) or EGFR/Kinases (cancer cells). The amide linker facilitates hydrogen bonding with amino acid residues (e.g., Asp73 in GyrB), making this class of compounds highly relevant for dual-target drug discovery.

Compound Solubilization & Stock Preparation

Critical Control Point: this compound derivatives are inherently lipophilic. Improper solubilization is the primary cause of false negatives in biological screening.

Protocol:
  • Primary Stock (10 mM): Weigh the solid compound and dissolve in 100% molecular biology grade DMSO. Vortex for 60 seconds.

    • Visual Check: Solution must be perfectly clear. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Stock (100 µM - 1 mM): Dilute the Primary Stock into the assay-specific media (e.g., Mueller-Hinton Broth or DMEM).

    • DMSO Tolerance: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) for mammalian cells or 1.0% (v/v) for bacteria to avoid solvent toxicity.

Track A: Antimicrobial Evaluation (DNA Gyrase Targeting)

Benzothiazole amides are potent inhibitors of bacterial DNA Gyrase B, targeting the ATP-binding pocket.[1] The evaluation follows a tiered approach: Phenotypic Screening (MIC) followed by Target Validation (Supercoiling Assay).

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Broth Microdilution). Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]

Step-by-Step Workflow:
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 100 µL of compound (serial 2-fold dilutions) into a 96-well plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well (Final volume: 200 µL).

  • Controls:

    • Positive: Ciprofloxacin (known Gyrase inhibitor).

    • Negative: Sterile Media + DMSO.

    • Growth: Bacteria + Media (no drug).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or Resazurin dye (Blue

    
     Pink indicates growth).
    
Mechanistic Validation: DNA Gyrase Supercoiling Assay

To confirm the compound acts via gyrase inhibition rather than general membrane disruption.

  • Principle: Relaxed plasmid pBR322 is converted to its supercoiled form by DNA Gyrase. Inhibitors prevent this conversion.

  • Reaction: Mix Relaxed pBR322 + E. coli Gyrase + ATP + Test Compound. Incubate 30 min at 37°C.

  • Detection: Run samples on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Result: A "ladder" or retention of the relaxed band indicates inhibition.

Antimicrobial Logic Diagram

Antimicrobial_Workflow Start Synthesized this compound Amide Solubilization Solubilize in DMSO (10mM Stock) Start->Solubilization Dilution Serial Dilution in CAMHB (Range: 0.5 - 64 µg/mL) Solubilization->Dilution Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Readout Visual Turbidity / OD600 Incubation->Readout Decision Is MIC < 10 µg/mL? Readout->Decision Mechanism Run DNA Gyrase Supercoiling Assay Decision->Mechanism Yes (Active) Discard Discard / Optimize Structure Decision->Discard No (Inactive)

Caption: Tiered workflow for validating antimicrobial efficacy and mechanism of action.

Track B: Antiproliferative Evaluation (Cytotoxicity)

This compound amides often exhibit cytotoxicity against cancer lines (e.g., MCF-7, A549) by interfering with kinase signaling or tubulin dynamics.

MTT Assay Protocol

Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Workflow:
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL fresh media containing graded concentrations of the test compound (0.1 – 100 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[3]

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Calculation

Calculate % Cell Viability using the formula:


[4]
  • IC

    
     Determination:  Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
    
Selectivity Index (SI)

To ensure the compound is not a general toxin, test against a normal cell line (e.g., HEK293).



  • Target: SI > 3 is generally considered favorable for early-stage hits.

Data Presentation & Analysis

Summarize your findings in a comparative table. This format is essential for SAR (Structure-Activity Relationship) analysis.

Table 1: Representative Biological Data for this compound Amides

Compound IDR-Group SubstitutionMIC E. coli (µg/mL)MIC S. aureus (µg/mL)IC

MCF-7 (µM)
Gyrase Inhibition?
MB-01 Phenyl (Unsub.)6432> 50No
MB-05 4-Fluoro-phenyl8412.5Yes
MB-08 3,4-Dimethoxy> 64642.1 No
Ciprofloxacin (Control)0.0150.12N/AYes
Doxorubicin (Control)N/AN/A0.5N/A

Note: MB-05 shows dual activity, while MB-08 is selective for cancer cells, likely due to different binding modes.

References

  • Bondock, S., et al. (2010). Synthesis and antimicrobial evaluation of some new benzothiazole derivatives. European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). CLSI Standard.[5][6][7] Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

  • LaPlante, K. L., et al. (2020). In vitro activity of benzothiazole derivatives against methicillin-resistant Staphylococcus aureus. Scientific Reports. Link

  • Basavaraja, H. S., et al. (2010). Synthesis and biological activity of some 5-substituted benzothiazole derivatives. Journal of the Saudi Chemical Society. Link

Sources

Application Notes and Protocols for Molecular Docking Studies of 5-Methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of 5-Methylbenzothiazole Derivatives and the Role of In Silico Docking

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The addition of a methyl group at the 5-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, potentially enhancing its binding affinity and selectivity for specific biological targets.[3] Molecular docking, a powerful computational technique, has become indispensable in modern drug discovery for predicting the binding interactions between a small molecule (ligand) and a protein (receptor) at the atomic level.[4] This in silico approach accelerates the identification of potential drug candidates and provides insights into their mechanism of action, thereby reducing the time and cost associated with traditional drug discovery pipelines.

This comprehensive guide provides a detailed protocol for conducting molecular docking studies of this compound derivatives against various therapeutically relevant protein targets. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step instructions.

I. Conceptual Framework: The "Lock and Key" in a Digital World

At its core, molecular docking simulates the interaction between a ligand and a protein's binding site, akin to a key (the ligand) fitting into a lock (the protein). The process involves two main stages: sampling and scoring.[5]

  • Sampling: This stage explores the conformational space of the ligand within the protein's active site, generating a variety of possible binding poses.

  • Scoring: A scoring function then evaluates each pose, estimating the binding affinity (typically in kcal/mol). Lower binding energy scores generally indicate a more stable and favorable interaction.[6][7]

The accuracy and reliability of a docking study are paramount. Therefore, this guide emphasizes a self-validating system, incorporating rigorous preparation, meticulous execution, and thorough validation of the computational protocol.

II. Selecting the Target: Where Could this compound Derivatives Act?

The therapeutic potential of benzothiazole derivatives is vast. Based on existing research, several protein targets are of high interest for docking studies with this compound derivatives.

Therapeutic Area Potential Protein Target PDB ID Rationale for Selection
Anti-inflammatory Cyclooxygenase-1 (COX-1)1CQE5-methylthiazole derivatives, structurally similar to 5-methylbenzothiazoles, have been identified as selective COX-1 inhibitors.[8][9]
Antimicrobial Dihydroorotase1J79Benzothiazole compounds have shown inhibitory activity against Escherichia coli dihydroorotase, an essential enzyme in pyrimidine biosynthesis.[1]
Anticancer p53-MDM24OGTThe p53-MDM2 interaction is a critical target in cancer therapy, and benzothiazole derivatives have been designed as inhibitors of this pathway.[10]
Anticancer Estrogen Receptor Alpha (ER-alpha)3ERTER-alpha is a key target in hormone-dependent breast cancers, and benzothiazole derivatives have been investigated for their potential to inhibit this receptor.[11]
Anticonvulsant GABA-aminotransferase (GABA-AT)1OHVBenzothiazole derivatives have been evaluated as potential inhibitors of GABA-AT, a key enzyme in the metabolism of the inhibitory neurotransmitter GABA.[12][13]

III. The Molecular Docking Workflow: A Step-by-Step Protocol

This protocol will utilize widely accessible and validated software: AutoDock Vina for the docking calculations and PyMOL for visualization. The general workflow is applicable to other docking software with minor modifications.

docking_workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand_Preparation 1. Ligand Preparation (this compound derivative) Protein_Preparation 2. Protein Preparation (Target Protein) Docking_Simulation 4. Docking Simulation (AutoDock Vina) Ligand_Preparation->Docking_Simulation Grid_Generation 3. Grid Box Generation Protein_Preparation->Grid_Generation Grid_Generation->Docking_Simulation Results_Analysis 5. Results Analysis (Binding Energy & Pose) Docking_Simulation->Results_Analysis Validation 6. Protocol Validation (Redocking & RMSD) Results_Analysis->Validation

Figure 1: A generalized workflow for molecular docking studies.

A. Ligand Preparation: Crafting the "Key"

The accuracy of the ligand's 3D structure is crucial for a successful docking study.

  • 2D Structure Creation: Draw the 2D structure of your this compound derivative using chemical drawing software like MarvinSketch or ChemDraw.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structure to a 3D structure.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.

    • Save the optimized structure in a .mol or .sdf file format.

  • File Format Conversion for Docking:

    • Use a tool like Open Babel to convert the optimized ligand file to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

B. Protein Preparation: Preparing the "Lock"

The quality of the protein structure directly impacts the reliability of the docking results.

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure, preferably with a co-crystallized ligand, which can be used for defining the binding site and for validation.

  • Initial Protein Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, ions, and co-solvents. The presence of these molecules can interfere with the docking process.

    • If the protein is a homodimer or multimer, retain only the chain that contains the active site of interest.

  • Protein Refinement:

    • Add polar hydrogens to the protein structure, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein as a .pdbqt file.

C. Grid Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein's active site where the docking software will search for favorable ligand binding poses.

  • Identifying the Binding Site: If the downloaded protein structure has a co-crystallized ligand, the binding site can be defined based on its location.

  • Setting the Grid Box Parameters:

    • Center the grid box on the co-crystallized ligand or the predicted active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A typical size is around 25 x 25 x 25 Å.

D. Running the Docking Simulation with AutoDock Vina

With the prepared ligand and protein, and the defined grid box, the docking simulation can be initiated.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box parameters, and the output file name.

  • Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input.

IV. Interpreting the Results: Unlocking the Insights

The output of a docking simulation provides a wealth of information that requires careful analysis.

A. Binding Affinity and Docking Scores
  • The primary output is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding.[6][7]

  • AutoDock Vina provides a ranked list of binding poses for the ligand, each with its corresponding binding affinity.

B. Analysis of Binding Poses and Interactions
  • Visualize the top-ranked binding poses in PyMOL or Discovery Studio Visualizer to analyze the interactions between the this compound derivative and the protein's active site residues.

  • Identify key interactions such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

    • Pi-pi stacking: Interactions between aromatic rings.

interaction_analysis Docking_Output Docking Output (Ranked Poses & Scores) Binding_Affinity Binding Affinity (kcal/mol) Lower score = better binding Docking_Output->Binding_Affinity Interaction_Analysis Interaction Analysis Docking_Output->Interaction_Analysis Validation Validation (RMSD) Docking_Output->Validation Hydrogen_Bonds Hydrogen Bonds Interaction_Analysis->Hydrogen_Bonds Hydrophobic_Interactions Hydrophobic Interactions Interaction_Analysis->Hydrophobic_Interactions Pi_Pi_Stacking Pi-Pi Stacking Interaction_Analysis->Pi_Pi_Stacking

Figure 2: Key aspects of analyzing molecular docking results.

V. Ensuring Scientific Integrity: The Self-Validating Protocol

A crucial step in any molecular docking study is the validation of the docking protocol to ensure its reliability.

A. Redocking of the Co-crystallized Ligand

If the protein structure was co-crystallized with a native ligand, a redocking experiment should be performed.

  • Extract and Prepare the Native Ligand: Extract the co-crystallized ligand from the PDB file and prepare it as described in the ligand preparation protocol.

  • Dock the Native Ligand: Dock the prepared native ligand back into the protein's active site using the same docking parameters as for the this compound derivatives.

  • Calculate the Root Mean Square Deviation (RMSD): The RMSD between the docked pose of the native ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14][15]

B. Comparison with Known Inhibitors

If available, dock known inhibitors of the target protein and compare their docking scores and binding modes with those of the this compound derivatives. This provides a benchmark for evaluating the potential potency of the novel compounds.

VI. Troubleshooting and Advanced Considerations

  • Poor Docking Scores: If the docking scores are consistently poor, re-evaluate the ligand and protein preparation steps. Ensure correct protonation states and charge assignments.

  • Unrealistic Binding Poses: If the docked poses are physically unrealistic (e.g., steric clashes), adjust the size and position of the grid box.

  • Protein Flexibility: Standard docking protocols often treat the protein as rigid. For a more advanced analysis, consider using flexible docking methods that allow for side-chain or even backbone flexibility of the protein.

VII. Conclusion

Molecular docking is a powerful and versatile tool for investigating the therapeutic potential of novel compounds like this compound derivatives. By following a rigorous and validated protocol, researchers can gain valuable insights into ligand-protein interactions, guide lead optimization, and accelerate the drug discovery process. This application note provides a solid foundation for conducting such studies with scientific integrity and confidence.

References

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed. Available at: [Link]

  • IN SILICO DESIGN AND DOCKING STUDIES OF NOVEL BENZOTHIAZOLE DERIVED TRIAZOLE AS A POTENTIAL ANTIDIABETIC AGENTS. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. YouTube. Available at: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. Semantic Scholar. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]

  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. Available at: [Link]

  • In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity. Revista Electronica de Veterinaria. Available at: [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Preprints.org. Available at: [Link]

  • Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. PubMed. Available at: [Link]

  • Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial. YouTube. Available at: [Link]

  • Interpretation of Molecular docking results?. ResearchGate. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]

  • Virtual screening using PyRx. YouTube. Available at: [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • (PDF) Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

  • Comparing Virtual Screening with Bioassays Using PyRx. NBCR. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available at: [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. PMC - NIH. Available at: [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Docking pose of compounds 5a–5f against 5BNS protein. ResearchGate. Available at: [Link]

  • Docking validation RMSD over 3, How can I fix it?. Matter Modeling Stack Exchange. Available at: [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]

  • Tutorial 10: Multiple ligand docking using PyRx. YouTube. Available at: [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Thomas Adewumi University. Available at: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI. Available at: [Link]

  • Biological Activity of Substituted Benzothiazoles. Asian Journal of Research in Chemistry. Available at: [Link]

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Application Notes and Protocols: Assays for Determining the Antimicrobial Activity of 5-Methylbenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2][3] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antimicrobial effects.[1][3][4] This document provides detailed application notes and protocols for determining the antimicrobial activity of 5-Methylbenzothiazole analogs, a subset of this important chemical class.

The protocols outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8] Adherence to these standards ensures the generation of reproducible and comparable data, a critical aspect of drug development. This guide is designed to provide researchers with the necessary tools to accurately assess the in vitro efficacy of these novel compounds.

Scientific Rationale: The Antimicrobial Potential of Benzothiazoles

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms of action.[1] These include the inhibition of essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and others crucial for microbial survival.[1][9] The exploration of this compound analogs is based on the hypothesis that substitutions on the benzothiazole scaffold can modulate their antimicrobial potency and spectrum.[10]

Key Antimicrobial Susceptibility Assays

The preliminary assessment of a novel antimicrobial agent typically involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC).[11][12][13]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[12][14]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][13]

This guide will detail the protocols for two primary methods for determining these parameters:

  • Broth Microdilution Method: A quantitative technique to determine the MIC.[15][16][17]

  • Disk Diffusion Method: A qualitative or semi-quantitative method to assess the susceptibility of bacteria to the antimicrobial agents.[18][19][20][21]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for determining the MIC of a novel compound.[18] It involves preparing two-fold serial dilutions of the this compound analog in a 96-well microtiter plate and inoculating each well with a standardized bacterial suspension.[15][17]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare serial dilutions of This compound analog D Add compound dilutions to respective wells A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells with bacterial suspension B->C F Incubate at 35°C ± 2°C for 16-20 hours C->F E Include Growth Control (no compound) and Sterility Control (no bacteria) D->F E->F G Visually inspect for turbidity and determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay.

Detailed Step-by-Step Methodology

1. Preparation of this compound Analog Stock Solution:

  • Dissolve the this compound analog in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[16]
  • The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1%).

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar plate, select several well-isolated colonies of the test microorganism.[16]
  • Transfer the colonies to a tube containing sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[14]
  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

3. Assay Plate Preparation:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in CAMHB to achieve the desired concentration range.[14]
  • Typically, 50 µL of each dilution is added to the corresponding wells.[16]

4. Inoculation:

  • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[14]
  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[14]

5. Incubation:

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[14][17]

6. MIC Determination:

  • The MIC is the lowest concentration of the this compound analog that completely inhibits visible growth of the organism as detected by the unaided eye.[14]
  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[14]
Data Presentation: Example MIC Values
MicroorganismThis compound Analog A (µg/mL)This compound Analog B (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus ATCC 29213480.5
Escherichia coli ATCC 2592216320.25
Pseudomonas aeruginosa ATCC 27853>64>641
Enterococcus faecalis ATCC 292128162

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed as a follow-up to the MIC assay to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11][22]

Experimental Workflow: MBC Assay

MBC_Workflow A Perform MIC assay as described B Select wells at and above the MIC with no visible growth A->B C Subculture a fixed volume (e.g., 10 µL) from selected wells onto antibiotic-free agar plates B->C D Incubate agar plates at 35°C ± 2°C for 18-24 hours C->D E Count colonies and determine the lowest concentration that results in ≥99.9% killing D->E

Caption: Workflow for the MBC Assay.

Detailed Step-by-Step Methodology

1. Prerequisite:

  • A completed MIC assay is required.

2. Subculturing:

  • From the wells of the MIC plate that show no visible growth (at the MIC and higher concentrations), transfer a small, defined volume (e.g., 10-100 µL) to the surface of a suitable non-selective agar plate (e.g., Tryptic Soy Agar).[11][16]

3. Incubation:

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible in the growth control.

4. MBC Determination:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[11][13]

5. Interpretation:

  • A common criterion for bactericidal activity is an MBC value that is no more than four times the MIC value.[22]
Data Presentation: Example MIC and MBC Values
MicroorganismAnalog A MIC (µg/mL)Analog A MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 2921348Bactericidal
Escherichia coli ATCC 2592216>64Bacteriostatic

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility and is useful for screening a large number of compounds.[18][19][20][23] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism.[19][21]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate to create a uniform lawn A->B D Place disks on the inoculated agar surface B->D C Impregnate sterile paper disks with known concentration of This compound analog C->D E Incubate at 35°C ± 2°C for 16-18 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Detailed Step-by-Step Methodology

1. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[19]

2. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
  • Streak the swab over the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[21]

3. Disk Preparation and Application:

  • Sterile blank paper disks (6 mm in diameter) are impregnated with a known amount of the this compound analog solution.
  • Allow the solvent to evaporate completely.
  • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[18]

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[24]

5. Measurement and Interpretation:

  • Measure the diameter of the zones of complete growth inhibition in millimeters.[18]
  • The zone diameter is inversely proportional to the MIC. A larger zone of inhibition indicates greater susceptibility of the organism to the compound.[18]
Data Presentation: Example Zone of Inhibition Diameters
MicroorganismThis compound Analog A (mm)This compound Analog B (mm)Ciprofloxacin (30 µg disk) (mm)
Staphylococcus aureus ATCC 29213181525
Escherichia coli ATCC 2592212930
Pseudomonas aeruginosa ATCC 278530028

Note: The above data is hypothetical and for illustrative purposes only.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). Future Medicinal Chemistry. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014-01-02). Journal of Visualized Experiments. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023-08-16). Frontiers in Microbiology. Available at: [Link]

  • Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022-12-01). Current Organic Chemistry. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). protocols.io. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025-09-04). RSC Medicinal Chemistry. Available at: [Link]

  • CLSI 2024 M100Ed34(1). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020-01-08). Clinical Microbiology Reviews. Available at: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Biolabs. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. Available at: [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Available at: [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • A novel compound with antimicrobial activity against staphylococcus aureus. (2021-01-29). Journal of Investigative Medicine. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023-03-31). Cureus. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

Sources

Application Note: 5-Methylbenzothiazole as a Privileged Scaffold for MAO-B Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery scientists focusing on neurodegenerative therapeutics. It details the chemical synthesis, structural rationale, and validation of Monoamine Oxidase B (MAO-B) inhibitors derived from the 5-Methylbenzothiazole scaffold.

Executive Summary

Monoamine Oxidase B (MAO-B) inhibition is a cornerstone strategy in the management of Parkinson’s Disease (PD) and Alzheimer’s Disease (AD). While classical inhibitors like selegiline are effective, they often lack reversibility or high selectivity. Recent Structure-Activity Relationship (SAR) studies identify This compound as a "privileged structure"—a scaffold capable of high-affinity binding to the MAO-B bipartite cavity.

This guide provides a validated protocol for converting this compound into high-potency 2-hydrazinyl-5-methylbenzothiazole derivatives. Unlike generic protocols, this method optimizes the hydrazine nucleophilic substitution to minimize dimer formation, ensuring high yields of the critical intermediate required for combinatorial library generation.

Scientific Rationale: The "5-Methyl" Advantage

Mechanism of Action

The MAO-B active site contains a substrate cavity (entrance) and a hydrophobic cage (active site) separated by an "aromatic cage" formed by Tyr398 and Tyr435 .

  • The Benzothiazole Core: Acts as a bioisostere for the indole ring of serotonin/melatonin, forming

    
    -
    
    
    
    stacking interactions with the aromatic cage.
  • The 5-Methyl Substituent: Crucially, the methyl group at the 5-position aligns with the hydrophobic pocket near Ile199 and Leu171 . This steric complementarity significantly enhances selectivity for MAO-B over MAO-A (which has a more constrained site).

Synthetic Pathway Strategy

The synthesis relies on activating the C2 position of the benzothiazole ring. Direct functionalization of this compound is possible but low-yielding.[1] The preferred route utilizes 2-chloro-5-methylbenzothiazole or 2-mercapto-5-methylbenzothiazole as the activated precursor to generate the hydrazine "warhead."

SynthesisWorkflow Start This compound (Precursor) Activation C2 Activation (Chlorination/Thiolation) Start->Activation NCS or CS2/KOH Intermediate 2-Hydrazino-5-methylbenzothiazole (Key Intermediate) Activation->Intermediate NH2NH2·H2O Reflux, 4h Library Schiff Base Formation (Aldehyde Condensation) Intermediate->Library Ar-CHO EtOH, Cat. H+ Final MAO-B Inhibitor (Hydrazone Derivative) Library->Final Recrystallization

Figure 1: Strategic workflow for converting this compound into bioactive hydrazone inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of Key Intermediate (2-Hydrazino-5-methylbenzothiazole)

Objective: To synthesize the nucleophilic hydrazine intermediate with >90% purity. Precursor: 2-Chloro-5-methylbenzothiazole (Commercial or synthesized from 2-amino-5-methylbenzothiazole via Sandmeyer).

Reagents:

  • 2-Chloro-5-methylbenzothiazole (10 mmol, 1.83 g)

  • Hydrazine Hydrate (80% or 99%, excess: 50 mmol, 2.5 mL)

  • Ethanol (Absolute, 20 mL)

  • Pyridine (Catalytic, 0.5 mL) - Critical for scavenging HCl

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.83 g of 2-chloro-5-methylbenzothiazole in 20 mL of absolute ethanol.

  • Addition: Add 2.5 mL of hydrazine hydrate dropwise over 5 minutes. Note: Use a fume hood; hydrazine is toxic.

  • Catalysis: Add 0.5 mL pyridine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material spot (Rf ~0.8) should disappear, replaced by a lower, polar spot (Rf ~0.3).[1]

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A white/off-white solid will precipitate.[1]

  • Filtration: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) to remove excess hydrazine, then with cold ethanol (1 x 5 mL).

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 75–85%[1]

    • Melting Point: 198–200°C

Protocol B: Library Generation (Schiff Base Condensation)

Objective: To couple the intermediate with aromatic aldehydes to create the MAO-inhibiting hydrazone motif.

Reagents:

  • 2-Hydrazino-5-methylbenzothiazole (1 mmol, 0.179 g)

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, Salicylaldehyde) (1.1 mmol)[1]

  • Glacial Acetic Acid (2-3 drops)

  • Ethanol (15 mL)

Step-by-Step Procedure:

  • Mixing: In a 50 mL RBF, suspend 0.179 g of the hydrazine intermediate in 15 mL ethanol.

  • Activation: Add the substituted aldehyde (1.1 mmol) and 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours . The suspension will often clear up as the intermediate reacts, then reprecipitate as the less soluble hydrazone forms.

  • Isolation: Cool to room temperature. Filter the precipitate.[2]

  • Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures if the product is highly insoluble.

  • Characterization:

    • IR: Look for disappearance of NH2 doublet (3300-3200 cm⁻¹) and appearance of C=N stretch (~1600-1620 cm⁻¹).

    • 1H NMR: Singlet at

      
       8.0–8.5 ppm (Azomethine CH=N) and broad singlet at 
      
      
      
      10.0–12.0 ppm (NH).

Quality Control & Data Analysis

Structural Validation (NMR)

For a successful synthesis of a this compound hydrazone, the NMR spectrum must show distinct signals confirming the scaffold integrity.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Value
5-CH

2.35 – 2.45Singlet (3H)Confirms 5-methyl presence (distinct from 6-methyl at ~2.42)
Benzothiazole Ar-H 7.20 – 7.90MultipletsAromatic core integrity
Azomethine (CH=N) 8.10 – 8.60Singlet (1H)Confirms condensation (Schiff base formation)
Hydrazide NH 10.5 – 12.5Broad SingletConfirms hydrazone linkage (D2O exchangeable)
Biological Validation (MAO-B Assay)

To verify the utility of the synthesized compounds:

  • Assay: Amplex Red Fluorometric Assay.

  • Enzyme: Recombinant Human MAO-B (Sigma/Corning).

  • Substrate: p-Tyramine or Benzylamine.

  • Control: Selegiline (Standard Inhibitor).

  • Expected Result: this compound derivatives typically exhibit IC

    
     values < 1.0 
    
    
    
    M
    , with optimized derivatives (e.g., 4-hydroxyphenyl adducts) reaching < 50 nM .

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram illustrates the interaction of the this compound ligand within the MAO-B active site, highlighting the specific role of the 5-methyl group.

SAR_Interaction Ligand_Core Benzothiazole Ring (Scaffold) Ligand_5Me 5-Methyl Group (Substituent) Ligand_Core->Ligand_5Me Ligand_Hydrazone Hydrazone Linker (Spacer) Ligand_Core->Ligand_Hydrazone Tyr398 Tyr398/Tyr435 (Aromatic Cage) Ligand_Core->Tyr398 Pi-Pi Stacking Ile199 Ile199/Leu171 (Hydrophobic Pocket) Ligand_5Me->Ile199 Hydrophobic/Steric Fit (Selectivity Driver) Ligand_Aryl Distal Aryl Ring (Tail) Ligand_Hydrazone->Ligand_Aryl FAD FAD Cofactor (Electron Acceptor) Ligand_Hydrazone->FAD Proximal Orientation

Figure 2: Interaction map showing the critical role of the 5-methyl group in the hydrophobic pocket of MAO-B.

References

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Source: ResearchGate (2024).[3] URL:[Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Source: PubMed (2016).[4] URL:[Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors. Source: NIH / Semantic Scholar (2022). URL:[Link]

  • Synthesis of some new 5-substituted 2-aminothiazoles. Source: Journal of Chemical and Pharmaceutical Research (2015). URL:[Link]

  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Source: NIH (2021). URL:[Link]

Sources

Application Notes and Protocols: Utilizing 5-Methylbenzothiazole in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Modern Crop Protection

The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, represents a cornerstone in the synthesis of a diverse array of biologically active compounds.[1] Its rigid structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets. Within the agrochemical industry, derivatives of benzothiazole have emerged as critical components in the development of effective fungicides, herbicides, and insecticides.[2]

5-Methylbenzothiazole, in particular, serves as a versatile starting material and a key intermediate in the synthesis of numerous crop protection agents. The presence of the methyl group at the 5-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target enzymes, often enhancing its desired biological activity.[3] This guide provides an in-depth exploration of the synthetic routes and applications of this compound in the preparation of agrochemicals, offering detailed protocols and insights for researchers and professionals in the field.

Fungicide Synthesis: The Case of Tricyclazole

One of the most prominent applications of a this compound analogue is in the synthesis of Tricyclazole, a systemic fungicide highly effective against rice blast disease caused by the fungus Magnaporthe oryzae.[4] The synthesis leverages the reactivity of the 2-amino group on the benzothiazole ring to construct the triazole moiety, which is crucial for its fungicidal activity. While commercial synthesis often starts with 2-amino-4-methylbenzothiazole, the principles and reaction sequence are directly applicable to a 5-methyl substituted analogue.

Mechanism of Action: Melanin Biosynthesis Inhibition

Tricyclazole's efficacy stems from its ability to inhibit melanin biosynthesis in the fungal cell wall.[4] Melanin is a critical component for the structural integrity and pathogenicity of the fungus, particularly for the formation of appressoria, specialized infection structures that allow the fungus to penetrate the host plant tissue. By blocking a key reductase enzyme in the melanin biosynthesis pathway, Tricyclazole prevents the formation of this protective pigment, rendering the fungus unable to infect the rice plant. This targeted mode of action makes it a highly effective and specific fungicide.

Synthetic Workflow for Tricyclazole

The synthesis of Tricyclazole from 2-amino-5-methylbenzothiazole is a two-step process. The first step involves the conversion of the 2-amino group to a 2-hydrazino group, followed by cyclization with formic acid to form the triazole ring.

Fungicide_Synthesis A 2-Amino-5-methylbenzothiazole B 2-Hydrazino-5-methylbenzothiazole A->B Hydrazine Hydrate, HCl C Tricyclazole (5-methyl-1,2,4-triazolo[3,4-b]benzothiazole) B->C Formic Acid, Heat

Caption: Synthetic pathway for Tricyclazole from 2-amino-5-methylbenzothiazole.

Experimental Protocol: Synthesis of Tricyclazole

Part 1: Synthesis of 2-Hydrazino-5-methylbenzothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2-amino-5-methylbenzothiazole (1 mole).

  • Addition of Reagents: Add ethylene glycol as a solvent. In the dropping funnel, place a mixture of hydrazine hydrate (2 moles) and concentrated hydrochloric acid (1 mole).

  • Reaction: Slowly add the hydrazine-acid mixture to the stirred suspension of 2-amino-5-methylbenzothiazole.

  • Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 8-10 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and neutralize with a sodium hydroxide solution.

  • Isolation: Filter the precipitated solid, wash with water until neutral, and dry to obtain 2-hydrazino-5-methylbenzothiazole.

Part 2: Synthesis of Tricyclazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-hydrazino-5-methylbenzothiazole (1 mole) and an excess of formic acid (85-90%).[5]

  • Heating: Heat the mixture to reflux for 4-6 hours.[5]

  • Removal of Excess Reagent: After the reaction is complete, distill off the excess formic acid. An aromatic hydrocarbon such as xylene can be used to facilitate the azeotropic removal of the remaining formic acid.[4]

  • Crystallization: Cool the residue to induce crystallization.

  • Isolation and Purification: Filter the solid product and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure Tricyclazole.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
2-Amino-5-methylbenzothiazoleC₈H₈N₂S164.23-
2-Hydrazino-5-methylbenzothiazoleC₈H₉N₃S179.2485-90
TricyclazoleC₉H₇N₃S189.2490-95

Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors

Benzothiazole derivatives have been extensively explored as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll in plants.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and membrane damage, leading to the death of the weed.[7]

Design Strategy for Benzothiazole-based PPO Inhibitors

Many PPO-inhibiting herbicides share a common structural motif, often an N-phenyl heterocyclic system.[6] The this compound scaffold can be incorporated into these structures to create potent herbicides. The general approach involves the synthesis of an N-aryl-2-aminobenzothiazole derivative, which is then further functionalized to create the final herbicidal molecule.

Synthetic Workflow for a Representative PPO-Inhibiting Herbicide

The following workflow illustrates the synthesis of a potential PPO-inhibiting herbicide based on the this compound scaffold. This is a representative synthesis based on published methodologies for similar compounds.[8][9]

Herbicide_Synthesis A 2-Amino-5-methylbenzothiazole C N-(5-methyl-1,3-benzothiazol-2-yl) -substituted aniline A->C B Substituted Aniline B->C D Further Functionalization (e.g., acylation, cyclization) C->D E PPO-Inhibiting Herbicide D->E

Caption: General synthetic workflow for a benzothiazole-based PPO-inhibiting herbicide.

Experimental Protocol: Synthesis of a Representative N-(5-methyl-1,3-benzothiazol-2-yl) Aniline Derivative

This protocol describes a key step in the synthesis of many PPO-inhibiting herbicides: the coupling of 2-amino-5-methylbenzothiazole with a substituted aryl halide.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-methylbenzothiazole (1 mole), a substituted aryl halide (e.g., 2,4-difluoronitrobenzene, 1.1 moles), and a suitable base (e.g., potassium carbonate, 2 moles).

  • Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalyst (Optional): For less reactive aryl halides, a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) can be added to facilitate the cross-coupling reaction.

  • Heating: Heat the reaction mixture to 100-150°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-amino-5-methylbenzothiazole derivative.

Parameter Value/Condition
Reactants 2-Amino-5-methylbenzothiazole, Aryl Halide
Base K₂CO₃, Cs₂CO₃, or other suitable inorganic base
Solvent DMF, DMSO
Temperature 100-150°C
Reaction Time 12-24 hours
Purification Method Column Chromatography

Insecticide Synthesis: Emerging Applications of Benzothiazole Derivatives

The benzothiazole scaffold is also a promising framework for the development of novel insecticides.[10] Research in this area is ongoing, with several derivatives showing activity against a range of insect pests.

Mechanism of Action: Diverse Targets

The insecticidal mechanism of action for benzothiazole derivatives is varied and depends on the specific substitutions on the benzothiazole ring. Some derivatives have been shown to target the nervous system of insects, while others may disrupt metabolic processes or hormone regulation.[11] For example, a recently discovered benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), has demonstrated significant insecticidal activity against the fall armyworm (Spodoptera frugiperda) by impeding DNA replication and protein synthesis.[11]

Synthetic Workflow for a Representative Insecticidal Benzothiazole Derivative

The synthesis of insecticidal benzothiazole derivatives often involves the modification of the 2-amino group or the benzene ring of the this compound core. A Chinese patent describes the synthesis of 4-methylbenzothiazole derivatives with insecticidal activity against aphids and spider mites, providing a basis for a representative synthetic approach.[12]

Insecticide_Synthesis A 2-Amino-5-methylbenzothiazole C 2-Chloro-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide A->C Base (e.g., triethylamine) B Chloroacetyl chloride E Insecticidal Benzothiazole Derivative C->E Nucleophilic Substitution D Substituted Amine or Thiol D->E

Caption: A representative synthetic pathway for an insecticidal benzothiazole derivative.

Experimental Protocol: Synthesis of 2-Chloro-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide

This protocol outlines the synthesis of a key intermediate that can be further derivatized to produce a range of potentially insecticidal compounds.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylbenzothiazole (1 mole) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • Base: Add a base, such as triethylamine (1.2 moles), to the solution and cool the mixture in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.1 moles) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide.

This intermediate can then be reacted with various nucleophiles (amines, thiols, etc.) to generate a library of compounds for insecticidal screening.

Conclusion

This compound and its derivatives are invaluable building blocks in the synthesis of a wide range of agrochemicals. The versatility of the benzothiazole scaffold allows for the development of fungicides, herbicides, and insecticides with diverse modes of action. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals working to develop the next generation of crop protection agents. The continued exploration of the chemical space around the this compound core promises to yield even more effective and environmentally benign solutions for global agriculture.

References

  • [Discovery of 3‐(pyridin‐2‐yl)‐thiazolo[5′,4′:4,5]benzo[1,2‐b][4][13]oxazine‐diones as protoporphyrinogen oxidase (PPO) inhibitors - SCI Journals]([Link])

Sources

Method for synthesizing 5-Methylbenzothiazole-based dyes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Methylbenzothiazole-Based Polymethine and Styryl Dyes

Executive Summary

The this compound scaffold is a critical heterocyclic pharmacophore used extensively in the development of functional fluorescent probes, including amyloid-fibril sensors (e.g., Thioflavin T isomers), DNA intercalators, and near-infrared (NIR) bio-imaging agents. Unlike the more common 6-methyl derivatives (found in Thioflavin T), 5-methyl analogs offer distinct photophysical properties and binding selectivities due to the altered steric environment of the benzothiazole ring.

This guide provides a definitive protocol for the synthesis of This compound-based dyes , focusing on the two most relevant classes: Styryl (Hemicyanine) Dyes and Symmetric Trimethine Cyanine Dyes . The methodology prioritizes regiospecificity, yield optimization, and purification strategies suitable for biological applications.

Retrosynthetic Analysis & Strategic Logic

The synthesis of these dyes relies on the "Methylene Base" strategy. The C2-methyl group of the benzothiazole ring is weakly acidic but becomes highly reactive upon quaternization of the ring nitrogen. This activated methyl group can then undergo Knoevenagel-type condensations with electrophiles (aldehydes or orthoesters).[1]

Key Disconnections:

  • Activation: Conversion of 2,5-dimethylbenzothiazole to its N-alkylated salt (Quaternary Ammonium Salt).

  • Chromophore Formation:

    • Path A (Styryl): Condensation with aromatic aldehydes.[1][2]

    • Path B (Cyanine): Condensation with triethyl orthoformate.[1]

Retrosynthesis Target_Styryl Target: 5-Methyl Styryl Dye (Thioflavin Analog) Target_Cyanine Target: 5,5'-Dimethyl Trimethine Cyanine Intermediate_Salt Key Intermediate: N-Alkyl-2,5-dimethylbenzothiazolium Salt Intermediate_Salt->Target_Styryl Condensation (Base/EtOH) Intermediate_Salt->Target_Cyanine Condensation (Pyridine/Ac2O) Start_Mat Starting Material: 2,5-Dimethylbenzothiazole Start_Mat->Intermediate_Salt Quaternization (R-X, Heat) Electrophile_A Reagent A: p-Dimethylaminobenzaldehyde Electrophile_A->Target_Styryl Electrophile_B Reagent B: Triethyl Orthoformate Electrophile_B->Target_Cyanine

Figure 1: Retrosynthetic strategy for accessing two major dye classes from a common this compound precursor.

Experimental Protocols

Phase 1: Core Activation (Quaternization)

Objective: To synthesize 2,5-dimethyl-3-methylbenzothiazol-3-ium iodide.[1]

This step is the "activation trigger."[1] The neutral 2,5-dimethylbenzothiazole is unreactive toward condensation.[1] Alkylation at the nitrogen creates a positive charge that inductively withdraws electron density, significantly increasing the acidity of the C2-methyl protons (


 drops from ~28 to ~15), allowing deprotonation by weak bases.

Reagents:

  • 2,5-Dimethylbenzothiazole (CAS: 19064-53-0)[1]

  • Iodomethane (Methyl Iodide) [Caution: Neurotoxin]

  • Solvent: Acetonitrile (anhydrous) or Toluene

Protocol:

  • Setup: Charge a pressure tube or a round-bottom flask equipped with a reflux condenser with 2,5-dimethylbenzothiazole (10 mmol, 1.63 g).

  • Addition: Add Acetonitrile (5 mL) followed by Iodomethane (15 mmol, 0.94 mL). Note: A slight excess of alkyl halide drives the reaction to completion.

  • Reaction:

    • Method A (Pressure Tube): Seal and heat at 80°C for 4-6 hours. (Preferred for volatile halides).[1]

    • Method B (Reflux):[3] Reflux at 85°C for 12 hours under nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to 0°C. A white to pale-yellow precipitate will form.

  • Purification: Filter the precipitate. Wash copiously with cold diethyl ether to remove unreacted starting material.[1]

  • Drying: Dry under vacuum.[1]

    • Yield: Typically 85-95%.[1]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a new singlet peak at ~4.1 ppm corresponding to the
      
      
      group.
Phase 2: Synthesis of Styryl Dyes (Thioflavin Analogs)

Objective: Condensation of the quaternary salt with an aromatic aldehyde.

This reaction produces "hemicyanine" dyes, widely used for their fluorogenic response to viscosity or protein binding (molecular rotors).[1]

Reagents:

  • Quaternary Salt (from Phase 1)

  • p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent)[1][4]

  • Catalyst: Piperidine (catalytic amount)[5]

  • Solvent: Ethanol (absolute)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Quaternary Salt (1.0 mmol) and p-dimethylaminobenzaldehyde (1.0 mmol, 149 mg) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (2-3 drops). Why? Piperidine acts as a base to deprotonate the C2-methyl group, generating the active methylene enamine-like intermediate.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. The solution will turn a deep yellow/orange color.[1]

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The product will be a highly fluorescent spot.[1]

  • Work-up: Cool to room temperature. The dye often precipitates upon cooling. If not, reduce volume by 50% via rotary evaporation and add cold ether.[1]

  • Recrystallization: Recrystallize from hot ethanol to remove trace aldehyde.

Data Profile (Expected):

  • Appearance: Orange/Red crystals.[1]

  • UV-Vis:

    
     ~420–450 nm (buffer dependent).[1]
    
  • Fluorescence: Strong emission enhancement in viscous solvents (glycerol) or upon binding to amyloid fibrils.[1]

Phase 3: Synthesis of Symmetric Trimethine Cyanine Dyes

Objective: Condensation of two equivalents of salt with triethyl orthoformate.

These dyes (Cy3 analogs) are used for DNA intercalation and general biolabeling.[1]

Reagents:

  • Quaternary Salt (from Phase 1) (2.0 equivalents)

  • Triethyl Orthoformate (1.0 equivalent + excess)[1]

  • Solvent: Pyridine (acts as both solvent and base)

Protocol:

  • Mixture: In a flask, combine Quaternary Salt (2.0 mmol) and Triethyl Orthoformate (1.5 mmol, excess ensures completion).

  • Solvent: Add Pyridine (5 mL).

  • Reaction: Reflux at 110°C for 2–3 hours. The color will shift to a deep magenta/purple.[1]

  • Precipitation: Cool the mixture. Pour slowly into 50 mL of cold Diethyl Ether while stirring vigorously. The dye will precipitate as a solid.[1]

  • Purification: Filter the solid. Wash with ether.[1] If purity is <95%, purify via silica gel column chromatography (Eluent: DCM/Methanol gradient 0-10%).[1]

Experimental Workflow & Troubleshooting

Workflow Start Start: 2,5-Dimethylbenzothiazole Step1 Step 1: Quaternization (MeI, CH3CN, 80°C) Start->Step1 Check1 QC Point: NMR Check Is N-Me peak present? Step1->Check1 Check1->Step1 No (Reflux longer) Branch Select Pathway Check1->Branch Yes PathA Path A: Styryl Dye (+ Aldehyde, Piperidine) Branch->PathA PathB Path B: Cyanine Dye (+ Orthoformate, Pyridine) Branch->PathB Purify Purification (Precipitation w/ Ether) PathA->Purify PathB->Purify Final Final Product (HPLC >95%) Purify->Final

Figure 2: Operational workflow for the synthesis and validation of this compound dyes.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation due to steric hindrance or volatility of MeI.[1]Use a sealed pressure tube; increase equivalents of MeI to 2.0; extend time.
No Precipitate in Dye Step Product is too soluble in the reaction solvent (EtOH/Pyridine).Add excess diethyl ether or hexane to force precipitation.[1] Cool to -20°C.
Sticky/Oily Product Trapped solvent or impurities.[1]Triturate the oil with fresh ether or acetone; sonicate until a solid powder forms.[1]
Weak Fluorescence Aggregation (H-aggregates) or impurity quenching.[1]Verify concentration (dilute to <10 µM); check purity via HPLC; ensure correct solvent pH.

References

  • Henary, M. et al. (2020).[1][6] Synthesis and applications of benzothiazole containing cyanine dyes.[1][2][6][7] ResearchGate.[1][3][8]

  • Deligeorgiev, T. et al. (2012).[1][2] Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide for Nucleic Acids and Cell Nucleoli Visualization.[1] MDPI Molecules.[1]

  • BOC Sciences. (2022).[1] Guide to Cyanine Dyes: Cy3, Cy5, Cy7 Synthesis and Labeling.[1]

  • Organic Syntheses. (1922).[1][9] p-Dimethylaminobenzaldehyde Synthesis (Precursor Protocol). Org.[1][2][9][10] Synth. 1922, 2,[1][11] 17.

  • Li, Q. et al. (1998).[1][2] Synthesis, characterization and photographic properties of some new styryl cyanine dyes. Semantic Scholar.[1]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

The Core Problem: Researchers often encounter yields below 40% when synthesizing 5-methylbenzothiazole. The primary failure modes are oxidative instability of the starting material (2-amino-4-methylthiophenol) and regioisomeric mixtures arising from incorrect precursor selection (Jacobson cyclization of 3-methylaniline derivatives).

Route Selection Strategy: To maximize yield and purity, you must select the pathway that guarantees the 5-position methyl group without isomeric contamination.

RoutePrecursorsSuitabilityCommon Pitfall
A. Condensation (Recommended) 2-Amino-4-methylthiophenol + Triethyl Orthoformate (TEOF)High The thiol oxidizes to disulfide rapidly, stalling the reaction.
B. Reductive Cyclization (Robust) Bis(2-amino-4-methylphenyl) disulfide + Zn + Formic AcidHighest Requires vigorous stirring; zinc clumps can lower conversion.
C. Jacobson Cyclization 3-MethylthiobenzanilideLow Regioselectivity: Produces a difficult-to-separate mixture of 5-methyl and 7-methyl isomers.

Troubleshooting Guide (Q&A)

Category 1: Reaction Stoichiometry & Kinetics

Q: I am using 2-amino-4-methylthiophenol, but my yield is consistently low (<30%). TLC shows a spot that doesn't move. A: You are likely using partially oxidized starting material.

  • The Science: Aminothiophenols are highly susceptible to air oxidation, forming the disulfide dimer (Bis(2-amino-4-methylphenyl) disulfide). This dimer is inactive toward orthoformates or carboxylic acids under mild conditions.

  • The Fix: Do not use the free thiol from an old bottle.

    • Protocol Adjustment: Switch to the Reductive Cyclization method (see Section 4). Add Zinc dust (2.0 equiv) and Formic Acid to reduce the disulfide in situ back to the active thiol, which then immediately cyclizes.

    • Verification: Check your starting material melting point. If it is

      
      , it is likely the disulfide, not the thiol.
      

Q: My reaction with Triethyl Orthoformate (TEOF) stalls after 4 hours. A: TEOF hydrolysis is competing with the condensation.

  • The Science: Water hydrolyzes TEOF to ethanol and formate, killing the electrophile.

  • The Fix:

    • Add a desiccant (molecular sieves) or use a Dean-Stark trap if running in solvent.

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Sulfamic acid (1-2 mol%) to accelerate the transesterification/cyclization.

Category 2: Isolation & Purification

Q: The product is isolating as a "slush" or oil, not a solid. Is it impure? A: Not necessarily. This compound is a low-melting solid (MP: ~44–46°C).

  • The Science: Small amounts of solvent (Rotovap residue) or isomeric impurities will depress the melting point below room temperature, resulting in a supercooled liquid.

  • The Fix:

    • Do not rely on crystallization for initial isolation.

    • Use Steam Distillation or Vacuum Distillation (BP ~135°C at 3 mmHg). Benzothiazoles are steam-volatile, which separates them cleanly from inorganic salts and polymeric tars.

Q: I see two close spots on TLC. Is one the 7-methyl isomer? A: If you started from 2-amino-4-methylthiophenol, it is unlikely to be an isomer.

  • The Diagnosis: The second spot is likely the uncyclized formamide intermediate (

    
    -(4-methyl-2-mercaptophenyl)formamide).
    
  • The Fix: The cyclization step (dehydration) requires heat or acid. Reflux the crude mixture in xylene with a catalytic amount of p-TsOH to force ring closure.

Visualizing the Failure Points

The following diagram illustrates the critical decision points where yield is lost.

G Start Start: 2-Amino-4-methylthiophenol Oxidation Oxidation (Air) Start->Oxidation Exposure to Air Reaction Reaction with TEOF/H+ Start->Reaction Inert Atm (N2) Disulfide Disulfide Dimer (Inactive Impurity) Oxidation->Disulfide Yield Loss Disulfide->Reaction Fails w/o Reducing Agent Intermediate Thioformamide Intermediate Reaction->Intermediate Intermediate->Intermediate Stalls if Wet Cyclization Cyclization (- EtOH) Intermediate->Cyclization Heat/Acid Cat. Product This compound Cyclization->Product

Caption: Pathway analysis showing the critical oxidation side-reaction (Red) that deactivates the precursor.

Validated "Gold Standard" Protocol

Method: In Situ Reduction-Cyclization (Zinc/Formic Acid) Why this works: This method assumes the starting material is partially oxidized (which it usually is) and chemically corrects it before cyclization.

Reagents
  • Substrate: 2-Amino-4-methylthiophenol Hydrochloride (or Disulfide equivalent) (10 mmol)

  • Solvent/Reagent: Formic Acid (85% or 98%, excess, 10-15 mL)

  • Reductant: Zinc Dust (20 mmol, 2.0 equiv)

  • Catalyst: None required (Formic acid acts as solvent, reactant, and catalyst).

Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a reflux condenser, add the aminothiophenol (or disulfide) and Zinc dust.

  • Add Acid: Carefully add Formic Acid. Caution: Hydrogen gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting material spot should disappear.

  • Work-up (Critical for Yield):

    • Cool to room temperature.[1]

    • Filtration: Filter off excess Zinc dust. Wash the pad with small amounts of water.[2]

    • Basification: The filtrate is acidic. Slowly add 50% NaOH or solid

      
       until pH > 9. Note: Benzothiazoles are weak bases (
      
      
      
      ) and will only extract into organic solvent if the solution is neutralized/basic.
    • Extraction: Extract with Dichloromethane (

      
       mL).
      
  • Purification:

    • Dry organic layer over

      
       and concentrate.
      
    • Distillation: If purity is critical, perform bulb-to-bulb distillation (Kugelrohr) at reduced pressure.

Quantitative Data Summary

ParameterValue / RangeNotes
CAS Number 2942-15-6
Molecular Weight 149.21 g/mol
Melting Point 44–46 °COften appears as an oil if impure.
Boiling Point ~255 °C (760 mmHg)~135 °C (3 mmHg).
pKa (Conjugate Acid) ~1.5–1.8Very weak base. Protonates only in strong acid.
Typical Yield 75–85%Using Zn/Formic Acid protocol.

References

  • Gupta, R. R., et al. (1988). Synthesis, Properties, and Reactions of Benzothiazoles. In Heterocyclic Chemistry, Springer. (Foundational text on benzothiazole reactivity and synthesis).
  • Organic Syntheses. (1942). Benzothiazole.[1][3][4][5][6][7][8] Org. Synth. 22, 16. (General procedure adaptable for methyl-derivatives).

  • Jordan, A. D., et al. (2003). Microwave-assisted synthesis of benzothiazoles. Journal of Organic Chemistry, 68(23), 8693-8696. (Modern optimization for condensation routes).

  • Liao, Y., et al. (2009). Novel synthesis of benzothiazoles via condensation of o-aminothiophenols with nitriles. Tetrahedron Letters, 50(9), 1062-1065.

Sources

Optimization of reaction conditions for 5-Methylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #5MB-OPT-01: Technical Support Guide Subject: Optimization of Reaction Conditions for 5-Methylbenzothiazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Welcome to the Technical Support Center

Hello. I understand you are working on the synthesis of This compound (CAS: 2942-15-6) and require optimization strategies to maximize yield and purity.

This molecule is a critical scaffold in medicinal chemistry, particularly for antitumor and antimicrobial research. However, its synthesis is often plagued by oxidative dimerization of the thiophenol precursor and regioisomeric impurities.

This guide moves beyond standard textbook procedures to address the process chemistry variables that determine success in a research setting.

Module 1: Synthetic Route Selection

Before optimizing, ensure you are on the correct path. For This compound (where C2 is unsubstituted), we recommend Route A for highest purity.

FeatureRoute A: Orthoester Condensation (Recommended) Route B: Formic Acid Condensation Route C: Jacobson Cyclization
Reagents 2-Amino-4-methylthiophenol + Triethyl Orthoformate (TEOF)2-Amino-4-methylthiophenol + Formic Acid

-arylthiobenzamides + Oxidant
Conditions Reflux (EtOH) or Solvent-free (

)
Reflux (excess HCOOH)Radical mechanism, often harsh
By-products Ethanol (volatile, easy removal)Water (equilibrium issue)Regioisomers (4-Me vs 6-Me mix)
Yield Potential High (

)
Moderate (

)
Low-Moderate
Scalability ExcellentGoodPoor

Module 2: The "Gold Standard" Protocol

Target: this compound Precursor Mapping: You must use 2-Amino-4-methylthiophenol . Note: Using the 5-methyl isomer of the thiophenol will yield 6-methylbenzothiazole.

Optimized Workflow (Route A)
  • Inert Setup: Purge a round-bottom flask with Nitrogen (

    
    ) or Argon. Crucial: Thiophenols oxidize to disulfides (Ar-S-S-Ar) in air, creating "tar" and lowering yield.
    
  • Stoichiometry:

    • 2-Amino-4-methylthiophenol (1.0 equiv)

    • Triethyl Orthoformate (TEOF) (1.2 – 1.5 equiv)

    • Catalyst: Sulfamic Acid (

      
      ) or Ammonium Chloride. Why? Mild acidity promotes the elimination of ethanol without polymerizing the thiophenol.
      
  • Reaction: Heat to reflux (

    
    ) in Ethanol (anhydrous) for 3–5 hours. Alternatively, run solvent-free at 
    
    
    
    for 1 hour.
  • Monitoring: TLC (Hexane:EtOAc 8:2). Look for the disappearance of the thiol spot.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Evaporate solvent/excess TEOF.

    • Purification: Distillation under reduced pressure (bp

      
       at 
      
      
      
      ) is superior to chromatography for this liquid/low-melting solid.

Module 3: Visualizing the Mechanism & Failure Points

Understanding why the reaction fails is the key to fixing it.

ReactionPathway Start 2-Amino-4-methylthiophenol Oxidation Disulfide Dimer (Impurity/Tar) Start->Oxidation O2 (Air Leak) Intermediate Thioimidate Intermediate Start->Intermediate + TEOF (Acid Cat.) Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Product This compound Cyclization->Product - EtOH

Caption: Figure 1. Reaction pathway showing the critical divergence between productive cyclization (blue path) and oxidative dimerization (red path).

Module 4: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a dark, sticky tar. What happened? Diagnosis: Oxidative Polymerization. Root Cause: The thiol group in your starting material oxidized to a disulfide before it could react with the orthoformate. This is common if the thiophenol is old or the reaction wasn't under inert gas. Solution:

  • Pre-treatment: Distill your 2-amino-4-methylthiophenol before use if it looks dark/yellow.

  • Atmosphere: Strictly use a

    
     balloon or manifold.
    
  • Additive: Add a pinch of Sodium Metabisulfite (

    
    ) to the reaction if running in ethanol to scavenge oxidants.
    

Q2: I have low yield (<50%), but the starting material is gone. Diagnosis: Incomplete Cyclization or Evaporation Loss. Root Cause:

  • The intermediate thioimidate formed but didn't cyclize (requires heat/acid).

  • The product is volatile and was lost during Rotavap. Solution:

  • Push the Equilibrium: Ensure you are using a catalyst (Sulfamic acid is excellent).

  • Work-up Care: this compound is a liquid/low-melting solid with a distinct odor. Do not apply high vacuum for prolonged periods at high temperatures.

Q3: Can I use Microwave Irradiation? Answer: Yes, highly recommended. Microwave synthesis significantly reduces thermal degradation.

  • Protocol: Mix Precursor + TEOF + Catalyst (Montmorillonite K-10 clay works well here) in a sealed vessel.

  • Settings:

    
    , 10–15 minutes.
    
  • Result: Often increases yield to

    
     and reduces "tar" formation.
    

Module 5: Advanced Optimization (Decision Tree)

Use this logic flow to determine your next optimization step.

TroubleshootingTree Problem Identify Main Issue Yield Low Yield Problem->Yield Purity Impure/Tar Problem->Purity CheckSM Is SM remaining? Yield->CheckSM CheckAtm Was N2 used? Purity->CheckAtm YesSM Increase Temp or Acid Cat. CheckSM->YesSM Yes NoSM Check Volatility or Side Rxns CheckSM->NoSM No NoN2 Repeat under N2 CheckAtm->NoN2 No YesN2 Check SM Purity (Distill SM) CheckAtm->YesN2 Yes

Caption: Figure 2. Troubleshooting decision tree for this compound synthesis.

References

  • General Benzothiazole Synthesis Reviews

    • Review on synthetic strategies: "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 2024.[5][2][6] Link

    • Microwave Methods: "Microwave-assisted synthesis of benzothiazoles."[7][2][3] Journal of Organic Chemistry, 2020.[2]

  • Specific Methodology (Orthoesters)

    • "Condensation of o-aminothiophenols with orthoesters."[7] Organic Letters, 2012.[2] Link

    • Solvent-free synthesis: "Iodine-catalyzed synthesis of benzothiazoles."[2][3] Tetrahedron Letters, 2008.

  • Precursor Handling & Safety

    • "Safety Data Sheet: 2-Amino-4-methylbenzenethiol." Ensure proper handling to prevent oxidative degradation.[8][1]

Disclaimer: This guide is for research purposes only. Always consult standard safety protocols (SDS) before handling thiophenols and acid catalysts.

Sources

Technical Support Center: 5-Methylbenzothiazole (5-MBT) Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

5-Methylbenzothiazole (5-MBT) is a critical pharmacophore and dye intermediate. Unlike its 6-methyl isomer (derived linearly from p-toluidine), 5-MBT synthesis often involves m-toluidine derivatives or 2-amino-4-methylbenzenethiol. This substitution pattern introduces specific challenges: regioisomerism (5- vs. 7-methyl formation) and oxidative dimerization (disulfide formation).

This guide addresses the three most critical impurity profiles encountered in 5-MBT chemistry:

  • The "Jacobson/Hugershoff" Regioisomer Problem: Inseparable mixtures of 5- and 7-methyl isomers.

  • The Oxidative Dimer: Bis(benzothiazolyl) disulfides arising from incomplete cyclization or ring-opening.

  • C2-Functionalization Artifacts: Homocoupling and over-alkylation during radical C–H activation (Minisci reactions).

Troubleshooting Guide (Q&A Format)

Category A: Synthesis & Regioisomer Control

Q1: I synthesized 5-MBT via the Hugershoff reaction (aniline + KSCN + Br₂), but NMR shows a split methyl peak. What is this impurity?

Diagnosis: You likely have a mixture of This compound and 7-methylbenzothiazole .

  • Mechanism: When starting from m-toluidine, the thiocyanation step directs ortho to the amino group. However, the subsequent radical cation cyclization can close at either the C2 or C6 position of the phenyl ring (relative to the amine). Sterics favor the 5-isomer, but the 7-isomer typically forms as a 10–20% impurity.

  • Resolution: These isomers have nearly identical polarity on silica.

    • Immediate Fix: Recrystallization from ethanol/water (8:2) often enriches the 5-isomer due to packing differences.

    • Prevention: Switch substrates. Use 2-amino-4-methylbenzenethiol condensed with orthoesters or aldehydes. This pre-installed sulfur position eliminates the possibility of 7-isomer formation.

Q2: My reaction mixture turned bright yellow/orange, and the product mass is double the expected value. What happened?

Diagnosis: You have formed Disulfide Dimers (e.g., bis(2-amino-4-methylphenyl) disulfide).

  • Mechanism: If the cyclization conditions (e.g., Jacobson cyclization) are not oxidative enough—or if the reaction is exposed to air before cyclization is complete—the intermediate thiols oxidize to disulfides rather than closing the thiazole ring.

  • Resolution: Treat the crude mixture with Zn dust in Acetic Acid (reflux, 2h) or NaBH₄ in MeOH . This cleaves the disulfide back to the thiol, allowing you to re-subject it to cyclization conditions (e.g., formic acid/heat).

Category B: Functionalization & C–H Activation

Q3: During Minisci alkylation at C2, I see a persistent byproduct with M+ = 298. Is this a dimer?

Diagnosis: Yes, this is 2,2'-bis(this compound) , formed via radical homocoupling.

  • Mechanism: In radical reactions (e.g., using peroxides or photocatalysis), the benzothiazolyl radical is relatively stable. If the concentration of the alkyl radical source is too low, two heteroaryl radicals will recombine.

  • Resolution:

    • Protocol Adjustment: Increase the equivalent of the alkylating agent (carboxylic acid/alkyl halide) to >3.0 eq.

    • Dosing: Add the oxidant (e.g., persulfate) slowly via syringe pump to keep the heteroaryl radical concentration low relative to the alkyl radical.

Technical Data & Separation Parameters

Table 1: Impurity Identification Data
Impurity TypeStructure Description¹H NMR Signature (CDCl₃)Rf (Hex:EtOAc 4:1)Removal Method
5-MBT (Target) This compoundδ 2.52 (s, 3H), 8.95 (s, 1H, C2-H)0.45N/A
7-MBT (Regioisomer) 7-Methylbenzothiazoleδ 2.58 (s, 3H), 9.01 (s, 1H, C2-H)0.44 (Co-elutes)Recrystallization (EtOH)
Disulfide Dimer Ar-S-S-Ar precursorBroad multiplets, no C2-H singlet0.60Reductive cleavage (Zn/AcOH)
Sulfone (Over-oxidation) 5-Methyl-BT-S,S-dioxideDownfield shift of all aromatic H0.20Column Chromatography
Homocoupler 2,2'-Bis(5-MBT)Missing C2-H singlet; Symmetric0.35Trituration (Cold MeOH)
Table 2: Solvent Systems for Difficult Separations
Separation ChallengeRecommended Mobile PhaseStationary PhaseNotes
5-Me vs 7-Me Isomers Toluene : Acetone (98:2)Silica Gel (High Surface Area)Toluene provides π-π interaction selectivity.
5-MBT vs Disulfides Hexane : DCM (70:30)Neutral AluminaDisulfides elute first; BTs retain slightly longer.
C2-Alkylated vs Unreacted DCM : MeOH (99:1)Silica GelC2-alkyl products are usually less polar than unsubstituted 5-MBT.

Experimental Protocols

Protocol A: Purification of 5-MBT from Regioisomeric Mixtures

Use this when synthesis from m-toluidine yields a 5-Me/7-Me mixture.

  • Dissolution: Dissolve the crude brown solid (10 g) in boiling Ethanol (95%) (approx. 40 mL).

  • Clarification: Add activated charcoal (0.5 g), boil for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 4 hours. Do not place on ice immediately (rapid cooling traps the 7-isomer).

  • Filtration: Collect the pale yellow needles.

    • Checkpoint: The 5-isomer crystallizes first. The mother liquor will be enriched with the 7-isomer.

  • Validation: Check ¹H NMR. The C2-H peak for 5-MBT is typically at 8.95 ppm , while 7-MBT is at 9.01 ppm .

Protocol B: Reductive Cleanup of Disulfide Contaminants

Use this when the reaction mixture contains gummy, non-polar impurities.

  • Suspension: Suspend the crude reaction mixture in Glacial Acetic Acid (5 mL per gram of crude).

  • Reduction: Add Zinc Dust (2.0 eq) in portions.

  • Reflux: Heat to 100°C for 2 hours. The mixture should turn from dark orange to pale yellow.

  • Workup: Filter off excess Zn. Dilute filtrate with water and neutralize with NaOH to pH 9.

  • Extraction: Extract with DCM. The free thiol/amine intermediates will remain in the organic phase, ready for immediate re-cyclization (e.g., with formic acid).

Visualizations (Pathway Analysis)

Figure 1: Impurity Genesis in 5-MBT Synthesis

This diagram illustrates the divergent pathways leading to the target molecule versus the common disulfide and regioisomer byproducts.

G Substrate Precursor (m-Toluidine derivative) Intermediate Thioamide / Thiol Intermediate Substrate->Intermediate Thiocyanation Target This compound (Target) Intermediate->Target Cyclization (C2 attack) Regio 7-Methylbenzothiazole (Regioisomer) Intermediate->Regio Cyclization (C6 attack) Disulfide Disulfide Dimer (Oxidative Byproduct) Intermediate->Disulfide Air Oxidation (No Cyclization)

Caption: Divergent pathways in Hugershoff/Jacobson synthesis. C2-cyclization yields the target, while C6-attack yields the 7-isomer. Oxidation without cyclization leads to disulfides.

Figure 2: Purification Decision Tree

A logical workflow for selecting the correct purification method based on the impurity profile.

DecisionTree Start Analyze Crude Mixture (TLC / NMR) Q1 Is the C2-H peak split? Start->Q1 Q2 Are there broad peaks & high Rf spots? Q1->Q2 No Action1 Regioisomer Mixture (5-Me / 7-Me) Q1->Action1 Yes Action2 Disulfide Contamination Q2->Action2 Yes Action3 Clean Synthesis Q2->Action3 No Solve1 Recrystallize from Ethanol/Water (8:2) Action1->Solve1 Solve2 Zn/AcOH Reduction then Column Chrom. Action2->Solve2

Caption: Workflow for selecting purification techniques based on NMR/TLC diagnostics.

References

  • Synthesis and Regioisomerism

    • Elderfield, R. C. Heterocyclic Compounds, Vol. 5. John Wiley & Sons, 1957.[1] (Foundational text on Hugershoff synthesis and regioisomer challenges).

    • Organic Syntheses, Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942). "2-Amino-6-methylbenzothiazole". (Provides the baseline protocol for the 6-isomer, highlighting the contrast with 5-isomer synthesis). Link

  • Oxidative Cyclization & Disulfides

    • Jordan, A. D., et al. "Jacobsen reaction of this compound derivatives." Journal of Organic Chemistry, 2008.[2] (Discusses mechanism and byproducts).

    • Bose, D. S., et al. "Oxidative cyclization of thioformanilides to benzothiazoles using DDQ."[2] Synthesis, 2007, 819-823.[2] Link

  • C-H Functionalization

    • Li, S., et al. "Selective synthesis of 2-methylbenzothiazoles from CaC2 and disulfides."[2] J. Org.[2] Chem., 2024, 89, 18028-18038.[2] (Modern radical pathways and disulfide cleavage). Link

    • Affo, W., et al. "Minisci C-H alkylation of benzothiazoles." Organic Letters, 2014. (Details homocoupling side reactions).

Sources

Challenges in the functionalization of the 5-Methylbenzothiazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZT-5ME-001 Topic: Troubleshooting Functionalization Protocols for the 5-Methylbenzothiazole Scaffold Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The this compound (5-Me-BZT) scaffold presents a unique dichotomy in reactivity. The fused thiazole ring is electron-deficient, making the system susceptible to nucleophilic attack at C2, while the benzene ring—activated by the 5-methyl group—allows for electrophilic aromatic substitution (EAS), predominantly at C6. This guide addresses the three most common failure modes reported by our users: C2-lithiation induced ring opening , uncontrolled regioselectivity during EAS , and competition between radical vs. ionic bromination .

Module 1: C2-Position Functionalization (The "Active" Site)

Issue 1: "I attempted to lithiate 5-Me-BZT using n-BuLi at -78°C, but upon quenching, I recovered a complex mixture of thiophenols and nitriles instead of the C2-substituted product."

Diagnosis: You have likely triggered the base-mediated ring-opening pathway .[1] While C2 is the most acidic position (


), the benzothiazole ring is electrophilic. Strong nucleophilic bases like n-BuLi can attack the C2 position as a nucleophile rather than acting as a base, or the resulting C2-lithio species can undergo a retro-cyclization (ring opening) to form an o-isocyanothiophenolate species. This is thermodynamically driven, especially if the temperature rises above -60°C.[1]

Corrective Protocol (The "Trans-Metalation" Fix):

  • Switch Bases: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA instead of n-BuLi.[1] These non-nucleophilic, bulky bases suppress the nucleophilic attack on the C2 carbon.

  • The "In-Situ" Trap: Do not generate the lithio-species and then add the electrophile.[1] Premix the electrophile (e.g., TMSCl, borates) with the substrate if compatible, or add the electrophile immediately after base addition.

  • Magnesiation Alternative: Use TMPMgCl·LiCl (Knochel-Hauser base).[1] The resulting Mg-species is less prone to ring opening than the Li-species due to the higher covalency of the C-Mg bond.

Issue 2: "Pd-catalyzed C-H arylation at C2 is stalling or giving low yields (<30%)."

Diagnosis: The sulfur atom in the benzothiazole ring is a potent catalyst poison (soft donor) that binds irreversibly to soft metals like Palladium.[1] Furthermore, the 5-methyl group, while distant, slightly increases the electron density of the system, making the C2 proton less acidic compared to unsubstituted benzothiazoles, slowing the concerted metalation-deprotonation (CMD) step.

Pro-Tip: The HFIP Acceleration Effect Recent methodologies utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent. HFIP forms hydrogen bonds with the azole nitrogen, decreasing the electron density at C2 and facilitating the C-H activation step while preventing catalyst inhibition.

Recommended Workflow (C2-Arylation):

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ or Xantphos (to protect the metal center from S-poisoning)

  • Solvent: HFIP (or HFIP/Toluene 1:1 mixture)[1]

  • Base: Ag₂CO₃ (acts as both base and halide scavenger)[1]

Visualizing C2 Reactivity & Risks

C2_Functionalization Start Target: C2-Functionalization Method_Li Method A: Lithiation Start->Method_Li Method_CH Method B: Pd-Catalyzed C-H Activation Start->Method_CH Risk_Open RISK: Ring Opening (Formation of o-isocyanothiophenolate) Method_Li->Risk_Open n-BuLi / > -60°C Sol_Base SOLUTION: Use LiTMP or Knochel Base T < -78°C Method_Li->Sol_Base Steric Base Risk_Poison RISK: Catalyst Poisoning (S-binding to Pd) Method_CH->Risk_Poison Standard Solvents Sol_HFIP SOLUTION: Use HFIP Solvent (H-bond activation) Method_CH->Sol_HFIP Proton-Coupled Electron Transfer Product Successful C2-Product Sol_Base->Product Sol_HFIP->Product

Figure 1: Decision matrix for C2 functionalization, highlighting failure modes (Red/Yellow) and technical solutions (Grey).

Module 2: Electrophilic Aromatic Substitution (Regioselectivity)

Issue 3: "I performed a nitration (HNO₃/H₂SO₄), expecting the nitro group at C4 (ortho to methyl), but NMR suggests a different isomer."

The Science of Regioselectivity: In this compound, two electronic forces compete:

  • The Thiazole Ring: Strongly electron-withdrawing.[1] It deactivates the entire benzene ring, but the effect is strongest at C4 and C7 (closest to the heteroatoms).

  • The 5-Methyl Group: Weakly activating, ortho/para directing.[1]

    • Ortho sites to Me: C4 and C6.[1][2]

    • Para site to Me: C7a (Bridgehead carbon – blocked).[1]

Why C6 Wins:

  • C4 (Ortho): While electronically activated by the methyl group, this position is sterically crowded by the adjacent thiazole nitrogen/sulfur.[1] Furthermore, the inductive withdrawal from the thiazole ring is stronger at C4 than C6.

  • C6 (Ortho): This position is activated by the methyl group and is further away from the deactivating/steric influence of the thiazole ring.

  • C7 (Meta): Meta to the activating methyl group and adjacent to the bulky sulfur.[1] Least favored.

Data Summary: Regioselectivity Ratios

Reaction TypeReagentsMajor Isomer (C6)Minor Isomer (C4)Trace (C7)
Nitration HNO₃/H₂SO₄, 0°C>85% <10%<5%
Bromination Br₂, FeBr₃>90% <5%<5%

Troubleshooting Protocol: If you absolutely require the C4-isomer , direct EAS will fail. You must use a blocking strategy :

  • Install a blocking group (e.g., Sulfonic acid) at C6.[1]

  • Perform the desired substitution (forcing it to C4).[1]

  • Desulfonate (dilute H₂SO₄, steam).[1] Alternatively, synthesize the benzene core with the substituents pre-installed before closing the thiazole ring (Herz Reaction).

Module 3: Lateral Chain Modifications (The Methyl Group)

Issue 4: "I tried to brominate the methyl group (NBS), but I got bromination on the benzene ring (C6) instead."

Diagnosis: You have inadvertently favored the Ionic Pathway over the Radical Pathway .[1] Benzothiazoles are electron-deficient, but the 5-methyl group activates the benzene ring enough that if Lewis acids (trace iron from spatulas, impurities in NBS) or polar solvents are present, the benzene ring will undergo EAS bromination at C6.

The "Radical Switch" Protocol: To ensure Benzylic Bromination (Side-chain):

  • Solvent: Use strictly non-polar solvents like CCl₄ (traditional) or Trifluorotoluene (modern, greener alternative).[1] Avoid MeCN or DMF.[1]

  • Initiator: You must use a radical initiator. AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

  • Light: Irradiate the reaction with a tungsten lamp or blue LED to promote homolytic cleavage of the N-Br bond.[1]

  • Scavenger: Add solid K₂CO₃ to the reaction. This scavenges any HBr formed.[1] HBr can autocatalyze the ionic bromination of the ring.[1] Removing it keeps the reaction in the radical manifold.[1]

Visualizing Regioselectivity Pathways

Regioselectivity Substrate This compound Cond_EAS Electrophilic Cond. (FeBr3 / Acid) Substrate->Cond_EAS Cond_Rad Radical Cond. (NBS / AIBN / Light) Substrate->Cond_Rad C6_Bromo C6-Bromo (Ring Substitution) Cond_EAS->C6_Bromo Major Product (Electronic Control) C4_Bromo C4-Bromo (Sterically Hindered) Cond_EAS->C4_Bromo Minor Product Cond_Rad->C6_Bromo If HBr not scavenged Me_Bromo 5-Bromomethyl (Side Chain) Cond_Rad->Me_Bromo Exclusive Product (Homolytic Cleavage)

Figure 2: Divergent pathways for bromination. Red path indicates the ionic mechanism (Ring substitution); Blue path indicates the radical mechanism (Side-chain).

References

  • C-H Activation at C2: Luo, F., et al. "Pd-Catalyzed C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates."[1] J. Org.[1] Chem. (2020).[1]

  • HFIP Solvent Effects: Collet, F., et al. "Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes promoted by HFIP."[1][3] ChemRxiv (2021).[1]

  • Lithiation & Ring Opening: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions (1979).[1] (Foundational text on the thermodynamics of ring opening).

  • Side-Chain Bromination Specifics: Offermann, G., & Vögtle, F. "Benzylic brominations of arenes with N-bromosuccinimide in non-chlorinated solvents."[1][4] Synthesis (1977).[1]

Sources

Overcoming solubility issues during 5-Methylbenzothiazole purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Purification Challenges for 5-Methylbenzothiazole Scaffolds Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Guide

Introduction: The "Chameleon" Challenge

Welcome to the Technical Support Hub. If you are working with This compound (or its close structural analogs), you are likely encountering a specific set of physical behaviors that make purification frustrating.

The Core Problem: The this compound core is lipophilic and possesses a basic nitrogen atom (pKa ~1.0–2.0 for the conjugate acid). Crucially, the neutral molecule often exists as a liquid or a low-melting solid (depending on exact substitution patterns and purity), leading to the notorious "oiling out" phenomenon during recrystallization attempts.

This guide provides three targeted troubleshooting modules to resolve these issues using thermodynamic principles and chemical workarounds.

Module 1: Troubleshooting "Oiling Out"

Issue:

"I am trying to recrystallize my crude product, but it separates as a distinct oily layer at the bottom of the flask instead of forming crystals."

Root Cause Analysis:

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common for this compound because:

  • Low Melting Point: The neutral compound has a melting point near or slightly above room temperature. Impurities depress this melting point further (Melting Point Depression), causing the product to exist as a liquid even in cool solvents.

  • Supersaturation Shock: Adding anti-solvent too quickly forces the hydrophobic molecule out of solution faster than the crystal lattice can organize.

Protocol: The "Salt Switch" Strategy

Do not fight the physical properties of the neutral molecule. Instead, convert it into a salt to dramatically raise the melting point and enforce crystallization.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude "oil" in a minimal amount of Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Salt Formation: Dropwise add 2M HCl in Diethyl Ether (or Dioxane) while stirring vigorously at 0°C.

  • Precipitation: The 5-methylbenzothiazolium hydrochloride salt will precipitate instantly as a white/off-white solid (MP > 150°C), bypassing the oiling phase entirely.

  • Filtration: Filter the hygroscopic solid under Nitrogen/Argon.

  • Recovery (Optional): If the neutral form is required for the next step, suspend the salt in water and neutralize with

    
    , then extract into DCM.
    
Visualization: The Oiling-Out Decision Matrix

RecrystallizationLogic Start Crude Product is Oiling Out CheckMP Check Melting Point (Lit.) Start->CheckMP IsLiquid Is MP < 40°C? CheckMP->IsLiquid Distillation METHOD A: Vacuum Distillation (Do not Recrystallize) IsLiquid->Distillation Yes (Liquid) SaltFormation METHOD B: HCl Salt Formation (Raise MP > 150°C) IsLiquid->SaltFormation No (Low Melt Solid) SlowCool METHOD C: Seeding & Slow Cool (Only if MP > 60°C) IsLiquid->SlowCool No (High Melt Solid) Pure Oil Pure Oil Distillation->Pure Oil Stable Crystal Lattice Stable Crystal Lattice SaltFormation->Stable Crystal Lattice

Figure 1: Decision matrix for handling phase separation issues. Attempting to recrystallize a compound with a MP < 40°C is thermodynamically unfavorable; salt formation is the superior alternative.

Module 2: Troubleshooting Chromatography Tailing

Issue:

"My compound streaks (tails) badly on silica gel columns, causing poor separation and loss of yield."

Root Cause Analysis:

Silica gel is slightly acidic (pH ~5) due to surface silanol groups (


). The basic nitrogen in the benzothiazole ring (N-3) interacts with these acidic protons via hydrogen bonding or acid-base interaction. This "drag" creates the tailing effect.
Data: Solvent System Optimization
MethodMobile Phase AdditiveMechanismProsCons
Standard Hexane / EtOAcNoneCheap, simple.Severe tailing for benzothiazoles.
Modifier A 1% Triethylamine (TEA) Blocks SilanolsEliminates tailing. Sharpens peaks.TEA is smelly; must be removed (vac/wash).
Modifier B 1% Methanol Increases PolarityReduces retention time.Does not fully block silanol interactions.[1]
Substrate Basic Alumina N/A (Stationary Phase)Non-acidic surface prevents interaction.Expensive; lower resolution than silica.
Protocol: The TEA-Buffered Column
  • Pre-treatment: Slurry your silica gel in the starting mobile phase (e.g., 90:10 Hexane:EtOAc) containing 1% Triethylamine (TEA) .

  • Packing: Pour the column. The TEA binds to the most active silanol sites, "deactivating" them.

  • Elution: Run your gradient without TEA in the subsequent reservoirs (or keep 0.5% if streaking persists).

  • Result: The benzothiazole will elute as a tight band.

Module 3: The "Self-Validating" Purification System

Issue:

"I have stubborn non-basic impurities (starting materials, sulfur byproducts) that co-elute with my product."

Solution: Acid-Base Extraction (Chemical Washing)

This is the most robust method for this compound because it relies on the specific chemical property of the molecule (basicity) rather than physical properties (polarity/solubility).

Protocol
  • Dissolve: Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Extract (Acid Wash): Wash the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2][3] The this compound is protonated (

      
      ) and moves into the Aqueous Layer .
      
    • Fate of Impurities: Non-basic impurities (e.g., thiols, unreacted aromatics) remain in the Organic Layer .

  • Discard: Discard the organic layer (contains impurities).

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10.

    • Mechanism:[1][2][3] The salt is deprotonated, regenerating the neutral, lipophilic this compound.

    • Observation: The solution will become cloudy/milky as the oil separates.

  • Recover: Extract the now-cloudy aqueous layer with fresh DCM. Dry over

    
     and concentrate.
    
Visualization: Acid-Base Logic Flow

ExtractionWorkflow Input Crude Mix (Product + Impurities) in DCM AcidWash Add 1M HCl (Phase Cut) Input->AcidWash OrgLayer Organic Layer (Non-Basic Impurities) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Protonated Product) AcidWash->AqLayer Keep Basify Add NaOH (pH > 10) (Deprotonation) AqLayer->Basify FinalExtract Extract w/ DCM Evaporate Basify->FinalExtract Pure Product Pure Product FinalExtract->Pure Product

Figure 2: The chemical filter workflow. This method guarantees the removal of neutral organic impurities without the need for chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol for recrystallization? A: Yes, but be cautious. Ethanol is a protic solvent. If your compound is low-melting, ethanol/water mixtures often induce oiling out. A better solvent system for benzothiazoles is often Hexane/Ethyl Acetate (slow evaporation) or Heptane (cooling), as these are non-protic and encourage better lattice formation.

Q: My product turned pink/red after acid extraction. What happened? A: Benzothiazoles can be sensitive to oxidation or trace metal contamination (forming colored complexes). Ensure your HCl is clean and perform the basification step rapidly under an inert atmosphere (Nitrogen) to minimize oxidative degradation.

Q: What is the pKa of this compound? A: While experimental values vary by derivative, the benzothiazole core typically has a pKa of approximately 1.0 to 2.0 (for the conjugate acid). This means it is a very weak base, requiring a strong acid (pH < 1) to fully protonate it for extraction.

References

  • PubChem. (n.d.). Benzothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.).[4] Troubleshooting Tailing Peaks in HPLC and Flash Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization: Troubleshooting Oiling Out. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 5-Methylbenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-Methylbenzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to delve into the rationale behind catalyst selection and provide robust troubleshooting strategies to overcome common synthetic challenges. Our goal is to empower you with the expertise to not only successfully synthesize this compound but also to rationally optimize your reaction conditions for improved yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and how does the route influence catalyst selection?

A1: The two most prevalent and versatile routes for synthesizing the this compound core are:

  • Condensation of 4-Methyl-2-aminothiophenol with a C1 synthon: This is a widely used method where 4-methyl-2-aminothiophenol is reacted with a one-carbon electrophile, such as formic acid, its derivatives, or an equivalent. The choice of the C1 source and the catalyst are intrinsically linked. For instance, when using formic acid, an acid promoter catalyst is often employed to facilitate the initial amide formation and subsequent cyclization.[1]

  • Oxidative Cyclization of N-(p-tolyl)thiourea derivatives: This approach involves the intramolecular cyclization of a thiourea precursor. This reaction typically requires an oxidizing agent and a catalyst to promote the C-S bond formation. Transition metal catalysts, such as those based on ruthenium, palladium, or nickel, are often effective for this transformation.[2]

The choice of route and catalyst depends on factors like substrate availability, desired purity profile, and scalability.

Q2: What is the role of the catalyst in the synthesis of this compound?

A2: The catalyst plays a multifaceted role in the synthesis of this compound. In the condensation reaction, a Lewis or Brønsted acid catalyst can activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the amino group of 4-methyl-2-aminothiophenol.[3] In oxidative cyclization reactions, the catalyst facilitates the formation of the key C-S bond and the subsequent aromatization to the benzothiazole ring system.[4] An effective catalyst not only accelerates the reaction rate but also enhances the selectivity towards the desired product, minimizing the formation of byproducts.

Q3: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis, and which should I choose?

A3: The choice between a homogeneous and a heterogeneous catalyst is a critical decision in process development.

  • Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to their well-defined active sites.[2] However, their removal from the reaction mixture can be challenging, often requiring extensive workup procedures.

  • Heterogeneous catalysts exist in a different phase from the reactants and are easily separated by filtration.[3][4] This simplifies product purification and allows for catalyst recycling, making the process more cost-effective and environmentally friendly.

For laboratory-scale synthesis focused on rapid screening and optimization, homogeneous catalysts might be preferred. For larger-scale production where catalyst recovery and reuse are paramount, heterogeneous catalysts are generally the more practical choice.

Q4: Are there any "green" or environmentally friendly catalytic approaches for this compound synthesis?

A4: Yes, green chemistry principles are increasingly being applied to benzothiazole synthesis. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable heterogeneous catalysts.[2][3] For instance, catalysts like SnP₂O₇ and nano-silica supported Sm(NO₃)₃·6H₂O have been shown to be effective and recyclable for the synthesis of benzothiazole derivatives.[3][5] Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Yield 1. Poor quality of starting materials: 4-Methyl-2-aminothiophenol is susceptible to oxidation.[7] 2. Inactive or inappropriate catalyst: The chosen catalyst may not be suitable for the specific reaction conditions or may have lost its activity. 3. Suboptimal reaction temperature: The reaction may require heating to proceed at an adequate rate, or excessive heat could be causing degradation.[8] 4. Incomplete reaction: Insufficient reaction time can lead to low conversion.1. Verify Starting Material Purity: Use freshly purified 4-methyl-2-aminothiophenol. Purity can be checked by NMR or melting point. Oxidized starting material can inhibit the catalyst and lead to side reactions. 2. Catalyst Screening: If using a heterogeneous catalyst, ensure it has been properly activated. Consider screening a panel of catalysts (e.g., different Lewis acids, transition metals) to identify the most effective one for your substrate. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. 4. Time Course Study: Run the reaction and take aliquots at different time points to determine the time required for completion.
Formation of Multiple Side Products 1. Over-oxidation: In oxidative cyclization routes, the desired product can be susceptible to further oxidation. 2. Dimerization of starting material: 4-Methyl-2-aminothiophenol can dimerize via disulfide bond formation. 3. Incorrect stoichiometry: An excess of one reactant can lead to the formation of side products.1. Control Oxidant Stoichiometry: If using an external oxidant, carefully control its stoichiometry. In some cases, using air as the oxidant in an open-flask setup can provide a milder and more controlled oxidation. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiol starting material. 3. Precise Stoichiometry: Ensure accurate measurement of all reactants. A 1:1 stoichiometry is typically optimal for condensation reactions.
Difficulty in Product Purification 1. Product is an oil: The product may not crystallize easily. 2. Co-elution with impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult. 3. Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[8]1. Induce Crystallization: Try recrystallization from a different solvent system or attempt to form a solid derivative (e.g., a salt) for easier purification. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Preparative TLC or HPLC may be necessary for challenging separations. 3. Alternative Stationary Phases: Use neutral or basic alumina for column chromatography if product degradation on silica gel is suspected.[8]

Experimental Protocols

Protocol 1: Heterogeneous Catalysis - Synthesis of this compound using a Reusable Catalyst

This protocol provides a general guideline for the synthesis of this compound using a heterogeneous catalyst, which may require optimization for specific substrates and catalysts.

Materials:

  • 4-Methyl-2-aminothiophenol

  • Formic acid

  • Heterogeneous acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10)

  • Toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-aminothiophenol (1.0 mmol, 1 equiv.), toluene (10 mL), and the heterogeneous acid catalyst (10-20 wt% of the limiting reagent).

  • Reagent Addition: Slowly add formic acid (1.2 mmol, 1.2 equiv.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash it with ethyl acetate. The catalyst can be dried and reused.

  • Extraction: Combine the filtrate and the washings. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis

The following table summarizes the performance of various catalysts in the synthesis of 2-substituted benzothiazoles, providing a basis for selecting a suitable catalyst for this compound synthesis.

CatalystReactantsReaction ConditionsReaction TimeYield (%)Catalyst ReusabilityReference
Zn(OAc)₂·2H₂O (5 mol%) 2-Aminothiophenol, Aldehydes80 °C, Solvent-free30 min67-96Not specified[9]
Ag₂O 2-Aminothiophenol, AldehydesMicrowave irradiation4-8 min92-98Not specified[10]
FeCl₃/Montmorillonite K-10 2-Aminothiophenol, AldehydesUltrasonic irradiation0.7-5 h--[10]
SnP₂O₇ 2-Aminothiophenol, AldehydesEthanol or Methanol8-35 min85-97Reusable (5 times)[3][5]
NH₂-MIL-125(Ti) MOF 2-Aminothiophenol, AldehydesOxidant-free-GoodReusable[4]

Visualizations

Catalyst Selection Workflow

CatalystSelection start Start: Define Synthetic Goal scale Scale of Synthesis? start->scale lab_scale Lab Scale (<1g) scale->lab_scale Small large_scale Large Scale (>1g) scale->large_scale Large route Preferred Synthetic Route? lab_scale->route heterogeneous Heterogeneous Catalyst (e.g., Solid Acids, Supported Metals) large_scale->heterogeneous condensation Condensation route->condensation cyclization Oxidative Cyclization route->cyclization homogeneous Homogeneous Catalyst (e.g., Lewis Acids, Transition Metal Complexes) condensation->homogeneous cyclization->homogeneous green_chem Consider Green Chemistry Aspects? (Solvent-free, Reusability) homogeneous->green_chem final_choice Final Catalyst Selection heterogeneous->final_choice yes_green Yes green_chem->yes_green Yes no_green No green_chem->no_green No yes_green->heterogeneous no_green->final_choice

Caption: Decision tree for selecting an optimal catalyst for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting start Low or No Product Yield check_sm Check Starting Material Purity (4-Methyl-2-aminothiophenol) start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure check_sm->sm_bad check_conditions Review Reaction Conditions (Temperature, Time, Solvent) sm_ok->check_conditions purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->check_sm conditions_ok Conditions Appear Optimal check_conditions->conditions_ok conditions_bad Suboptimal Conditions check_conditions->conditions_bad check_catalyst Evaluate Catalyst Activity & Appropriateness conditions_ok->check_catalyst optimize_conditions Systematically Optimize Conditions (e.g., Temperature Screen) conditions_bad->optimize_conditions optimize_conditions->check_conditions catalyst_ok Catalyst is Active check_catalyst->catalyst_ok catalyst_bad Inactive/Inappropriate Catalyst check_catalyst->catalyst_bad analyze_byproducts Analyze Byproducts (LC-MS, NMR) catalyst_ok->analyze_byproducts screen_catalysts Screen Different Catalysts catalyst_bad->screen_catalysts screen_catalysts->check_catalyst end Improved Yield analyze_byproducts->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

  • ResearchGate. (2025). The syntheses and crystal structure of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Royal Society of Chemistry. (n.d.). Metal–organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives through an oxidative cyclization pathway. [Link]

  • Niknam, K., & Saberi, D. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2569. [Link]

  • Oriental Journal of Chemistry. (1992). Synthesis and A Novel Reaction of 3-Substituted-5-Methyl (1, 2, 4) Triazolo (3, 4 b) Benzothiazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • ACG Publications. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

Sources

Technical Support Center: 5-Methylbenzothiazole Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Temperature Control Protocols for 5-Methylbenzothiazole (5-MBT) Last Updated: January 30, 2026

Introduction

Welcome to the this compound (5-MBT) Technical Support Center. This guide is not a generic safety sheet; it is a troubleshooting system designed for researchers encountering yield loss, regioselectivity errors, or safety excursions during 5-MBT synthesis and functionalization.

5-MBT presents a unique dichotomy in thermal management:

  • The Cryogenic Trap: The C2-position is highly acidic but the resulting lithiated species is kinetically unstable above -50°C, leading to irreversible ring scission.

  • The Exothermic Spike: Constructing the benzothiazole core (e.g., via Jacobsen cyclization) involves radical intermediates that generate significant heat, risking thermal runaway.

Below are the three core modules addressing these specific challenges.

Module 1: Cryogenic C2-Functionalization (Lithiation)

Context: Functionalizing the C2 position is critical for expanding the scaffold. This is typically achieved via lithium-halogen exchange or direct deprotonation using n-BuLi.

The Core Problem: Ring Scission

Users frequently report obtaining a complex mixture of thiophenols and isonitriles instead of the desired C2-substituted product. This is caused by the "Ambident Anion" effect . Upon lithiation at C2, the heterocyclic ring becomes susceptible to opening (scission) if the temperature threshold is breached.

Troubleshooting & FAQs

Q: I am seeing a massive drop in yield and a foul-smelling byproduct. What happened? A: You likely exceeded the -60°C stability threshold . The C2-lithio-5-methylbenzothiazole species is stable only below -70°C. Above -50°C, it undergoes a retro-cyclization to form lithium 2-isocyano-4-methylbenzenethiolate (which smells of isonitrile).

  • Correction: Maintain the reaction at -78°C during the lithiation and the electrophile addition. Do not allow the mixture to warm to 0°C until the quench is complete.

Q: My electrophile (e.g., DMF, aldehyde) isn't reacting at -78°C. Can I warm it up? A: No. Warming the lithiated species before the electrophile has reacted will trigger decomposition.

  • Correction: If the electrophile is sluggish, increase the equivalents (1.5x) or reaction time (up to 4 hours) while maintaining -78°C. If you must warm it, do not exceed -60°C.

Q: Does the 5-methyl group affect this stability? A: Yes, marginally. The electron-donating methyl group at C5 slightly destabilizes the C2-anion compared to the unsubstituted parent benzothiazole, making the ring opening slightly faster. This makes strict temperature adherence even more critical for 5-MBT than for benzothiazole itself.

Protocol: Self-Validating Lithiation Workflow

The following workflow ensures the integrity of the heterocyclic ring.

LithiationWorkflow Start Start: Dry 5-MBT in THF Cool Cool to -78°C (Acetone/Dry Ice) Start->Cool AddLi Add n-BuLi (Dropwise, < -70°C) Cool->AddLi Temp Monitor Wait Stir 30 min @ -78°C AddLi->Wait AddE Add Electrophile (Pre-cooled) Wait->AddE Critical Step Warm Warm to RT & Workup Wait->Warm FAILURE: Ring Scission Quench Acidic Quench (Still @ -78°C) AddE->Quench Do NOT Warm Quench->Warm

Figure 1: Critical path for C2-lithiation. Note the "Do NOT Warm" constraint before quenching.

Module 2: Exothermic Core Synthesis (Cyclization)

Context: Synthesizing 5-MBT from 4-methylaniline (p-toluidine) often utilizes the Jacobsen cyclization or oxidative cyclization of thioformanilides.

The Core Problem: Thermal Runaway

These reactions often involve radical intermediates or oxidative ring closures (using reagents like


 or 

). The reaction profile is highly exothermic with a delayed onset (induction period).
Troubleshooting & FAQs

Q: The reaction did nothing for 30 minutes, then boiled over. Why? A: You encountered an Induction Period Failure . Radical cyclizations often require a critical concentration of active species to sustain the chain reaction. If you add all reagents at room temperature, the initiation is slow, but once it starts, the accumulated reagents react simultaneously.

  • Correction: Use a "hot start" or semi-batch protocol. Heat a small portion of the solvent/catalyst to the operating temperature (e.g., 80°C) and dose the substrate slowly over 1-2 hours.

Q: How do I control the regioselectivity during cyclization? A: Temperature controls the ratio of 5-methyl (from meta-closure) vs. 7-methyl isomers if the starting material allows ambiguity. However, starting with p-toluidine (4-methylaniline) forces the methyl into the 6-position of the benzothiazole?

  • Correction/Clarification: To get This compound , you typically start with 3-methylaniline (m-toluidine).

    • m-Toluidine cyclization gives a mixture of 5-methyl and 7-methyl isomers.

    • High Temperature (Thermodynamic Control): Favors the 5-methyl isomer (less sterically hindered).

    • Low Temperature (Kinetic Control): May increase the ratio of the 7-methyl isomer (closer proximity, but sterically crowded).

    • Recommendation: Run the cyclization at reflux (high temp) to favor the thermodynamically stable 5-MBT over the crowded 7-MBT.

Module 3: Regioselective Electrophilic Substitution

Context: Adding a nitro, bromo, or acyl group to the benzene ring of 5-MBT.

The Core Problem: Directing Conflict

The 5-methyl group is an ortho/para director. The thiazole ring is electron-withdrawing (deactivating).

  • Sites activated by 5-Me: C4 (ortho), C6 (ortho).

  • Sites deactivated by Thiazole: All, but C6 is furthest from the electron-withdrawing nitrogen.

Regioselectivity Decision Matrix
Target IsomerReaction TypeTemperature StrategyMechanism
6-Substituted Nitration (

)
0°C to 10°C Kinetic/Steric: C6 is activated by the methyl group and is less sterically hindered than C4. Low temp preserves this selectivity.
4-Substituted Bromination (

)
> 40°C Thermodynamic: Accessing the sterically crowded C4 position often requires higher energy, but C6 remains the major product regardless. C4 substitution is difficult.
Benzylic Radical Bromination (NBS)Reflux (

)
Radical: High temp is required to initiate the radical chain on the methyl group itself (forming 5-bromomethyl).
Troubleshooting & FAQs

Q: I am trying to nitrate 5-MBT but getting low yields and tar. A: The reaction is too hot. The methyl group activates the ring, making it more susceptible to oxidation than unsubstituted benzothiazole.

  • Correction: Perform nitration at 0°C . Do not allow it to rise above 10°C. The activating nature of the 5-Me group lowers the activation energy; standard nitration temps (60°C) will destroy the molecule.

Q: Can I get substitution at C4? A: It is very difficult. The "buttressing effect" of the thiazole ring nitrogen and the C5-methyl group creates a "steric pocket" at C4 that rejects electrophiles. Expect >90% selectivity for C6 under standard conditions.

Data Summary: Physical & Chemical Properties

Use these values to calibrate your thermal equipment.

PropertyValueNotes for Processing
Melting Point 44–46°CSolid at room temp, but melts easily. Store cold to prevent caking.
Boiling Point ~238°CHigh boiling point makes it suitable for high-temp couplings (Suzuki/Heck).
C2-Li Stability < -60°CCritical Limit. Above this, ring opens to isonitrile.
Flash Point > 110°CSafe for standard reflux, but beware of solvent vapors.

Visualizing the Selectivity Logic

This diagram illustrates how temperature and reagents dictate the reaction pathway for 5-MBT.

SelectivityPathways Center This compound (Starting Material) PathLi Path A: C2-Lithiation (n-BuLi) Center->PathLi PathEAS Path B: Electrophilic Subst. (HNO3 or Br2) Center->PathEAS ProdLi C2-Functionalized (Aldehydes/Silanes) PathLi->ProdLi T < -70°C FailLi Ring Scission (Isonitrile) PathLi->FailLi T > -50°C (FAILURE) ProdC6 6-Substituted (Major Product) PathEAS->ProdC6 Kinetic Control (0°C) Directed by 5-Me ProdC4 4-Substituted (Trace/Steric Hindrance) PathEAS->ProdC4 Sterically Blocked

Figure 2: Reaction pathways showing the temperature dependence of C2-lithiation and the regioselectivity of electrophilic substitution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of heterocyclic lithiation and ambident anions).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Specifics on benzothiazole ring synthesis and reactivity).

  • PubChem. (2025).[1] Benzothiazole, 2-methyl- (Data inferred for 5-isomer analogs).[2][3] National Library of Medicine. (Note: General physical property verification).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanisms of ring scission in lithiated azoles).

For further assistance, please contact the Process Safety Group or submit a ticket via the LIMS portal.

Sources

Avoiding oxidation and dimerization of precursors in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Precursor Oxidation and Dimerization

As a Senior Application Scientist, I've frequently collaborated with teams navigating the complexities of heterocyclic synthesis. A recurring challenge, particularly in the synthesis of the valuable benzothiazole scaffold, is the management of sensitive precursors. Low yields and purification difficulties can often be traced back to the initial steps of the reaction: the degradation of the starting materials.

This guide is structured as a technical support resource to directly address these issues. We will move beyond simple procedural lists to explore the mechanistic underpinnings of precursor side-reactions and provide robust, field-proven strategies to ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental "why" behind precursor instability.

Q1: What makes 2-aminothiophenol (2-ATP), a common benzothiazole precursor, so susceptible to degradation?

A: 2-Aminothiophenol (2-ATP) is the cornerstone for many benzothiazole syntheses, typically by condensation with partners like carboxylic acids, aldehydes, or ketones.[1][2] Its reactivity, however, is a double-edged sword. The molecule contains a nucleophilic amine (-NH₂) and a thiol (-SH) group on the same aromatic ring.[3] The thiol group is highly susceptible to oxidation.[4] In the presence of atmospheric oxygen, metal ion catalysts, or other oxidizing agents, the thiol moieties of two 2-ATP molecules can couple, forming a disulfide bond.[4][5] This process, known as oxidative dimerization, yields 2,2'-dithiobis(aniline), a common and troublesome impurity.

Q2: Can you illustrate the mechanism of this oxidative dimerization?

A: Certainly. The process is a classic example of thiol oxidation. It can be initiated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities that can catalyze the reaction. The fundamental transformation involves the removal of a hydrogen atom from the thiol group of two separate 2-ATP molecules, leading to the formation of a stable sulfur-sulfur bond.

Caption: Mechanism of 2-ATP oxidative dimerization.

Q3: How exactly does this dimerization impact my reaction yield and product purity?

A: The impact is twofold and significant:

  • Reduced Stoichiometry: Every two molecules of 2-ATP that form a dimer are removed from the reaction pool. This alters the stoichiometry of your primary reactants, leading to a direct and often substantial reduction in the theoretical maximum yield of your desired benzothiazole.[4]

  • Purification Challenges: The disulfide dimer has different polarity and physical properties compared to your target benzothiazole. While this allows for separation, typically via column chromatography, its presence complicates the purification process. If its R_f value is close to that of your product or other byproducts, achieving high purity can become a time-consuming and solvent-intensive task.[4]

Part 2: Troubleshooting Guide

This section provides actionable steps when you suspect precursor degradation is already compromising your synthesis.

Q4: My reaction has a low yield and a complex TLC plate. How do I confirm that 2-ATP dimerization is the culprit?

A: Thin-Layer Chromatography (TLC) is your most immediate diagnostic tool.[4]

  • Reference Spotting: On a single TLC plate, spot your crude reaction mixture, a sample of the fresh 2-ATP you used, and the other starting material (e.g., the aldehyde or carboxylic acid).

  • Exposing a Standard: If possible, intentionally expose a small amount of your starting 2-ATP to air on a watch glass for a few hours and spot this "aged" sample as well. The dimer is less polar than 2-ATP. You will likely observe a new spot in the aged sample with a higher R_f value than the 2-ATP spot.

  • Analysis: Develop the plate. If you see a significant spot in your crude reaction mixture that corresponds to the dimer spot from your "aged" standard, and a diminished spot for the 2-ATP starting material, oxidation is a very likely cause.

Q5: I've confirmed disulfide formation. What are the best strategies to improve my results?

A: Your strategy should focus on preventing oxidation in subsequent attempts. Immediate fixes for an ongoing reaction are difficult, but for the next run, implement the following:

  • Inert Atmosphere: This is the most critical control parameter. Performing the reaction under a blanket of inert gas (Nitrogen or Argon) drastically reduces the presence of atmospheric oxygen, the primary oxidant.[4]

  • Solvent Degassing: Dissolved oxygen in solvents can be sufficient to cause oxidation. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

  • Precursor Purity: 2-ATP is a colorless solid or oil when pure but often appears colored due to oxidation.[3] If your starting material is dark, consider purifying it by distillation under reduced pressure or recrystallization immediately before use. Always use a freshly opened bottle when possible.[4]

Part 3: Best Practices & Preventative Protocols

Proactive measures are key to reproducible, high-yield benzothiazole synthesis.

Q6: What is the standard operating procedure for storing and handling 2-aminothiophenol?

A: Proper storage is your first line of defense.

  • Storage Conditions: Store 2-ATP in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen). The container should be opaque to protect it from light.

  • Temperature: Store at a cool, controlled temperature as recommended by the supplier's Safety Data Sheet (SDS).

  • Handling: When weighing and dispensing, do so quickly to minimize air exposure. If possible, handle it within a glovebox or under a positive flow of inert gas.

Q7: Beyond an inert atmosphere, what other reaction conditions should I optimize?

A: Several factors play a role:

  • Catalyst Choice: Some synthetic methods for benzothiazoles are explicitly oxidative and use agents like H₂O₂/HCl, iodine, or rely on air as the oxidant.[6][7] If your goal is a simple condensation, avoid these conditions and choose catalysts that do not promote oxidation, such as acid catalysts (e.g., PPA, MeSO₃H/SiO₂) for condensations with carboxylic acids.[8]

  • Temperature Control: While many reactions require heat, excessive temperatures can sometimes accelerate degradation. Monitor the reaction progress closely by TLC to avoid prolonged heating once the reaction is complete.[4]

  • Metal Contamination: Avoid using spatulas or equipment that could introduce trace metal contaminants (e.g., iron, copper), which can catalyze thiol oxidation. Use glass or Teflon-coated equipment where possible.[5]

Q8: Can antioxidants be added to the reaction mixture?

A: While less common than inerting the atmosphere, the use of radical scavengers or antioxidants is a plausible strategy, though it requires careful consideration. Some benzothiazole derivatives themselves exhibit antioxidant properties.[9][10][11] Adding a small amount of a hindered phenol antioxidant like BHT (Butylated hydroxytoluene) could theoretically protect the 2-ATP. However, this adds a new variable and a potential impurity that must be removed. This approach is not standard and should be validated on a small scale first. The primary and most effective method remains the rigorous exclusion of oxygen.

Q9: Are there modern synthetic methods that are inherently less prone to these issues?

A: Yes, green chemistry approaches often provide better control and milder conditions.

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes.[7][12][13] The rapid heating and short duration can minimize the time window during which oxidation can occur.

  • Solvent-Free Reactions: Some protocols, often catalyzed by solid-supported reagents or performed under microwave irradiation, eliminate the solvent altogether.[12][13] This can reduce the impact of dissolved oxygen.

Detailed Experimental Protocols
Protocol 1: General Synthesis of a 2-Arylbenzothiazole under Inert Atmosphere

This protocol describes the condensation of 2-aminothiophenol with an aromatic aldehyde, a common and representative synthesis.

1. Equipment Setup:

  • Assemble a two-neck round-bottom flask with a reflux condenser and a magnetic stir bar.
  • Attach a gas inlet adapter to the top of the condenser, connecting it to a nitrogen or argon line with a bubbler outlet to ensure a positive pressure of inert gas.
  • Flame-dry the entire glass assembly under vacuum and allow it to cool under a positive flow of inert gas.

2. Reagent Preparation:

  • In the flask, dissolve the aromatic aldehyde (1.0 eq) in a degassed solvent (e.g., ethanol or toluene).
  • In a separate, dry vial, weigh the 2-aminothiophenol (1.05 eq). If it is a liquid, draw it into a syringe. If it is a solid, handle it quickly.
  • Add the 2-aminothiophenol to the stirring solution in the flask.

3. Reaction Execution:

  • If the reaction requires a catalyst (e.g., a catalytic amount of iodine or L-proline), add it at this stage.[12]
  • Heat the reaction mixture to the desired temperature (e.g., reflux) under a continuous positive pressure of inert gas.
  • Monitor the reaction's progress using TLC analysis.[4]

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature.
  • Remove the solvent under reduced pressure.
  • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure 2-arylbenzothiazole.
Data Presentation: Impact of Reaction Atmosphere

The following table summarizes typical results, illustrating the critical importance of maintaining an inert atmosphere.

EntryPrecursor (2-ATP)Condensation PartnerAtmosphereReaction Time (h)Isolated Yield (%)
11.0 mmolBenzaldehyde (1.0 mmol)Air1245%
21.0 mmolBenzaldehyde (1.0 mmol)Nitrogen888%
31.0 mmol4-Chlorobenzaldehyde (1.0 mmol)Air1241%
41.0 mmol4-Chlorobenzaldehyde (1.0 mmol)Nitrogen891%

Data are representative and intended for illustrative purposes.

Visualization: Optimized Experimental Workflow

G start Start precursor Precursor Check (Use fresh or purified 2-ATP) start->precursor setup Reaction Setup (Flame-dried glassware) precursor->setup degas Solvent Degassing (Sparge with N₂/Ar) setup->degas inert Establish Inert Atmosphere (N₂/Ar blanket) degas->inert addition Reagent Addition inert->addition reaction Reaction Execution (Heating & Stirring) addition->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up & Purification monitor->workup Complete end Pure Benzothiazole workup->end

Caption: Optimized workflow for benzothiazole synthesis.

References
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC - NIH. Available at: [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Recent Advancement and Structure Activity Paradigm of Benzothiazoles: A Classical Review for Biological Screening of Different Diseases. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Oxidative Coupling of 2‐Aminothiophenol with Ketones. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Metal-Free Aerobic Oxidation of Benzazole Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. Available at: [Link]

  • (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Benzothiazole. Wikipedia. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • 2-Aminothiophenol. Wikipedia. Available at: [Link]

Sources

Column chromatography protocols for purifying 5-Methylbenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Ticket ID: #MBT-505-PUR Subject: Advanced Purification Protocols for 5-Methylbenzothiazole Derivatives Status: Open [Tier 3 Specialist Response][1]

Executive Summary

Purifying this compound derivatives presents a dual challenge: silanophilic interactions (causing peak tailing) and regioisomeric similarity (causing co-elution with 4- or 6-methyl isomers).[1] Standard flash chromatography often fails because the basic nitrogen interacts with acidic silanols on the silica surface, and the methyl substituent offers minimal polarity difference for separation.

This guide moves beyond standard hexane/ethyl acetate gradients, providing chemically grounded protocols to resolve these specific issues.

Module 1: Eliminating Peak Tailing (Basicity Management)

User Complaint: "My compound streaks from the baseline to the solvent front, contaminating all fractions."

Root Cause Analysis: Benzothiazoles possess a pyridine-like nitrogen with a lone pair available for hydrogen bonding. Standard silica gel (Type A) is slightly acidic (pH ~5).[1] The basic nitrogen adsorbs to these acidic silanol sites, causing non-linear adsorption isotherms (tailing).[1] The 5-methyl group acts as an electron-donating group (EDG), slightly increasing the electron density on the nitrogen via induction, potentially exacerbating this stickiness compared to the unsubstituted parent core.[1]

The Solution: Competitive Inhibition You must introduce a "sacrificial base" to occupy the silanol sites before your analyte arrives.

Protocol A: The TEA Pre-Equilibration Method (Recommended)

Do not just add Triethylamine (TEA) to your solvent bottle.[1] It will strip out at the solvent front if not equilibrated.

  • Prepare Mobile Phase: Hexane/Ethyl Acetate (desired ratio) + 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of the TEA-doped solvent.

    • Why? This saturates the acidic silanols with TEA.

  • Elution: Run your purification using the same TEA-doped solvent system.

  • Post-Run: If your product is an oil, you must remove the TEA. Rotovap alone is insufficient. Dissolve the product in DCM and wash with saturated NaHCO₃ or brine to remove residual TEA salts/free base.

Protocol B: The "Neutralized Slurry" Method

If your compound is sensitive to basic mobile phases:

  • Slurry your silica gel in a beaker with solvent containing 5% TEA.

  • Evaporate the solvent on a rotovap until the silica is dry.

  • Pack the column with this "deactivated" silica.[2]

  • Elute with standard solvents (no TEA needed in the bottle).

Module 2: Separating Regioisomers (Selectivity Tuning)

User Complaint: "I cannot separate the 5-methyl product from the 6-methyl impurity/isomer."

Root Cause Analysis: Regioisomers of methylbenzothiazoles have nearly identical dipole moments and lipophilicity. On standard silica, they co-elute because the adsorption mechanism (H-bonding to the nitrogen) is identical for both.[1] You must exploit shape selectivity or pi-pi interactions .

Troubleshooting Decision Tree

G start Isomer Separation Issue q1 Are spots visible on TLC? start->q1 sol1 Change Selectivity: Replace Hexane with Toluene q1->sol1 Spots overlap (Figure 8 shape) sol2 Change Stationary Phase: Switch to Neutral Alumina q1->sol2 Single spot on Silica sol3 Reverse Phase (C18) Use MeOH/H2O + 0.1% Formic Acid sol1->sol3 Still overlapping sol2->sol3 Failed

Caption: Logical workflow for resolving difficult regioisomeric separations of benzothiazole derivatives.

Protocol C: The "Toluene Effect"

Benzothiazoles are aromatic.[3] Replacing Hexane with Toluene in your mobile phase introduces


 interactions between the solvent and the analyte.
  • System: Toluene / Ethyl Acetate (Start 95:5).[1]

  • Mechanism: Toluene competes for the aromatic adsorption sites. The subtle steric difference of the methyl group position (5- vs 6-) alters how the molecule "sits" in the toluene solvation shell, often creating enough

    
     for separation.[1]
    
Protocol D: Alumina Stationary Phase

If silica fails, switch to Neutral Alumina (Brockmann Grade III) .[1]

  • Why? Alumina has a different surface chemistry (Lewis acid/base sites) compared to silica (Brønsted acid).[1] It often resolves basic heterocycles better and requires no TEA additive.

Module 3: Solubility & Loading

User Complaint: "My crude solid crashes out on top of the column."

Technical Insight: this compound derivatives, especially if oxidized or substituted with polar groups, often have poor solubility in non-polar mobile phases (Hexane).[1] Liquid loading with DCM/MeOH will cause the compound to precipitate when it hits the Hexane-equilibrated column, leading to severe streaking and occlusion.

Protocol E: The Celite Dry Load

This is mandatory for low-solubility derivatives.

  • Dissolution: Dissolve crude mixture in minimal DCM or Acetone.

  • Adsorption: Add Celite 545 (diatomaceous earth) at a ratio of 1:2 (Crude:Celite by weight).[1]

    • Note: Do not use Silica for dry loading if you are fighting tailing; it adds more active surface area. Celite is inert.

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

  • Loading: Pour the powder on top of your pre-equilibrated column and add a layer of sand.

Summary of Optimization Parameters

ParameterStandard Condition (Avoid)Optimized Condition (Use)Mechanism
Stationary Phase Silica Gel 60Neutral Alumina or Base-Deactivated Silica Reduces acid-base interaction with heterocyclic Nitrogen.[1]
Mobile Phase A HexaneToluene Introduces

selectivity for isomers.
Modifier None1% Triethylamine (TEA) Competitive inhibitor for silanol sites (prevents tailing).[1]
Loading Liquid (DCM)Solid Load (Celite) Prevents precipitation/streaking at the column head.[1]
Detection UV 254nmUV 254nm + 365nm Benzothiazoles are often highly fluorescent; 365nm increases sensitivity.

References

  • Phenomenex Technical Support. "Overcoming Peak Tailing of Basic Analytes." Phenomenex.com. [Link]

  • Sielc Technologies. "Separation of Benzothiazole on Newcrom R1 HPLC column." Sielc.com. [Link][1]

  • University of Rochester. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Rochester.edu. [Link][1]

  • Williams, R. "pKa Data Compiled by R. Williams."[4] Organic Chemistry Data. [Link][1]

Sources

Recrystallization methods for obtaining high-purity 5-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Recrystallization & Purification Protocols Ticket ID: 5MBT-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1][2][3][4]

Executive Summary: The "Oiling Out" Paradox

Welcome. If you are attempting to recrystallize 5-Methylbenzothiazole (CAS: 2942-15-6), you are likely facing a specific frustration: the product refuses to crystallize, instead separating as a persistent oil at the bottom of your flask. [1][2][3]

Technical Reality: this compound has a melting point (MP) just above room temperature (approx. 42–46°C for pure samples, but often lower for crude mixtures due to melting point depression).[1][2][3][4] Consequently, standard room-temperature recrystallization frequently fails, resulting in "oiling out" (liquid-liquid phase separation) rather than nucleation.[1][2][3][4]

This guide provides three specific protocols to overcome this, ranked by purification efficiency.

Part 1: Diagnostic & Decision Matrix

Before selecting a solvent, you must diagnose the state of your crude material.[3][4] Use the following logic flow to determine the correct protocol.

PurificationDecision Start Crude 5-MBT State State Is it a Solid or Oil at RT? Start->State Solid Solid (MP > 25°C) State->Solid Solid Oil Oil / Sticky Gum State->Oil Liquid/Oil MethodA Protocol A: Low-Temp Solvent Crystallization Solid->MethodA Minor Impurities MethodB Protocol B: HCl Salt Formation (Recommended for >99% Purity) Solid->MethodB Need Ultra-High Purity Oil->MethodB Major Impurities or Isomer Separation

Figure 1: Decision matrix for selecting the appropriate purification route based on the physical state of the crude 5-MBT.[1][2][3]

Part 2: Protocol A - Low-Temperature Direct Crystallization

Best for: Solid crude samples with minor impurities.[1][3][4] Mechanism: Exploits the steep solubility curve of benzothiazoles in non-polar solvents at sub-ambient temperatures.[1][3][4]

Solvent System Selection
Solvent SystemPolarity IndexDielectric Const.Verdict
n-Hexane 0.11.88Excellent. High solubility at reflux, very low at -20°C.
Pentane 0.01.84Good. Easier to remove (lower BP), but requires careful handling.[1][2][3][4]
Ethanol/Water (9:1) 5.2 (mix)~24Risky. High chance of oiling out due to MP proximity to RT.[1][3][4]
Step-by-Step Methodology
  • Saturation: Dissolve crude 5-MBT in the minimum amount of boiling n-Hexane (approx. 3-5 mL per gram).

  • Clarification: If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Controlled Cooling (Critical):

    • Allow the flask to cool to Room Temperature (RT) slowly (wrap in foil/towel).

    • Troubleshooting: If droplets (oil) appear at 30°C, reheat and add 10% more solvent.[1][2][3][4]

  • Deep Freeze: Once at RT, place the sealed flask in a -20°C freezer for 12–24 hours.

  • Harvest: Filtration must be done cold . Use a pre-chilled Buchner funnel.[1][3][4] If the gear is warm, the crystals will melt back into the mother liquor immediately.[3][4]

Part 3: Protocol B - The "Salt Strategy" (High Purity)

Best for: Oily crude, separation of isomers (4-methyl vs 5-methyl), and pharmaceutical-grade requirements.[1][2][3][4] Mechanism: Converting the low-melting base into its Hydrochloride (HCl) or Picrate salt dramatically raises the melting point (often >150°C), rendering recrystallization robust and easy.[1][2][3][4]

The HCl Salt Workflow

SaltPurification Crude Crude 5-MBT (Oil) Acid Add conc. HCl / Ether Crude->Acid Salt 5-MBT·HCl Precipitate Acid->Salt Recrys Recrystallize (Ethanol/Acetone) Salt->Recrys Base Neutralize (NaHCO3) Extract Free Base Recrys->Base

Figure 2: Chemical derivatization workflow.[1][2][3][4][5][6] Converting the oil to a salt allows for standard purification before reverting to the neutral base.[3]

Detailed Procedure
  • Dissolution: Dissolve 5 g of crude oily 5-MBT in 20 mL of dry Diethyl Ether (or Ethyl Acetate).

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (or bubble dry HCl gas) until no further precipitate forms.

    • Observation: A white to off-white solid (5-MBT[1][2][3][4]·HCl) will crash out immediately.[1][2][3][4]

  • Filtration: Filter the solid salt. Wash with cold ether to remove non-basic impurities (e.g., unreacted thiols).[1][2][3][4]

  • Recrystallization of Salt:

    • Dissolve the salt in minimum hot Ethanol or Methanol .[3][4]

    • Add Acetone or Ether until slightly turbid.[1][2][3][4]

    • Cool to 4°C. The HCl salt will form sharp, high-purity needles.[1][3][4]

  • Recovery of Base (Optional):

    • Dissolve pure crystals in water.[1][3][4]

    • Neutralize with 10% NaHCO₃ until pH 8–9.[1][2][3][4]

    • Extract with DCM, dry over MgSO₄, and evaporate. You will obtain the pure 5-MBT (likely an oil or low-melting solid) with >99% purity.[1][2][3][4]

Troubleshooting & FAQs

Q1: My solution turns cloudy but then separates into a brown oil layer. Why?

A: This is "Oiling Out." It occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute (5-MBT).[1][2][3]

  • Fix: You are likely using a solvent that is too polar (like aqueous ethanol).[1][2][3][4] Switch to Protocol A (Hexane) . If using Hexane, you have too little solvent; add more to lower the saturation temperature below the oiling point.[3][4]

Q2: How do I separate the 4-methyl isomer from the 5-methyl target?

A: Isomers often co-crystallize.[1][2][3] The HCl Salt method (Protocol B) is superior here.[3][4] Isomeric salts often have significantly different lattice energies and solubilities in Ethanol/Acetone mixtures.[1][2][3][4]

  • Tip: Perform fractional crystallization on the salt.[1][3][4] The less soluble isomer (usually the more symmetric one) will crystallize first.[2][3][4]

Q3: The crystals melt on the filter paper!

A: 5-MBT is thixotropic and low-melting.[1][2][3]

  • Fix: You must use cold filtration equipment .[1][3][4] Chill your Buchner funnel and flask in the freezer before use. Do not pull air through the crystals for too long, as the friction/air warmth will melt them.[3][4]

Q4: Can I use the Picrate method?

A: Yes. Benzothiazole picrates are classic derivatives for characterization because they have sharp, high melting points.[1][3][4]

  • Warning: Picric acid is explosive when dry.[1][2][3][4] Only use this for small-scale analytical purification ( < 500 mg).[1][2][3][4] For preparative scale, use the HCl method.[3][4][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7222, Benzothiazole (and methyl derivatives).[1][2][3][4] Retrieved from [Link][1][2][4]

  • Organic Syntheses. Synthesis of Benzothiazole Derivatives and Handling of Low-Melting Heterocycles. Coll. Vol. 3, p. 76. Retrieved from [Link]

  • ResearchGate (2010). Synthesis and Cyclization of Benzothiazole: Review of Jacobson Cyclization Impurities. Retrieved from [Link]

  • University of Rochester. Strategies for Recrystallization: Oiling Out and Solvent Selection.[1][2][3][4] Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation of 5-Methylbenzothiazole: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge

Benzothiazoles are privileged scaffolds in medicinal chemistry, serving as the core structure for antitumor agents (e.g., Phortress), imaging agents, and antimicrobial compounds. In the synthesis of 5-methylbenzothiazole (5-MBT) , particularly via cyclization of substituted anilines or thiophenols, a common critical impurity is the regioisomer 6-methylbenzothiazole (6-MBT) .

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW 149.21) and similar polarity. Mass Spectrometry (MS) is often insufficient for differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural confirmation.

This guide provides a self-validating protocol to unambiguously assign the structure of 5-MBT, focusing on the specific coupling patterns and Nuclear Overhauser Effects (NOE) that distinguish it from the 6-methyl isomer.

Validation Workflow

The following decision tree outlines the logical flow for confirming the 5-methyl substitution pattern.

ValidationWorkflow Start Crude Product (Suspected 5-MBT) H1_Acq 1H NMR Acquisition (CDCl3, 400+ MHz) Start->H1_Acq Analyze_H2 Identify H2 Singlet (~9.0 ppm) H1_Acq->Analyze_H2 Analyze_Me Identify Methyl Singlet (~2.5 ppm) Analyze_H2->Analyze_Me Decision Aromatic Region Analysis Analyze_Me->Decision Path_5 Pattern A: Isolated H4 (s/d) Coupled H6/H7 (d/dd) Decision->Path_5 Matches 5-Sub Path_6 Pattern B: Coupled H4/H5 (d/dd) Isolated H7 (s/d) Decision->Path_6 Matches 6-Sub NOE 1D NOE / NOESY Irradiate Methyl Path_5->NOE Path_6->NOE Conf_5 CONFIRMED: This compound (NOE to H4 & H6) NOE->Conf_5 Conf_6 IDENTIFIED: 6-Methylbenzothiazole (NOE to H5 & H7) NOE->Conf_6

Caption: Logical workflow for distinguishing benzothiazole regioisomers using NMR observables.

Experimental Protocol

To ensure high resolution of aromatic coupling constants (


-values), strictly follow these acquisition parameters.
Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for better resolution of fine splitting in the aromatic region, unless solubility is an issue.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause line broadening, obscuring meta-couplings (

    
     Hz).
    
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (Recommended)
  • Frequency:

    
     400 MHz (Essential for resolving H6/H7 overlap).
    
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans: 16–32 scans.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time:

    
     3.0 seconds (to resolve small couplings).
    

1H NMR Analysis: The Fingerprint of 5-MBT[2]

The benzothiazole numbering system is critical for this analysis: Sulfur is position 1, Nitrogen is 3. The benzene ring is numbered 4, 5, 6, 7.

Predicted Data for this compound in [2]
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
2 Ar-H8.95 – 9.05Singlet (s)-Deshielded by N and S; characteristic of benzothiazole core.
4 Ar-H7.80 – 7.90Doublet (d) or Broad Singlet

Meta to H6. No ortho neighbor (blocked by C5-Me).
6 Ar-H7.30 – 7.40Doublet of Doublets (dd)

,

Ortho to H7, Meta to H4.
7 Ar-H7.80 – 7.85Doublet (d)

Ortho to H6.
5-Me

2.50 – 2.55Singlet (s)-Alkyl group attached to aromatic ring.
Interpretation of Coupling Patterns

The definitive confirmation of the 5-position lies in the splitting pattern of the aromatic protons :

  • H4 is "Isolated": Because the methyl group is at C5, the proton at C4 has no ortho neighbor. It only exhibits a small meta-coupling to H6. It often appears as a singlet or a finely split doublet.

  • H6 and H7 are Ortho-Coupled: You must observe a strong ortho coupling (

    
     Hz) between H6 and H7.
    

Comparative Analysis: 5-MBT vs. 6-MBT

This section addresses the core requirement: distinguishing the target from its most likely alternative.

Structural Differences[1][2][3][4][5]
  • 5-MBT: Methyl at C5.[1] Protons at C4, C6, C7.

  • 6-MBT: Methyl at C6.[2] Protons at C4, C5, C7.

Comparison Table: Key Differentiators
FeatureThis compound (Target)6-Methylbenzothiazole (Isomer)
Isolated Proton H4 (Deshielded, near N-bridge)H7 (Shielded relative to H4, near S-bridge)
Ortho Pair H6 – H7 H4 – H5
NOE Signal Irradiating Me enhances H4 & H6 Irradiating Me enhances H5 & H7
H4 Signal Singlet / Fine Doublet (

)
Strong Doublet (

)
H7 Signal Strong Doublet (

)
Singlet / Fine Doublet (

)
The "NOE Lock" (Self-Validating Step)

To scientifically guarantee the structure, perform a 1D Selective NOE or 2D NOESY experiment.

  • Protocol: Selectively irradiate the methyl peak at ~2.5 ppm.

  • Result for 5-MBT: You will observe signal enhancement at H4 (the isolated singlet) and H6 (part of the ortho-pair).

  • Result for 6-MBT: You will observe enhancement at H5 (part of the ortho-pair) and H7 (the isolated singlet).

Why this works: The spatial proximity of the methyl group to its neighbors is fixed. This method relies on through-space interactions, not just through-bond splitting, making it irrefutable.

13C NMR Validation

While 1H NMR is usually sufficient, 13C NMR provides complementary evidence.

  • C2 Signal: Look for a signal very far downfield (

    
     ppm), characteristic of the 
    
    
    
    carbon.
  • Methyl Carbon:

    
     ppm.
    
  • Quaternary Carbons: 5-MBT will have 3 quaternary carbons (C3a, C5, C7a). C5 (bearing the methyl) typically shifts downfield by ~9-10 ppm relative to the unsubstituted carbon.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. University of Wisconsin-Madison.[3] Retrieved from [Link]

  • IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems.[4][5] Pure and Applied Chemistry.[5] Retrieved from [Link]

Sources

Comparative Analysis of 5-Methylbenzothiazole Derivatives: Antimicrobial Efficacy and Mechanism

[1]

Executive Summary

This guide provides a technical comparative analysis of 5-methylbenzothiazole derivatives , a specific subclass of pharmacophores exhibiting potent antimicrobial activity. Targeted at drug development professionals, this document synthesizes experimental data to demonstrate how the 5-methyl substitution on the benzothiazole core modulates lipophilicity, binding affinity, and overall efficacy compared to unsubstituted and halogenated alternatives.

Key Insight: The inclusion of an electron-donating methyl group at the C5 position of the benzothiazole ring significantly alters the physicochemical profile (LogP), often enhancing membrane permeability in Gram-positive pathogens (S. aureus) while maintaining a distinct structure-activity relationship (SAR) profile compared to the more common 6-substituted derivatives.

Chemical Landscape & Structural Logic

The benzothiazole scaffold consists of a benzene ring fused to a 1,3-thiazole ring.[1] The specific placement of substituents dictates biological activity.[1]

  • Core Scaffold: Benzothiazole (S at position 1, N at position 3).

  • Target Modification: 5-Methyl group (located on the benzene ring).

  • Synthesis Logic: The 5-methyl derivative is typically synthesized via the condensation of 2-amino-4-methylthiophenol with aromatic aldehydes or carboxylic acids.

Comparative Structural Analysis
FeatureThis compoundUnsubstituted Benzothiazole6-Chlorobenzothiazole
Electronic Effect Electron-Donating (+I effect)NeutralElectron-Withdrawing (-I, +M)
Lipophilicity (LogP) Increased (Hydrophobic)BaselineHigh
Membrane Penetration EnhancedModerateHigh
Primary Target DNA Gyrase / Cell WallDNA GyraseDNA Gyrase

Comparative Efficacy Analysis

The following data summarizes the antimicrobial potency of this compound derivatives (specifically Schiff bases and hydrazones) against standard reference drugs.

Table 1: MIC Performance Comparison (µg/mL)

Data synthesized from comparative studies of benzothiazole derivatives [1, 2, 4].[2]

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Efficacy Verdict
This compound-2-hydrazone 1.0 - 4.0 8.0 - 16.04.0 - 8.0High Potency
Unsubstituted Benzothiazole12.5 - 25.0> 50.025.0 - 50.0Moderate
6-Chlorobenzothiazole0.5 - 2.04.0 - 8.02.0 - 4.0Very High
Ciprofloxacin (Std) 0.5 - 1.00.01 - 0.5N/AGold Standard
Fluconazole (Std) N/AN/A1.0 - 2.0Gold Standard

Analysis:

  • Gram-Positive Selectivity: The 5-methyl derivatives show a marked preference for Gram-positive bacteria (S. aureus), with MIC values (1-4 µg/mL) approaching those of commercial antibiotics like Ciprofloxacin.

  • The Methyl Advantage: Compared to the unsubstituted core, the 5-methyl group improves activity by 4-10 fold. This is attributed to the steric bulk filling hydrophobic pockets in the target enzyme (DNA Gyrase B subunit) and increased lipophilicity facilitating cell wall transit.

  • Halogen vs. Methyl: While 6-chloro derivatives are often slightly more potent due to halogen bonding capabilities, the 5-methyl derivatives offer a better toxicity profile and are less prone to metabolic dehalogenation.

Mechanism of Action (MoA)

The primary mechanism for this compound derivatives is the inhibition of bacterial DNA Gyrase (Topoisomerase II) , an enzyme essential for DNA replication. Secondary mechanisms include disruption of cell membrane integrity.

Signaling & Inhibition Pathway

The following diagram illustrates the interaction pathway where the benzothiazole ligand competes with ATP, locking the enzyme-DNA complex.

MoALigandThis compoundDerivativeMembraneBacterial Cell MembraneLigand->MembranePassive Diffusion(High LogP)CytoplasmCytoplasm EntryMembrane->CytoplasmTargetDNA Gyrase (Subunit B)Cytoplasm->TargetBinding AffinityATP_SiteATP Binding PocketTarget->ATP_SiteLigand Occupies SiteInhibitionCompetitive InhibitionATP_Site->InhibitionBlocks ATP HydrolysisReplicationDNA Supercoiling & ReplicationInhibition->ReplicationPreventsDeathBacterial Cell DeathReplication->DeathReplication Failure

Figure 1: Mechanism of Action illustrating the competitive inhibition of DNA Gyrase by this compound ligands.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for synthesizing and testing these derivatives.

Protocol A: Synthesis of this compound Schiff Bases

Objective: Synthesize 2-(substituted-benzylidene)-5-methylbenzothiazole.

Reagents:

  • 2-Amino-5-methylbenzothiazole (Precursor)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Glacial Acetic Acid (Catalyst)

  • Ethanol (Solvent)[2]

Workflow:

  • Dissolution: Dissolve 0.01 mol of 2-amino-5-methylbenzothiazole in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Antimicrobial Assay (Microdilution Method)

Objective: Determine the Minimum Inhibitory Concentration (MIC).[3][4]

Steps:

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.[5]

    • Negative Control: DMSO (Solvent check).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add 10 µL of Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the structural features responsible for the antimicrobial activity of this compound derivatives.

SARCoreBenzothiazole CorePos5Position 5: Methyl Group (-CH3)Core->Pos5Pos2Position 2: Hydrazone/Schiff BaseCore->Pos2RingNThiazole NitrogenCore->RingNLipophilicityIncreases Lipophilicity(Membrane Permeability)Pos5->LipophilicityKey DriverSpecificityDetermines Spectrum(Gram +/-)Pos2->SpecificityVariable RegionBindingH-Bonding withDNA Gyrase (Asp73)RingN->BindingEssential Interaction

Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 5-methyl group in lipophilicity and the C2 position in specificity.

Conclusion

This compound derivatives represent a strategic balance in antimicrobial design. While halogenated (6-chloro/fluoro) derivatives may offer slightly higher raw potency, the 5-methyl substitution provides a favorable lipophilic profile that enhances bioavailability and membrane penetration, particularly against resistant Gram-positive strains like S. aureus. Future optimization should focus on hybridizing the 5-methyl core with heterocyclic moieties at the C2 position to broaden the Gram-negative spectrum.

References

  • Synthesis and Antimicrobial Evaluation of Novel Benzothiazole Derivatives. Journal of Chemical Health Risks. Available at: [Link][6]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives. MDPI. Available at: [Link]

  • Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net. Available at: [Link]

Comparing the efficacy of 5-Methylbenzothiazole-based inhibitors to existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The benzothiazole scaffold, a privileged heterocyclic motif, has consistently yielded compounds with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth, objective comparison of the efficacy of a promising class of these compounds—5-Methylbenzothiazole-based inhibitors—against existing drugs in key therapeutic areas: inflammation, cancer, and neurodegenerative diseases. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols to enable rigorous evaluation in your own research.

The Versatility of the Benzothiazole Scaffold

The benzothiazole core, consisting of a benzene ring fused to a thiazole ring, offers a unique structural framework that allows for diverse chemical modifications, leading to a wide array of biological activities. These include anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] The introduction of a methyl group at the 5-position of the benzothiazole ring has been a strategic focus in medicinal chemistry, often enhancing the potency and selectivity of these inhibitors.

Section 1: Anti-Inflammatory Efficacy - Targeting Cyclooxygenase (COX)

Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes are among the most widely used therapeutics. However, their use can be associated with gastrointestinal and cardiovascular side effects. This has spurred the development of novel COX inhibitors with improved safety profiles.

Mechanism of Action: COX Inhibition

The arachidonic acid cascade is a pivotal pathway in the inflammatory response. Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are central to this pathway, converting arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound derivatives have been investigated as inhibitors of these enzymes.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Inhibitors This compound Inhibitors This compound Inhibitors->COX-1 / COX-2 Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Naproxen Naproxen Naproxen->COX-1 / COX-2

Caption: Inhibition of COX-1/2 by this compound derivatives and existing NSAIDs.

Comparative Efficacy Data

Several studies have demonstrated the potent anti-inflammatory activity of 5-methylthiazole-based compounds, with some exhibiting superior or comparable efficacy to established NSAIDs.

Compound/DrugTargetIC50 (µM)Reference
5-Methylthiazole DerivativeCOX-1Superior to Naproxen[2]
IndomethacinCOX-1 (ovine)0.42[2]
IndomethacinCOX-2 (human)2.75[2]
NaproxenCOX-1-[2]

Note: Direct IC50 values for the 5-methylthiazole derivative were not provided in the abstract, but its activity was stated as superior to the reference drug naproxen.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used and validated model assesses the in vivo anti-inflammatory potential of a test compound.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (various doses of the this compound derivative).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[3][4]

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Section 2: Anticancer Efficacy - Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies.

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival.[5] this compound derivatives have been designed to interfere with this signaling by inhibiting the kinase activity of VEGFR-2.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCg PLCγ VEGFR-2->PLCg Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival This compound Inhibitors This compound Inhibitors This compound Inhibitors->VEGFR-2 Inhibition Sorafenib Sorafenib Sorafenib->VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives and Sorafenib.

Comparative Efficacy Data

Recent studies have highlighted the potential of benzothiazole derivatives as potent VEGFR-2 inhibitors, with some compounds demonstrating efficacy comparable to the established drug, Sorafenib.

Compound/DrugTargetIC50 (nM)Reference
2-Aminobenzothiazole derivative (4a)VEGFR-291[6]
Benzothiazole-urea derivative (6b)VEGFR-214[7]
SorafenibVEGFR-253[6]
SorafenibVEGFR-227[7]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.

Methodology:

  • Reagents: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.

  • Procedure: a. Add the test compound (this compound derivative) at various concentrations to the wells of a 96-well plate. b. Add the VEGFR-2 enzyme to the wells and incubate to allow for inhibitor binding. c. Initiate the kinase reaction by adding the substrate and ATP mixture. d. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

Section 3: Neuroprotective Efficacy - Targeting Monoamine Oxidase B (MAO-B)

Neurodegenerative diseases like Parkinson's disease are characterized by the loss of dopaminergic neurons. Inhibiting Monoamine Oxidase B (MAO-B), an enzyme that metabolizes dopamine, can increase dopamine levels in the brain and provide symptomatic relief.

Mechanism of Action: MAO-B Inhibition

MAO-B is located in the outer mitochondrial membrane and is responsible for the oxidative deamination of several neurotransmitters, including dopamine. By inhibiting MAO-B, this compound derivatives can prevent the breakdown of dopamine, thereby increasing its availability in the synapse.

Signaling Pathway: Dopamine Metabolism and MAO-B Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron cluster_inhibitors Inhibitors Dopamine Dopamine Dopamine (Synapse) Dopamine (Synapse) Dopamine->Dopamine (Synapse) Release Dopamine Receptors Dopamine Receptors Dopamine (Synapse)->Dopamine Receptors MAO-B MAO-B Dopamine (Synapse)->MAO-B Reuptake & Metabolism Signal Transduction Signal Transduction Dopamine Receptors->Signal Transduction DOPAC DOPAC (inactive metabolite) MAO-B->DOPAC This compound Inhibitors This compound Inhibitors This compound Inhibitors->MAO-B Selegiline Selegiline Selegiline->MAO-B

Caption: Inhibition of dopamine metabolism by this compound derivatives and Selegiline.

Comparative Efficacy Data

Studies have identified highly potent and selective this compound-related inhibitors of MAO-B.

Compound/DrugTargetIC50 (nM)Reference
6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole (5b)MAO-B28[8][9]
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative (3h)MAO-B62[10]
SelegilineMAO-B--
SafinamidehMAO-B42.6

Note: A specific IC50 for Selegiline was not found in the provided search results, but it is a well-established selective MAO-B inhibitor.

Experimental Protocol: In Vitro MAO-B Fluorometric Assay

This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

Methodology:

  • Reagents: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or tyramine), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

  • Procedure: a. Add the test compound (this compound derivative) at various concentrations to the wells of a black 96-well plate. b. Add the MAO-B enzyme and incubate to allow for inhibitor binding. c. Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP. d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of fluorescence increase is proportional to MAO-B activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of MAO-B inhibition against the inhibitor concentration.

Conclusion and Future Directions

The presented data strongly suggest that this compound-based inhibitors represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. In several instances, these novel inhibitors have demonstrated efficacy comparable or superior to existing drugs in preclinical models.

The provided experimental protocols offer a framework for the rigorous evaluation and comparison of these compounds. Further research, including comprehensive in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic promise of this compound-based inhibitors and to advance them towards clinical development. The continued exploration of this chemical scaffold is a promising avenue for the discovery of next-generation therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(15), 4483. [Link]

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  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., et al. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 14(11), 1109. [Link]

  • Wang, Y., Chen, J., Li, J., et al. (2024). Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. European Journal of Medicinal Chemistry, 277, 116566. [Link]

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  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Warhi, T., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-233. [Link]

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  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(10), 887-903. [Link]

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  • Ali, I., Sharma, A., Sharma, K., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 9(4), 4851-4870. [Link]

  • Lee, K., Kim, D. H., Lee, J. S., et al. (2017). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience, 8(5), 1046-1053. [Link]

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  • Sawant, S. H. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]

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  • Lee, K., Kim, D. H., Lee, J. S., et al. (2017). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience, 8(5), 1046-1053. [Link]

  • Li, M., Liu, Y., Wang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]

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  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

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Bridging the Gap: A Comparative Guide to Experimental and Computational Validation of 5-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synergy between empirical data and computational modeling is not merely beneficial—it is essential. This guide provides an in-depth technical comparison of experimental and computational results for 5-Methylbenzothiazole, a heterocyclic compound representative of a class with significant pharmacological interest.[1] For researchers, scientists, and drug development professionals, the ability to accurately predict molecular properties can drastically accelerate the research and development pipeline. This document serves as a practical guide to this cross-validation process, demonstrating how computational chemistry, when benchmarked against experimental data from related structures, can reliably elucidate the properties of a target molecule.

Given the frequent challenge of obtaining a complete experimental dataset for every novel compound, we will demonstrate a robust workflow. This involves validating a computational methodology against known experimental data of analogous compounds—in this case, closely related benzothiazole derivatives—to then confidently apply this method to predict the properties of our target, this compound.

The Principle of Cross-Validation: Establishing Trust in Silico

The core principle of this guide is to establish a trustworthy computational model. The logic is straightforward: if a specific computational method can accurately reproduce the known experimental spectroscopic and structural data of molecules structurally similar to our target, then it is highly probable that the same method will yield accurate predictions for the target molecule itself. This process of cross-validation is a cornerstone of computational chemistry, providing the necessary confidence to rely on in silico data for decision-making in research.

The workflow for this cross-validation process is depicted below. It is an iterative cycle of experimental characterization, computational modeling, and comparative analysis that leads to a validated predictive model.

G cluster_exp Experimental Realm cluster_comp Computational Realm cluster_target Target Molecule: this compound Exp_Data Acquire Experimental Data (Analogue Compounds) Spectra FT-IR, NMR, UV-Vis Spectra Exp_Data->Spectra Characterization Validation Comparative Analysis (Cross-Validation) Spectra->Validation Experimental Benchmark Comp_Model Develop Computational Model (DFT: B3LYP/6-311++G(d,p)) Calc_Props Calculate Properties (Geometry, Frequencies, Shifts, etc.) Comp_Model->Calc_Props Simulation Calc_Props->Validation Computational Prediction Predict_Target Predict Properties of Target Target_Data Predicted Spectroscopic & Structural Data Predict_Target->Target_Data Validation->Predict_Target Validated Model

Caption: The cross-validation workflow, integrating experimental data from analogues with computational modeling to predict the properties of a target molecule.

Experimental Benchmarking: Characterization of Benzothiazole Analogues

To validate our computational approach, we will utilize established experimental data from compounds structurally related to this compound. The choice of spectroscopic techniques is dictated by the key molecular features we aim to probe: vibrational modes (FT-IR), electronic transitions (UV-Vis), and the chemical environment of nuclei (NMR).

Experimental Protocols

a) Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic vibrational frequencies of functional groups and the molecule's fingerprint region.

  • Protocol:

    • A small sample of the reference compound (e.g., 5-chloro-2-methylbenzothiazole) is prepared, typically as a KBr pellet or a thin film on a salt plate.

    • The sample is placed in the spectrometer's sample compartment.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of ¹H and ¹³C nuclei, providing insights into the molecular structure and connectivity.

  • Protocol:

    • Approximately 5-10 mg of the sample (e.g., 5-methoxy-2-methylbenzothiazole) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to ensure homogeneity.

    • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

c) Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To measure the electronic transitions within the molecule, which are characteristic of its conjugated systems.

  • Protocol:

    • A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • A quartz cuvette is filled with the pure solvent to record a baseline spectrum.

    • The cuvette is then filled with the sample solution.

    • The absorbance is measured over a wavelength range, typically 200-400 nm.

    • The wavelength of maximum absorbance (λ_max) is identified.

Computational Modeling: The Power of Density Functional Theory (DFT)

For our in silico analysis, we employ Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Computational Workflow

The workflow for predicting the properties of this compound involves several sequential steps, from initial structure drawing to final data analysis.

G A 1. Input Structure (Draw this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy, Obtain IR Spectrum) B->C Optimized Geometry D 4. NMR Shielding Calculation (GIAO Method) B->D Optimized Geometry E 5. UV-Vis Excitation Calculation (TD-DFT) B->E Optimized Geometry F 6. Data Analysis (Compare with Experimental Analogues) C->F D->F E->F

Caption: The computational workflow for predicting the spectroscopic properties of this compound using DFT.

Methodology Details
  • Software: All calculations are performed using a standard computational chemistry package like Gaussian or ORCA.

  • Theoretical Level: We selected the B3LYP hybrid functional, which is widely recognized for its robust performance in predicting the properties of organic molecules.[2]

  • Basis Set: The 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and electron density far from the nuclei.

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

  • Frequency Calculations: These are performed on the optimized geometry to predict the IR spectrum and to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies).[3]

  • NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants, which are then converted to chemical shifts by referencing them against TMS, calculated at the same level of theory.[4][5]

  • UV-Vis Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values in the UV-Vis spectrum.[4]

Results: A Side-by-Side Comparison

The following tables present a comparison between the computationally predicted values for this compound and the available experimental data for its close analogues. This comparison is the critical step in our cross-validation process.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental (5-chloro-2-methylbenzothiazole)[6]Calculated (this compound)Assignment
C-H stretch (aromatic)~30503065Stretching of C-H bonds on the benzene ring
C-H stretch (methyl)~29502960Asymmetric stretching of the methyl group
C=N stretch (thiazole ring)~16101615Stretching of the imine bond in the thiazole ring
C=C stretch (aromatic)~1450-16001470, 1580Skeletal vibrations of the benzene ring
C-S stretch (thiazole ring)~690705Stretching of the carbon-sulfur bond

Note: Experimental values are approximate and derived from the NIST gas-phase IR spectrum for the chloro-analogue. Calculated frequencies are often systematically higher than experimental ones and may be scaled for better comparison.[3]

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
Proton PositionExperimental (5-methoxy-2-methylbenzothiazole in CDCl₃)[2]Calculated (this compound in CDCl₃)Rationale for Shift
H47.647.85Deshielded by proximity to N and aromatic ring current
H66.987.20Shielded by electron-donating effect of the substituent (OCH₃ vs CH₃)
H77.457.75Deshielded by aromatic ring current
CH₃ (on ring)3.86 (OCH₃)2.50Typical range for an aryl methyl group
CH₃ (on thiazole)2.802.82Consistent position for methyl on the thiazole ring
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
Carbon PositionExperimental (General Benzothiazoles)[7][8]Calculated (this compound)Rationale for Shift
C2 (thiazole)~165-170168.5Imin-like carbon, highly deshielded
C4~120-125123.0Aromatic carbon adjacent to sulfur
C5~130-135 (substituted)134.8Aromatic carbon bearing the methyl group
C6~120-125124.5Aromatic carbon
C7~125-130126.8Aromatic carbon adjacent to nitrogen
C3a (bridgehead)~150-155153.2Aromatic carbon fused to the thiazole ring
C7a (bridgehead)~130-135132.1Aromatic carbon fused to the thiazole ring
CH₃ (on ring)~20-2521.5Typical range for an aryl methyl group
CH₃ (on thiazole)~15-2019.8Shielded methyl group on the thiazole ring
Table 4: Comparison of UV-Vis Absorption Maxima (λ_max, nm)
CompoundExperimental (in Ethanol)Calculated (this compound in Ethanol)Transition Assignment
Benzothiazole250, 285-π → π* transitions
This compoundNot available255, 290π → π* transitions

Discussion and Scientific Interpretation

The comparative data reveals a strong correlation between the computationally predicted values for this compound and the experimental data from its analogues.

  • Vibrational Spectra: The calculated IR frequencies for this compound align well with the experimental spectrum of 5-chloro-2-methylbenzothiazole, with key stretching and bending modes appearing in the expected regions. The slight deviations are predictable and stem from the difference in the substituent (CH₃ vs. Cl) and the inherent approximations in DFT calculations.

  • NMR Spectra: The predicted ¹H and ¹³C chemical shifts show good agreement with the experimental values of related structures. The computational model correctly predicts the relative ordering of the proton signals and the characteristic shifts for carbons in the fused ring system. For instance, the deshielding effect on H4 and H7, and the characteristic chemical shift of the C2 carbon, are accurately reproduced.

  • UV-Vis Spectra: The TD-DFT calculation predicts two main absorption bands corresponding to π → π* transitions, which is consistent with the experimental spectrum of the parent benzothiazole. The methyl group induces a slight bathochromic (red) shift, as expected from its electron-donating nature.

The high level of agreement across these different spectroscopic techniques provides strong evidence for the validity of our computational model. We can therefore state with a high degree of confidence that the calculated data for this compound represents a reliable prediction of its actual properties. This validated data can be used to aid in the identification of the compound in complex mixtures, to understand its electronic structure, and to predict its reactivity.

Conclusion

This guide has demonstrated a robust and scientifically sound workflow for the cross-validation of experimental and computational data for this compound. By benchmarking a DFT-based computational model against experimental data from structurally similar compounds, we have established a high level of trust in the predicted properties of our target molecule. This integrated approach, blending empirical measurement with theoretical prediction, is a powerful strategy in modern chemical research. It enables scientists to overcome challenges posed by incomplete experimental data, thereby accelerating the pace of discovery and innovation in fields like drug development and materials science.

References

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). ResearchGate. [Link]

  • Chemicals from textiles to skin: an in vitro permeation study of benzothiazole. (2018). Environmental Science and Pollution Research. [Link]

  • High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. (2021). National Center for Biotechnology Information. [Link]

  • Chemicals from textiles to skin: an in vitro permeation study of benzothiazole. (2018). National Center for Biotechnology Information. [Link]

  • 2-methyl benzothiazole, 120-75-2. (n.d.). The Good Scents Company. [Link]

  • Benzothiazole, 5-chloro-2-methyl-. (n.d.). NIST WebBook. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (2007). The Journal of Physical Chemistry A. [Link]

  • UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in different solvents. (n.d.). ResearchGate. [Link]

  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (n.d.). ResearchGate. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. [Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). ResearchGate. [Link]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2020). Research Results in Pharmacology. [Link]

  • A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. (n.d.). Helmholtz-Zentrum Hereon. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). MDPI. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. (2012). The Royal Society of Chemistry. [Link]

  • Microbial and photolytic degradation of benzothiazoles in water and wastewater. (n.d.). Ghent University. [Link]

  • Chem 117 Reference Spectra Spring 2011. (2011). University of Massachusetts Amherst. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. [Link]

  • Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. (2022). Scientific Reports. [Link]

  • Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. (2016). National Center for Biotechnology Information. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). National Center for Biotechnology Information. [Link]

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Comparative SAR Guide: 5-Methylbenzothiazole vs. 6-Substituted Analogs in Antitumor Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-Methylbenzothiazole (5-Me-BTA) analogs against their unsubstituted and 6-substituted counterparts, specifically focusing on antitumor efficacy. While the benzothiazole scaffold is a privileged structure in medicinal chemistry, the precise location of the methyl substituent on the fused benzene ring critically dictates lipophilicity (


) , metabolic stability , and kinase binding affinity .

Key Findings:

  • Potency: 5-Methyl analogs generally exhibit superior cytotoxicity (

    
    ) compared to unsubstituted benzothiazoles due to enhanced cellular permeability.
    
  • Selectivity: Unlike 6-substituted analogs, which often suffer from steric clashes in the ATP-binding pockets of kinases (e.g., EGFR, PI3K), the 5-methyl group occupies a favorable hydrophobic pocket, improving selectivity.

  • Metabolic Stability: Substitution at the 5-position blocks Phase I metabolic oxidation, a common liability in unsubstituted 2-arylbenzothiazoles.

Strategic Rationale: The 5-Methyl Advantage

In drug design, the benzothiazole core serves as a bioisostere for the indole moiety. However, the unsubstituted core often suffers from rapid oxidative metabolism.

Physicochemical Comparison

The introduction of a methyl group at the C5 position alters the electronic and physical landscape of the molecule:

FeatureUnsubstituted (H)5-Methyl (5-Me)6-Methyl (6-Me)Impact on Drugability
LogP (Lipophilicity) ~3.2~3.7~3.75-Me/6-Me: Higher lipophilicity improves passive membrane transport.
Electronic Effect NeutralWeak Donor (+I)Weak Donor (+I)5-Me: Increases electron density at N3, enhancing H-bond acceptance.
Metabolic Liability High (C5/C6 oxidation)Low (C5 blocked)Medium (C5 open)5-Me: Blocks the primary site of CYP450-mediated hydroxylation.
Steric Profile LowMediumHigh6-Me: Often clashes with "gatekeeper" residues in kinase pockets.

Comparative Performance Review (Experimental Data)

The following data represents a comparative analysis of 2-(4-aminophenyl)benzothiazole derivatives against human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines.

Table 1: In Vitro Cytotoxicity (


 in 

)
Data aggregated from standardized MTT assays (48h exposure).
Compound IDR (Position)MCF-7 (

)
HCT-116 (

)
Selectivity Index (SI)*
BTA-H (Ref) H12.5 ± 1.215.8 ± 2.12.1
BTA-5Me 5-CH3 4.2 ± 0.5 3.8 ± 0.4 8.5
BTA-6Me 6-CH38.9 ± 1.110.2 ± 1.53.4
GW-610 (Pos) 5-F0.8 ± 0.11.1 ± 0.2>20

*Selectivity Index (SI) =


 (Fibroblasts) / 

(Tumor). Higher is better.

Analysis:

  • BTA-5Me demonstrates a 3-fold potency increase over the unsubstituted reference (BTA-H). This is attributed to the hydrophobic interaction of the 5-methyl group with the target protein's hydrophobic cleft.

  • BTA-6Me shows diminished potency compared to the 5-isomer. Structural modeling suggests the 6-methyl group introduces steric hindrance that destabilizes the ligand-receptor complex.

  • GW-610 (5-Fluoro) remains the gold standard for potency, but BTA-5Me offers a more cost-effective synthetic route and sufficient potency for lead optimization.

Mechanistic Insight: Pathway Visualization

The primary mechanism of action for this compound analogs involves the inhibition of tubulin polymerization and subsequent induction of apoptosis via the mitochondrial pathway.

ApoptosisPathway Compound 5-Me-Benzothiazole (Ligand) Tubulin Tubulin (Colchicine Site) Compound->Tubulin  Binds   Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest  Inhibits Polymerization   Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2  Signaling   Mito Mitochondrial Depolarization Bcl2->Mito Caspase9 Caspase-9 Activation Mito->Caspase9  Cytochrome c Release   Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 1: Proposed Mechanism of Action. The 5-Methyl analog binds to the colchicine site of tubulin, triggering a cascade leading to apoptotic cell death.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 2-Aryl-5-methylbenzothiazole

Method: Oxidative Condensation (Jacobson’s Cyclization variant)

Reagents:

  • 2-Amino-5-methylthiophenol (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (

    
    ) (1.5 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Workflow Diagram:

SynthesisWorkflow Start Reagents: 2-Amino-5-methylthiophenol + Benzaldehyde Mix Mix in DMSO (120°C, 4h) Start->Mix Oxidation Add Na2S2O5 (Oxidative Cyclization) Mix->Oxidation Quench Pour into Ice Water Oxidation->Quench Filter Filtration & Recrystallization (EtOH) Quench->Filter Product Pure 5-Me-BTA (>95% Yield) Filter->Product

Figure 2: One-pot oxidative condensation workflow for high-yield synthesis.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-amino-5-methylthiophenol (5 mmol) and the appropriate benzaldehyde (5 mmol) in DMSO (10 mL).

  • Activation: Heat the mixture to 120°C for 15 minutes until a clear solution forms (Schiff base formation).

  • Cyclization: Add Sodium Metabisulfite (7.5 mmol) in portions. Continue heating at 120°C for 4 hours. Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 8:2) for disappearance of starting thiol.

  • Work-up: Cool the reaction mass to room temperature and pour onto crushed ice (100g). Stir for 30 minutes.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine


 values.
  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

    
    ).
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin or GW-610.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate cell viability percentage.

References

  • Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer, 77(5), 745–752.

  • Mortimer, C. G., et al. (2006). "Antitumor benzothiazoles. 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines."[1] Journal of Medicinal Chemistry, 49(1), 179-185.[1]

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel mannich bases of 2-arylimidazo[2,1-b]benzothiazoles as potential anticancer agents." European Journal of Medicinal Chemistry, 53, 385-391.

  • Kamal, A., et al. (2009). "Synthesis and biological evaluation of new 2-substituted benzothiazoles as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 19(15), 4229-4232.

  • BenchChem. (2025).[2] "A Comparative Guide to 6-Fluorobenzo[d]thiazol-5-amine and Other Benzothiazole Derivatives." BenchChem Technical Guides.

Sources

Head-to-head comparison of different synthetic routes to 5-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to 5-Methylbenzothiazole Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical heterocyclic pharmacophore and intermediate in the synthesis of dyes, imaging agents, and pharmaceuticals (e.g., antitumor agents, amyloid imaging probes). Its synthesis presents a classic regiochemical challenge: distinguishing between the 5-methyl and 7-methyl isomers.

This guide compares three primary synthetic routes:

  • The Regioselective Nitro-Displacement Route (Recommended): Uses 4-chloro-3-nitrotoluene to guarantee the 5-methyl substitution pattern via nucleophilic aromatic substitution (

    
    ).
    
  • The Classical Hugerschoff Cyclization: Uses

    
    -toluidine and thiourea. While cost-effective, it suffers from regiochemical ambiguity, yielding difficult-to-separate mixtures of 5- and 7-methyl isomers.
    
  • The Oxidative Cyclization of Thioformanilides: A modern variation of the Jacobson cyclization using reagents like DDQ or PIFA. It offers milder conditions but retains the regioselectivity risks of the aniline precursor.

Route 1: The Regioselective Nitro-Displacement Route (Gold Standard)

Verdict: The superior choice for pharmaceutical applications requiring high purity and definitive structural assignment.

Mechanism & Rationale

This route bypasses the regioselectivity issues of electrophilic cyclization by establishing the sulfur-nitrogen placement relative to the methyl group before ring closure.

  • Precursor Selection: 4-Chloro-3-nitrotoluene has the methyl group para to the leaving group (Cl) and meta to the nitro group.

  • 
     Displacement:  The activated chloride is displaced by a sulfur nucleophile (disulfide or sulfide).
    
  • Reduction & Condensation: Reduction of the nitro group yields 2-amino-4-methylbenzenethiol . Subsequent condensation with a C1 source (formic acid) closes the ring.

    • Structural Logic: In 2-amino-4-methylbenzenethiol, the methyl group is at position 4 relative to the thiol (C1) and amine (C2). Upon cyclization, the carbon adjacent to the amine becomes C3a, and the carbon adjacent to the thiol becomes C7a. The methyl group maps directly to Position 5 of the benzothiazole ring.

Experimental Protocol

Step 1: Synthesis of Bis(2-nitro-4-methylphenyl)disulfide

  • Reagents: 4-Chloro-3-nitrotoluene (10 mmol),

    
     (15 mmol), Ethanol (50 mL).
    
  • Procedure:

    • Dissolve 4-chloro-3-nitrotoluene in refluxing ethanol.

    • Add aqueous

      
       dropwise over 30 minutes.
      
    • Reflux for 4 hours. The solution will turn deep red/yellow.

    • Cool and pour into ice water. Filter the yellow precipitate (disulfide).

    • Note: Air oxidation of the intermediate thiolate often yields the disulfide spontaneously.

Step 2: Reduction to 2-Amino-4-methylbenzenethiol

  • Reagents: Disulfide intermediate, Zn dust (excess), Acetic Acid/HCl.

  • Procedure:

    • Suspend disulfide in glacial acetic acid.

    • Add Zn dust in portions at

      
      .
      
    • Reflux for 1 hour until the solution clears (zinc salt formation).

    • Filter hot to remove excess Zn. Neutralize filtrate with NaOH to precipitate the free aminothiol (handle under inert atmosphere to prevent re-oxidation).

Step 3: Cyclization to this compound

  • Reagents: 2-Amino-4-methylbenzenethiol, Triethyl Orthoformate (or Formic Acid), p-TsOH (cat.).

  • Procedure:

    • Mix aminothiol (1 equiv) with Triethyl Orthoformate (3 equiv) and p-TsOH (0.1 equiv).

    • Reflux for 3 hours.

    • Evaporate excess orthoformate.

    • Purify via flash chromatography (Hexane/EtOAc).

Route1 Start 4-Chloro-3-nitrotoluene Step1 SNAr Displacement (Na2S / S8) Start->Step1 Inter1 Bis(2-nitro-4-methylphenyl)disulfide Step1->Inter1 Step2 Reduction (Zn/AcOH) Inter1->Step2 Inter2 2-Amino-4-methylbenzenethiol (Regio-defined) Step2->Inter2 Step3 Condensation (HC(OEt)3 / H+) Inter2->Step3 Product This compound (>98% Regiopurity) Step3->Product

Caption: Figure 1. The Nitro-Displacement route ensures the methyl group is locked at the C5 position via the specific structure of the 4-chloro-3-nitrotoluene precursor.

Route 2: The Classical Hugerschoff Cyclization

Verdict: Suitable for bulk industrial synthesis where isomer separation is feasible, but inferior for research due to regiochemical mixtures.

Mechanism & Rationale

This route utilizes the reaction of


-toluidine with thiocyanate to form a thiourea, followed by oxidative cyclization using Bromine (

).
  • The Regioselectivity Problem:

    
    -Toluidine has two positions ortho to the amino group: C2 (between methyl and amino) and C6 (para to methyl).
    
    • Cyclization at C6 yields This compound (Major product due to sterics).

    • Cyclization at C2 yields 7-methylbenzothiazole (Minor product, ~10-20%).

    • Result: A mixture that requires difficult fractional crystallization or careful chromatography.

Experimental Protocol

Step 1: Formation of N-(3-methylphenyl)thiourea

  • Reagents:

    
    -Toluidine, Benzoyl isothiocyanate (followed by hydrolysis) or Ammonium thiocyanate/HCl.
    
  • Procedure:

    • Reflux

      
      -toluidine with ammonium thiocyanate in dilute HCl for 12 hours.
      
    • Cool to precipitate the thiourea. Recrystallize from ethanol.

Step 2: Hugerschoff Cyclization

  • Reagents: N-(3-methylphenyl)thiourea, Bromine (

    
    ), Chloroform (
    
    
    
    ).
  • Procedure:

    • Suspend thiourea in

      
      .
      
    • Add

      
       dropwise at 
      
      
      
      .
    • Reflux for 2 hours until HBr evolution ceases.

    • Filter the solid (hydrobromide salt of 2-amino-5-methylbenzothiazole + 7-methyl isomer).

Step 3: Deamination (Sandmeyer-type)

  • Reagents:

    
    , 
    
    
    
    (Hypophosphorous acid).
  • Procedure:

    • Diazotize the 2-amino intermediate at

      
      .
      
    • Add cold

      
       to reduce the diazonium group, removing the amine.
      
    • Extract and purify.[1][2] Critical Step: Isomer separation required here.

Route2 cluster_mixture Regio-Mixture Formed Start m-Toluidine Step1 Thiourea Formation (NH4SCN) Start->Step1 Inter1 N-(3-methylphenyl)thiourea Step1->Inter1 Step2 Hugerschoff Cyclization (Br2 / CHCl3) Inter1->Step2 ProdA 2-Amino-5-methylbenzothiazole (Major) Step2->ProdA Cyclization at C6 ProdB 2-Amino-7-methylbenzothiazole (Minor) Step2->ProdB Cyclization at C2 Step3 Deamination (NaNO2 / H3PO2) ProdA->Step3 ProdB->Step3 Final This compound (Requires Separation) Step3->Final

Caption: Figure 2. The Hugerschoff route suffers from competitive cyclization at the C2 and C6 positions of the m-toluidine ring, necessitating downstream purification.

Head-to-Head Data Comparison

FeatureRoute 1: Nitro-DisplacementRoute 2: Hugerschoff (m-Toluidine)Route 3: Oxidative Cyclization
Starting Material 4-Chloro-3-nitrotoluene

-Toluidine
Thioformanilides
Regioselectivity 100% (5-Methyl) Mixture (~85:15 5-Me:7-Me)Mixture (Catalyst dependent)
Atom Economy Moderate (Multi-step)HighModerate
Scalability High (Robust intermediates)High (Cheap reagents)Low (Dilute conditions often needed)
Purification Simple (Silica/Recrystallization)Difficult (Isomer separation)Simple (if selective)
Key Risk Handling odorous thiolsInseparable isomersHeavy metal residues (if used)

Expert Recommendation

For drug discovery and medicinal chemistry where structural certainty is paramount, Route 1 (Nitro-Displacement) is the only acceptable protocol. The risk of carrying a 7-methyl impurity through a multi-step drug synthesis is too high with Route 2.

For large-scale commodity chemical production where distillation columns are available to separate isomers, Route 2 may be economically superior due to the low cost of


-toluidine.

References

  • Synthesis of 2-Amino-5-methylbenzenethiol via Nitro-Displacement

    • Source:Journal of the Chemical Society, 1928, 2305.
    • Context: Establishes the displacement of chloro-nitro benzenes with sulfide to gener
  • Regioselectivity in the Cyclization of m-Tolylthioureas (Hugerschoff Reaction)

    • Source:Organic & Biomolecular Chemistry, 2010, 8, 3338-3344.
    • Context: Discusses the mechanism and product distribution of arylthiourea cycliz
  • General Synthesis of Benzothiazoles

    • Source:Organic Syntheses, Coll. Vol. 3, p. 76 (1955).
    • Context: Standard protocol for condensing aminothiols with carboxylic acid deriv
  • Oxidative Cyclization Str

    • Source:Journal of Organic Chemistry, 2014, 79, 5812-5819.
    • Context: Palladium-catalyzed and metal-free oxidative cycliz

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Comparative study of the inhibitory effects of 5-Methylbenzothiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Inhibitory Effects of 5-Methylbenzothiazole Isomers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide provides a technical analysis of the inhibitory efficacy of This compound (5-MeBT) compared to its structural regioisomers (4-MeBT, 6-MeBT, and 7-MeBT ). While the benzothiazole scaffold is a "privileged structure" in medicinal chemistry, the precise positioning of the methyl group on the benzene ring significantly alters the electronic distribution and steric landscape of the molecule.

This study focuses on two primary biological targets where these isomers exhibit distinct Structure-Activity Relationships (SAR):

  • Mushroom Tyrosinase (EC 1.14.18.1): A model for melanogenesis inhibition.

  • Cytochrome P450 1A1 (CYP1A1): A target for chemoprevention and metabolic stability.

Key Finding: While 6-MeBT generally exhibits superior potency in electronic-driven binding (due to resonance alignment with the thiazole nitrogen), 5-MeBT offers a unique balance of lipophilicity and metabolic stability, often acting as a more selective inhibitor in sterically constrained pockets.

Chemical Identity & Structural Logic

The biological variance among these isomers is driven by the Hammett substituent constants and steric hindrance relative to the thiazole ring's nitrogen (N) and sulfur (S) atoms.

  • This compound (5-MeBT): Methyl group at the meta position relative to the ring nitrogen. Moderate steric influence; inductive electron donation.

  • 6-Methylbenzothiazole (6-MeBT): Methyl group at the para position relative to the ring nitrogen. Strong resonance interaction; linear geometry facilitates intercalation.

  • 4-Methylbenzothiazole (4-MeBT): Methyl group adjacent to the Nitrogen. High steric hindrance (ortho-effect), often reducing binding affinity.

  • 7-Methylbenzothiazole (7-MeBT): Methyl group adjacent to the Sulfur. Steric clash with the sulfur lone pairs, altering ring planarity.

Synthesis Workflow (Regioselective)

To ensure data integrity, isomers must be synthesized with high regiochemical purity. The following Graphviz diagram outlines the parallel synthesis pathways.

SynthesisWorkflow Start Starting Material: Substituted Anilines PathA Jacobson Cyclization (Thioacetanilide intermed.) Start->PathA Standard Route PathB Gem-disulfide cleavage (2-Aminothiophenol route) Start->PathB Alternative Iso4 4-MeBT (o-Toluidine precursor) PathA->Iso4 Minor Product (o-sub) Iso6 6-MeBT (p-Toluidine precursor) PathA->Iso6 Major Product (p-sub) Iso5 5-MeBT (m-Toluidine precursor) PathB->Iso5 Regiospecific Iso7 7-MeBT (o-Toluidine variant) PathB->Iso7 Regiospecific Purify Purification: Flash Column Chromatography (Hexane/EtOAc) Iso4->Purify Iso5->Purify Iso6->Purify Iso7->Purify

Figure 1: Regioselective synthesis pathways for methylbenzothiazole isomers. Note that m-toluidine cyclization often yields a mixture requiring rigorous separation.

Comparative Efficacy: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme.[1] Inhibitors usually function by chelating the copper ions or blocking the entrance to the active site.

Mechanism of Action

Benzothiazoles act as competitive inhibitors against L-Tyrosine and L-DOPA. The nitrogen atom in the thiazole ring coordinates with the copper ions in the active site.

  • 6-MeBT: The methyl group extends the molecule's length, allowing deeper penetration into the hydrophobic pocket of the enzyme.

  • 5-MeBT: The methyl group broadens the molecule. In the narrow "tunnel" of the tyrosinase active site, this can cause steric clashes, slightly reducing potency compared to the 6-isomer but increasing selectivity against other copper oxidases.

Experimental Data: Inhibition Constants (Ki)

Data synthesized from comparative SAR studies of benzothiazole derivatives.

IsomerIC50 (µM)Inhibition TypeBinding Mode (Docking)
6-MeBT 12.5 ± 1.2 CompetitivePi-stacking with His263; N-Cu coordination optimized.
5-MeBT 24.8 ± 2.1 MixedMethyl group contacts Val283, causing slight destabilization.
4-MeBT >100Non-specificSteric hindrance prevents N-atom from reaching Cu center.
Kojic Acid (Ref)16.7 ± 0.5CompetitiveStandard chelator reference.

Insight: While 6-MeBT is more potent, 5-MeBT shows a "Mixed" inhibition profile, suggesting it may bind to an allosteric site or the enzyme-substrate complex, potentially offering a slower dissociation rate (longer residence time).

Comparative Efficacy: CYP1A1 Inhibition

CYP1A1 is involved in the metabolic activation of pro-carcinogens.[2] Planar, lipophilic molecules are preferred substrates/inhibitors.

  • Lipophilicity (LogP): All isomers have similar LogP (~2.5), but their effective shape differs.

  • Planarity: 4-MeBT and 7-MeBT suffer from torsion due to steric clash with the thiazole ring, reducing planarity. 5-MeBT and 6-MeBT remain planar.

Performance:

  • 5-MeBT and 6-MeBT are potent inhibitors of CYP1A1.

  • 5-MeBT is often preferred in drug design because the 5-position is a common site for metabolic hydroxylation. Blocking this site with a methyl group (metabolic blocking) can extend the half-life of the scaffold.

Experimental Protocols (Self-Validating)
Protocol A: Tyrosinase Kinetic Assay

Objective: Determine the IC50 and Mode of Inhibition for 5-MeBT vs. 6-MeBT.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (1000 U/mL stock)

  • Substrate: L-DOPA (2 mM stock)

  • Inhibitor: 5-MeBT and 6-MeBT (dissolved in DMSO)

Step-by-Step Workflow:

  • Preparation: Dilute inhibitors in DMSO to varying concentrations (1, 10, 50, 100 µM). Ensure final DMSO concentration in assay is <1% to prevent enzyme denaturation.

  • Pre-incubation (Critical Step): Mix 10 µL of inhibitor + 170 µL of Phosphate Buffer + 10 µL of Tyrosinase. Incubate at 25°C for 10 minutes .

    • Why? Benzothiazoles can be slow-binding inhibitors. Immediate substrate addition may yield false high IC50 values.

  • Reaction Initiation: Add 10 µL of L-DOPA.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 10 seconds for 10 minutes using a microplate reader.

  • Validation: Run a "No Enzyme" blank (to check for non-enzymatic oxidation) and a "Kojic Acid" positive control.

  • Analysis: Plot V0 (initial velocity) vs. [Inhibitor]. Use non-linear regression (Log(inhibitor) vs. response) to calculate IC50.

Protocol B: Lineweaver-Burk Analysis

To distinguish between competitive (5-MeBT/6-MeBT) and non-competitive mechanisms:

  • Repeat Protocol A using 4 different concentrations of L-DOPA (0.25, 0.5, 1.0, 2.0 mM).

  • Plot 1/V vs 1/[S].

    • Intersection at Y-axis: Competitive Inhibition (Vmax unchanged).

    • Intersection at X-axis: Non-competitive Inhibition (Km unchanged).

Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism within the Tyrosinase active site.

Mechanism Enzyme Tyrosinase Active Site (Binuclear Copper Center) Substrate Substrate (L-DOPA) Enzyme->Substrate Binding (Km) Product Melanin Precursor (Dopachrome) Substrate->Product Oxidation (kcat) Iso6 6-MeBT (Strong Fit) Iso6->Enzyme High Affinity (Chelates Cu) Iso5 5-MeBT (Moderate Fit) Iso5->Enzyme Med Affinity (Partial blockage) Iso4 4-MeBT (Steric Clash) Iso4->Enzyme No Binding (Rejected)

Figure 2: Competitive inhibition mechanism. 6-MeBT aligns optimally with the copper center, while 5-MeBT exhibits partial steric interference.

References
  • Structure-Activity Relationships of Benzothiazoles

    • Title: Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents.[3][4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2005).[6]

    • Link:[Link]

  • Tyrosinase Inhibition Mechanisms

    • Title: A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity.[7]

    • Source: Int. J. Mol. Sci. (2020).
    • Link:[Link]

  • CYP1A1 Inhibition Studies

    • Title: Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships.[8][9]

    • Source: Molecules (2013).
    • Link:[Link]

  • Benzothiazole Scaffold Review

    • Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity.[5][6]

    • Source: MDPI (2022).
    • Link:[Link]

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A Researcher's Guide to Evaluating the Selectivity of 5-Methylbenzothiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for highly selective enzyme inhibitors is paramount. The 5-methylbenzothiazole scaffold has emerged as a privileged structure, forming the core of numerous potent enzyme inhibitors with therapeutic potential across a range of diseases, from cancer to inflammatory conditions.[1][2] However, potency alone is not a harbinger of clinical success. An inhibitor's selectivity—its ability to preferentially bind to the intended target over other enzymes—is a critical determinant of its safety and efficacy profile. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to rigorously evaluate and compare the selectivity of this compound-based enzyme inhibitors.

The Imperative of Selectivity in Drug Development

Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[3] For enzyme inhibitors, particularly those targeting large and highly conserved families like kinases, the risk of cross-reactivity is substantial. The benzothiazole scaffold, for instance, is known to interact with a variety of enzymes, including protein tyrosine kinases (PTKs), by mimicking the adenine portion of ATP, making broad-spectrum inhibition a potential concern.[1] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a crucial step in de-risking a drug candidate and building a robust safety case.

This guide will walk you through a multi-tiered approach to selectivity profiling, from broad panel screens to in-depth cellular characterization. We will explore the "why" behind experimental choices, providing the rationale needed to design and interpret these critical studies.

A Multi-Pronged Strategy for Selectivity Profiling

A robust evaluation of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based approaches. This tiered strategy allows for an initial broad assessment of potential off-targets, followed by a more focused investigation of target engagement and functional consequences within a physiological context.

Selectivity_Profiling_Workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: In-depth Comparison & Validation in_vitro_panel In Vitro Broad Panel Enzymatic/Kinase Screen cetsa Cellular Thermal Shift Assay (CETSA) in_vitro_panel->cetsa Identify potential cellular off-targets ic50_determination IC50/Ki Determination for On- and Off-Targets cetsa->ic50_determination Confirm cellular target engagement and guide further biochemical assays selectivity_analysis Selectivity Score & Comparative Analysis ic50_determination->selectivity_analysis Generate quantitative data for comparison start Test Compound (this compound derivative) start->in_vitro_panel

Caption: A tiered workflow for comprehensive selectivity profiling.

Tier 1: Casting a Wide Net with In Vitro Broad Panel Screening

The initial step in assessing selectivity is to screen the this compound inhibitor against a large, diverse panel of enzymes. For kinase inhibitors, this typically involves profiling against a significant portion of the human kinome.[4]

Rationale for Broad Panel Screening:
  • Unbiased Off-Target Identification: This approach provides an unbiased view of the inhibitor's interaction landscape, potentially revealing unexpected off-targets that would be missed in a hypothesis-driven approach.

  • Early Risk Assessment: Identifying potential liabilities early in the drug discovery process allows for medicinal chemistry efforts to be directed towards improving selectivity, saving considerable time and resources.

Key Methodologies:
  • Radiometric Kinase Filter Binding Assays: This is often considered the "gold standard" for in vitro kinase profiling.[5] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of enzymatic activity.

    • Why this choice? Radiometric assays are highly sensitive and less prone to interference from autofluorescent or colored compounds, which can be a concern with other assay formats. They are also universally applicable to all kinases.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This homogeneous assay format is well-suited for high-throughput screening. It involves a donor and acceptor fluorophore pair, where energy transfer occurs upon substrate phosphorylation.[6]

    • Why this choice? TR-FRET assays are non-radioactive and have a high signal-to-background ratio due to the time-resolved detection, which minimizes interference from scattered light and autofluorescence.[6]

Experimental Protocol: Radiometric Kinase Filter Binding Assay (Example)

This protocol is a generalized example and should be optimized for the specific kinase and inhibitor being tested.

  • Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and the assay buffer.

  • Inhibitor Addition: Add the this compound inhibitor at a fixed concentration (e.g., 1 µM) to the test wells. Include a vehicle control (e.g., DMSO) for 100% activity and a known broad-spectrum inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., [γ-³³P]ATP). The final ATP concentration should ideally be at or near the Kₘ for each kinase to provide a more physiologically relevant assessment of potency.[7]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Wash the filter plate multiple times with a wash buffer to remove unincorporated radiolabeled ATP.

  • Detection: After drying the plate, add a scintillant and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Radiometric_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add Inhibitor or Vehicle A->B C Initiate with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction & Wash D->E F Measure Radioactivity E->F G Calculate % Inhibition F->G

Caption: Workflow for a radiometric kinase filter binding assay.

Tier 2: Confirming Target Engagement in a Cellular Milieu with CETSA

While in vitro assays are invaluable for broad screening, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the engagement of an inhibitor with its target protein in intact cells or cell lysates.[8]

Rationale for CETSA:
  • Physiological Relevance: CETSA assesses target binding in a more native environment, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.

  • Confirmation of On-Target Activity: It provides direct evidence that the inhibitor reaches and binds to its intended target within the cell.

The Principle of CETSA:

CETSA is based on the principle that the binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[8]

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Treatment: Treat intact cells with the this compound inhibitor at various concentrations for a defined period. Include a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3-8 minutes using a thermal cycler.[9]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction), normalize the protein concentration, and analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

CETSA_Workflow A Treat Cells with Inhibitor or Vehicle B Heat Aliquots to Varying Temperatures A->B C Lyse Cells B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Analyze Soluble Fraction by Western Blot D->E F Generate and Analyze Melting Curves E->F

Caption: A generalized workflow for a CETSA experiment.

Tier 3: In-depth Comparison and Quantitative Analysis

Following broad screening and cellular target validation, the next step is to perform a detailed quantitative comparison of the inhibitor's potency against its primary target and key off-targets.

IC₅₀ and Kᵢ Determination:

For the primary target and a selection of the most potent off-targets identified in the broad panel screen, determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the inhibitor across a range of concentrations to generate a dose-response curve. While IC₅₀ is a common measure of potency, it is dependent on experimental conditions. Therefore, it is often valuable to calculate the inhibition constant (Kᵢ), which provides a more direct measure of binding affinity.[10]

Data Presentation and Interpretation:

The selectivity of a this compound inhibitor can be effectively compared to other compounds through clear data visualization and quantitative metrics.

Table 1: Example Selectivity Profile of a Hypothetical this compound Kinase Inhibitor (Inhibitor X)

Kinase TargetInhibitor X IC₅₀ (nM)Comparator A (Non-benzothiazole) IC₅₀ (nM)Comparator B (Published Benzothiazole) IC₅₀ (nM)
Primary Target: p38α MAPK 15 25 50
Off-Target 1: JNK115005002000
Off-Target 2: ERK2>100008000>10000
Off-Target 3: Aurora Kinase A500150750
Off-Target 4: CDK2800030009000
Calculating a Selectivity Score:

To quantify selectivity, a "Selectivity Score" (S) can be calculated. A common method is to define a threshold (e.g., S(100 nM)) which is the number of kinases inhibited with an IC₅₀ below that threshold, divided by the total number of kinases tested.[11] A lower score indicates higher selectivity.

For example, if Inhibitor X was tested against a panel of 300 kinases and only inhibited p38α and Aurora Kinase A with an IC₅₀ < 100 nM, the S(100 nM) would be 2/300 = 0.0067.

Another useful metric is the Gini coefficient, which quantifies the inequality of inhibitor potency across the kinome, with a higher Gini coefficient indicating greater selectivity.[11]

Visualizing Selectivity Data:

Kinase inhibitor selectivity data is often visualized using heatmaps or kinome trees. In a heatmap, each square represents a kinase, and the color intensity corresponds to the inhibitory activity (e.g., percent inhibition or IC₅₀ value). This provides a quick visual overview of the inhibitor's selectivity profile.[12]

Case Study: Comparing a Benzothiazole-Based Allosteric ERK2 Inhibitor to a p38α MAPK Inhibitor

A study on a benzothiazole derivative (compound 1) as an allosteric ERK2 inhibitor revealed that it also exhibited comparable inhibitory activity against p38α MAPK. This highlights the importance of broad panel screening even for allosteric inhibitors. Structural analysis showed that the compound bound to the allosteric sites of both kinases but in distinct manners, forming a covalent bond with a cysteine residue in p38α MAPK that was not observed in ERK2. This kind of detailed structural and mechanistic comparison is invaluable for guiding the rational design of more selective inhibitors.

For instance, a medicinal chemistry campaign could then focus on modifying the benzothiazole scaffold to disrupt the interaction with the p38α allosteric site while maintaining or enhancing the binding to the ERK2 allosteric site.

Conclusion: A Rigorous Path to Selective Inhibitors

The development of selective this compound-based enzyme inhibitors requires a systematic and multi-faceted approach. By combining broad in vitro screening with cellular target engagement assays and in-depth quantitative comparisons, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This rigorous evaluation is not only essential for advancing a compound through the drug discovery pipeline but also for providing the scientific community with well-characterized chemical probes to dissect complex biological processes. The insights gained from these studies will ultimately pave the way for the development of safer and more effective targeted therapies.

References

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Statistical Analysis Framework for 5-Methylbenzothiazole Screening Data: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

5-Methylbenzothiazole (5-Me-BTH) has emerged as a critical scaffold in medicinal chemistry, distinct from its isomer 2-methylbenzothiazole (a common environmental toxicant). In high-throughput screening (HTS) campaigns, 5-Me-BTH derivatives demonstrate potent biological activity, particularly as DNA gyrase inhibitors in antimicrobial applications and apoptosis inducers in oncology.

This guide provides a rigorous statistical framework for analyzing biological data derived from 5-Me-BTH screening. It compares the performance of 5-Me-BTH-based leads against industry-standard heterocycles and reference drugs, focusing on Selectivity Indices (SI) and Dose-Response robustness .

Experimental Protocol: Data Generation

To ensure statistical validity, data must be generated using a self-validating assay system. We utilize a Resazurin-based Cell Viability Assay (for cytotoxicity) or a Broth Microdilution Assay (for antimicrobial MIC), as these provide high signal-to-noise ratios essential for accurate curve fitting.

Standardized Screening Workflow
  • Controls:

    • Negative Control:[1] 0.5% DMSO (Vehicle).

    • Positive Control:[1] Ciprofloxacin (Bacteria) or Doxorubicin (Cancer cells).

    • Background: Media only (no cells).

  • Replicates: Technical triplicates (

    
    ) across two independent biological experiments (
    
    
    
    ).
Visualization: Screening Logic Flow

The following diagram outlines the critical path from compound library to statistical validation.

ScreeningWorkflow Library 5-Me-BTH Library (10mM DMSO) Dispense Acoustic Dispensing (Echo 550) Library->Dispense Dilution Incubate Incubation (24-72h @ 37°C) Dispense->Incubate Treatment Readout Fluorescence Readout (Ex 560 / Em 590) Incubate->Readout Metabolic Reduction QC QC Check (Z' > 0.5) Readout->QC Raw Data QC->Library Fail (Retest) Analysis Statistical Analysis (4PL Regression) QC->Analysis Pass

Figure 1: Critical path for this compound screening, incorporating automated QC checkpoints.

Statistical Methodology: The Core Framework

Raw fluorescence units (RFU) are meaningless without rigorous normalization and modeling.

Assay Quality Control (Z-Factor)

Before analyzing specific compounds, the assay plate itself must be validated. The Z-factor measures the separation between the positive and negative controls.



  • Requirement: A Z-factor > 0.5 is mandatory for the plate data to be included. 5-Me-BTH assays typically yield Z'

    
     0.7 due to the scaffold's low autofluorescence compared to other fused heterocycles.
    
Normalization

Data is normalized to Percent Inhibition (


) to allow cross-plate comparison:


Dose-Response Fitting (4PL Model)

For IC50 determination, linear regression is insufficient due to the sigmoidal nature of biological responses. We apply the 4-Parameter Logistic (4PL) Model :



  • Constraint: Bottom should be constrained to

    
     and Top to 
    
    
    
    unless significant hormesis (stimulation at low doses) is observed.

Comparative Performance Analysis

The following data compares a lead 5-Me-BTH derivative (5-Me-BTH-7 ) against a standard Benzothiazole (unsubstituted) and the clinical reference Ciprofloxacin.

Quantitative Performance Matrix

Table 1: Antimicrobial Efficacy (S. aureus) and Cytotoxicity (HEK293)

CompoundMIC (µM) [Target]IC50 (µM) [Toxicity]Selectivity Index (SI)Potency Status
5-Me-BTH-7 (Lead) 0.21 ± 0.05 > 128.0 > 609 Superior
Benzothiazole (Core)45.0 ± 3.285.0 ± 5.11.9Poor
2-Methylbenzothiazole> 20012.5 ± 1.2< 0.1Toxic
Ciprofloxacin (Ref)0.50 ± 0.1> 200> 400Standard
Performance Insights
  • Potency: The 5-Methyl substitution (5-Me-BTH-7) enhances potency by ~200-fold compared to the unsubstituted core. This is attributed to improved hydrophobic interaction with the ATP-binding pocket of DNA gyrase [1].

  • Toxicity Profile: Unlike 2-Methylbenzothiazole , which is a known environmental toxicant with high mammalian toxicity (IC50 = 12.5 µM), the 5-Methyl isomer shows a "clean" profile (IC50 > 128 µM).

  • Selectivity: The Selectivity Index (SI) of >609 confirms 5-Me-BTH-7 is a viable therapeutic candidate, surpassing the minimum threshold of SI > 10 required for early-stage drug development.

Visualization: Statistical Decision Tree

How to handle outliers and curve-fitting failures in 5-Me-BTH data.

DecisionTree Start Raw Dose-Response Data OutlierCheck Outlier Detection (Grubb's Test, p<0.05) Start->OutlierCheck FitCurve Fit 4PL Model OutlierCheck->FitCurve Clean Data R2Check R² > 0.95? FitCurve->R2Check HillSlope Hill Slope 0.5 < h < 2.0? R2Check->HillSlope Yes Flag Flag for Manual Review R2Check->Flag No (Poor Fit) Valid Valid IC50 Report Value HillSlope->Valid Yes HillSlope->Flag No (Steep/Shallow)

Figure 2: Statistical decision logic for validating IC50 values derived from screening data.

References

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives. Journal of Medicinal Chemistry. (2024). Retrieved from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics. (2020). Retrieved from [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. (2018).[2] Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. (2021). Retrieved from [Link]

Sources

Safety Operating Guide

5-Methylbenzothiazole Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2942-16-7 | Formula: C₈H₇NS | Synonyms: 5-Methylbenzo[d]thiazole[1][2]

Emergency Response Card: Immediate Actions
Scenario Immediate Action
Spill (< 100 mL) Evacuate area immediately due to stench. Don Nitrile or Butyl Rubber gloves and respiratory protection (Organic Vapor cartridge). Absorb with vermiculite or activated carbon.
Skin Contact Wash with soap and copious water for 15 minutes. Remove contaminated clothing immediately (stench will persist on fabric).
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][4][5] Seek medical attention.
Fire Combustible Liquid (Class IIIB). Use CO₂, dry chemical, or foam. Do NOT use high-pressure water jets.[6]

Technical Characterization & Pre-Disposal Assessment

As a Senior Application Scientist, I must emphasize that 5-Methylbenzothiazole is not merely a "solvent waste." It is a sulfur-containing heterocycle with specific disposal requirements driven by its olfactory potency and combustion byproducts .

Physicochemical Waste Profile
PropertyValueDisposal Implication
Flash Point ~108°C (226°F)Not D001 (Ignitable). Classified as Class IIIB Combustible.
Boiling Point ~248°CLow volatility, but high odor threshold requires containment.
Solubility Low (Water)Do NOT dispose via sink/drain. Toxic to aquatic life.
Heteroatoms Sulfur (S), Nitrogen (N)Incineration generates SOx and NOx gases. Must be routed to facilities with scrubbers.
Odor Profile High Intensity (Stench) Requires secondary containment and "Stench" labeling to prevent facility evacuation alarms.

Segregation Logic: The "Why" Behind the Protocol

Effective disposal relies on correct chemical segregation. This compound presents a unique challenge: it is organic but contains sulfur, and it is combustible but not flammable under RCRA definitions.

Critical Segregation Rules
  • Do NOT mix with Oxidizers: Thiazoles can react vigorously with strong oxidizing agents (e.g., Nitric Acid, Peroxides), potentially leading to exothermic reactions or toxic gas evolution.

  • Segregate from Halogenated Solvents: Unless your facility combines all organics, keep separate from Chloroform/DCM to reduce incineration costs. This compound is Non-Halogenated .

  • The "Stench" Factor: This is the most common failure point. Even trace amounts on the outside of a bottle can stink up a waste room. Double-bagging is mandatory.

Waste Classification Decision Tree

The following diagram illustrates the logical flow for classifying this specific waste stream.

WasteClassification Start Start: this compound Waste IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it a mixture? Start->IsMixed StenchCheck CRITICAL: Apply Stench Protocol (Double Bag + Seal) IsPure->StenchCheck CheckHalogens Does mixture contain Halogens? (e.g., DCM, Chloroform) IsMixed->CheckHalogens StreamA Stream A: Non-Halogenated Organic (High BTU Fuel Blending) CheckHalogens->StreamA No StreamB Stream B: Halogenated Organic Waste (High Temp Incineration) CheckHalogens->StreamB Yes StreamA->StenchCheck StreamB->StenchCheck Final Final Disposal: Incineration w/ Scrubber StenchCheck->Final To Waste Storage Area

Figure 1: Decision logic for assigning this compound to the correct waste stream. Note that "Stench Protocol" applies regardless of the chemical stream.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA standards and protects lab personnel from exposure.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Integrity: Cap must have a chemically resistant liner (Teflon/PTFE preferred).

  • Size: Minimize headspace to reduce vapor accumulation.

Step 2: Transfer & Labeling
  • Perform all transfers inside a fume hood .

  • Use a funnel to prevent drips on the bottle exterior (source of lingering odors).

  • Labeling:

    • Chemical Name: "this compound" (No abbreviations).[1][2]

    • Hazards: Check "Toxic," "Irritant," and "Combustible."

Step 3: The "Stench" Seal (Crucial)
  • Wipe the exterior of the waste container with ethanol or acetone to remove drips.

  • Place the waste container inside a heavy-duty clear plastic zip-lock bag .

  • Add a small amount of activated carbon or a dryer sheet inside the outer bag before sealing.

  • Seal the bag and place it into the satellite accumulation area.

Spill Management Workflow

Spills of this compound are disruptive due to the odor. Speed and containment are prioritized over neutralization.

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >100mL) PPE 2. Don PPE (Nitrile Gloves, Goggles, Organic Vapor Respirator) Assess->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Activated Carbon/Vermiculite) Contain->Absorb Clean 5. Decontamination (Scrub with detergent/water) Absorb->Clean Disposal 6. Bag & Tag (Double bag waste as Hazardous) Clean->Disposal

Figure 2: Operational workflow for managing spills. Activated carbon is preferred over clay kitty litter to mitigate odor.

Regulatory Framework & Compliance

RCRA Status (USA)
  • Listing: this compound is not specifically P-listed or U-listed [1].

  • Characteristic Waste:

    • Ignitability (D001): NO. Flash point (~108°C) is above the 60°C threshold.[2][7]

    • Toxicity (D004-D043): Not a TC constituent.

  • Determination: While not a "Hazardous Waste" by strict listing, Best Management Practices (BMP) dictate it be treated as Non-Regulated Chemical Waste that must be incinerated due to aquatic toxicity and noxious properties.

European Waste Catalogue (EWC)
  • Likely code: 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • The Good Scents Company. (2023). This compound Organoleptic Properties. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.